Product packaging for 2H-Pyran-2,5-diol(Cat. No.:CAS No. 113895-83-3)

2H-Pyran-2,5-diol

Cat. No.: B15244610
CAS No.: 113895-83-3
M. Wt: 114.10 g/mol
InChI Key: PEDLYFHAWJPBKB-UHFFFAOYSA-N
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Description

2H-Pyran-2,5-diol (CAS 113895-83-3) is an organic compound with the molecular formula C5H6O3 and a molecular weight of 114.10 g/mol . Its structure features a pyran ring core with two hydroxyl groups, making it a valuable and versatile building block (synthon) in organic synthesis and medicinal chemistry research. While direct studies on this specific molecule are limited, its diol functionality and pyran core are characteristic of scaffolds used in the development of sugar analogues and compounds with potential biological activity . Compounds based on the 2H-pyran structure are of significant interest in green chemistry, particularly in the transformation of biomass-derived platform chemicals into higher-value products . Researchers can leverage this chemical as a key intermediate for constructing more complex molecular architectures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B15244610 2H-Pyran-2,5-diol CAS No. 113895-83-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113895-83-3

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

2H-pyran-2,5-diol

InChI

InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-3,5-7H

InChI Key

PEDLYFHAWJPBKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=COC1O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 2H-Pyran-2,5-diol and Its Tautomeric Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2H-Pyran-2,5-diol is scarce in publicly available literature, likely due to its instability. This guide provides a detailed analysis of its more stable tautomeric form, 5-hydroxypentanal, and discusses the chemical principles governing their equilibrium. The information presented is based on data from closely related and well-characterized analogs.

Introduction: The Elusive this compound

This compound belongs to the pyran family, a class of heterocyclic compounds. However, the 2H-pyran ring system is often unstable and can exist in equilibrium with an open-chain isomeric form.[1] Specifically, this compound is the cyclic hemiacetal of 5-hydroxypentanal. Hemiacetals are typically in a dynamic equilibrium with their corresponding open-chain hydroxy aldehyde forms.[2] In this case, the equilibrium would heavily favor the open-chain structure, 5-hydroxypentanal, or undergo further reactions, making the isolation and characterization of pure this compound challenging.

Chemical Structure and Tautomerism

The core of understanding this compound lies in the concept of ring-chain tautomerism. The cyclic form, this compound, and the open-chain form, 5-hydroxypentanal, are tautomers that can interconvert.

The intramolecular nucleophilic attack of the hydroxyl group at the C5 position onto the aldehyde carbon (C1) of 5-hydroxypentanal leads to the formation of the cyclic hemiacetal, this compound.[2] This equilibrium is a fundamental concept in carbohydrate chemistry and for many hydroxy aldehydes.

Fig. 1: Tautomeric Equilibrium

Physicochemical Properties of 5-Hydroxypentanal

Due to the scarcity of data for this compound, the following tables summarize the known properties of its more stable tautomer, 5-hydroxypentanal.

Table 1: General and Physical Properties of 5-Hydroxypentanal

PropertyValueSource
Molecular Formula C₅H₁₀O₂[2][3][4]
Molecular Weight 102.13 g/mol [2][3][4]
Appearance Colorless liquid[2][3]
Boiling Point ~180 °C (estimated)[2]
115-122 °C (15 mmHg)[5]
Density 1.055 g/mL[5]
Flash Point 72 °C[3]
Solubility Soluble in water and organic solvents like ethanol[2]
Refractive Index 1.422[3]

Table 2: Chemical Identifiers for 5-Hydroxypentanal

IdentifierValueSource
CAS Number 4221-03-8[2][3][4]
IUPAC Name 5-hydroxypentanal[2][4]
SMILES C(CCO)CC=O[2]
InChI Key CNRGMQRNYAIBTN-UHFFFAOYSA-N[2][4]

Experimental Protocols

Hypothetical Workflow for Synthesis and Analysis:

A plausible approach to study this system would involve the synthesis of 5-hydroxypentanal and subsequent analysis of the equilibrium mixture.

workflow cluster_synthesis Synthesis cluster_analysis Analysis of Tautomeric Mixture start Starting Material (e.g., a protected pentenal derivative) reaction Deprotection/Oxidation to yield 5-hydroxypentanal start->reaction mixture Equilibrium Mixture (5-hydroxypentanal and this compound) reaction->mixture Purification and Equilibration nmr NMR Spectroscopy (¹H, ¹³C) to determine ratio mixture->nmr gcms GC-MS Analysis (may require derivatization) mixture->gcms ir IR Spectroscopy (observe C=O and O-H stretches) mixture->ir

Fig. 2: Hypothetical Experimental Workflow

Protocol for Synthesis of a Dihydropyran Derivative (for reference):

A general method for synthesizing dihydropyrans involves the Diels-Alder reaction between an aldehyde and a diene, catalyzed by a Lewis acid.[6]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the aldehyde in a suitable solvent.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) to the solution.[6]

  • Diene Addition: Slowly add the diene (e.g., isoprene) to the reaction mixture.[6]

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate the organic phase.

  • Purification: Purify the crude product using column chromatography or distillation.

Reactivity and Potential Signaling Pathways

Given the likely transient nature of this compound, its direct involvement in signaling pathways is unconfirmed. However, its open-chain form, 5-hydroxypentanal, possesses two reactive functional groups: a hydroxyl group and an aldehyde.

  • Aldehyde Reactivity: The aldehyde group is electrophilic and can react with nucleophiles. In a biological context, this could include reactions with amine groups on amino acids (e.g., lysine) or sulfhydryl groups (e.g., cysteine), potentially leading to the formation of Schiff bases or thioacetals. Such reactions can modify protein structure and function.

  • Hydroxyl Group Reactivity: The hydroxyl group can be a site for phosphorylation by kinases or glycosylation, common modifications in cellular signaling.

Due to the lack of specific biological data for this compound, any discussion of its role in signaling pathways remains speculative. Research on this compound would first need to establish its presence and stability in biological systems.

Conclusion and Future Directions

While this compound is a structurally interesting molecule, its inherent instability presents a significant barrier to its isolation and direct study. The chemistry of this system is dominated by its more stable open-chain tautomer, 5-hydroxypentanal. Future research in this area should focus on:

  • Developing analytical methods to detect and quantify the cyclic hemiacetal in equilibrium with the open-chain form.

  • Investigating the biological effects of 5-hydroxypentanal to understand if its reactivity has physiological consequences.

  • Computational studies to model the tautomeric equilibrium and predict the reactivity of both isomers.

For drug development professionals, while this compound itself may not be a viable drug candidate due to instability, the underlying pyran scaffold is present in many natural products and pharmaceuticals.[1] Understanding the fundamental chemistry of simple pyrans like this one can provide insights into the stability and reactivity of more complex, biologically active molecules.

References

Synthesis of 2H-Pyran-2,5-diol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2H-pyran scaffold is a core structural motif in a multitude of natural products and biologically active compounds.[1] Derivatives of pyran are integral to pharmaceuticals, agrochemicals, and dyes.[2] This technical guide provides an in-depth exploration of the synthesis of 2H-pyran-2,5-diol and its derivatives. Direct synthetic routes to this compound are not well-documented in the literature, likely due to the potential instability of this geminal-diol-like structure within the pyran ring. Consequently, this guide will focus on established methods for the synthesis of related stable pyran diols, hydroxylated pyran derivatives, and key precursors. The methodologies presented are intended to provide a foundational understanding for researchers, scientists, and professionals in drug development to devise synthetic strategies toward this compound and its analogs.

Hypothetical Synthetic Pathways to this compound

Given the absence of direct synthetic reports, two plausible retrosynthetic pathways to this compound are proposed, based on established transformations of related pyran structures.

Pathway A: Reduction of 2H-Pyran-2,5-dione

This approach involves the chemoselective reduction of a 2H-pyran-2,5-dione precursor. The dione itself can be synthesized through various methods, including base-catalyzed Diels-Alder reactions.[3]

G 2H-Pyran-2,5-dione 2H-Pyran-2,5-dione This compound This compound 2H-Pyran-2,5-dione->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Reduction of 2H-Pyran-2,5-dione to this compound.

Pathway B: Dihydroxylation of a Dihydropyran Precursor

Another feasible route is the dihydroxylation of a suitable dihydropyran precursor, such as 3,4-dihydro-2H-pyran or a derivative. This transformation can be achieved using standard dihydroxylating agents.

G Dihydropyran Precursor Dihydropyran Precursor Pyran Diol Derivative Pyran Diol Derivative Dihydropyran Precursor->Pyran Diol Derivative Dihydroxylation Dihydroxylating Agent Dihydroxylating Agent Dihydroxylating Agent->Pyran Diol Derivative

Caption: Dihydroxylation of a dihydropyran to a pyran diol.

Synthesis of Key Precursors and Analogs

I. Synthesis of 3,4-Dihydro-2H-pyran

3,4-Dihydro-2H-pyran (DHP) is a crucial precursor and a versatile protecting group for alcohols in organic synthesis.[4]

Experimental Protocol: Dehydration of Tetrahydrofurfuryl Alcohol

DHP is commonly prepared by the dehydration of tetrahydrofurfuryl alcohol over an alumina catalyst at high temperatures.[4][5]

  • Catalyst Preparation: Activate alumina (Al₂O₃) by heating at a high temperature (e.g., 400°C) under a stream of inert gas for several hours.

  • Reaction Setup: A packed-bed reactor is loaded with the activated alumina catalyst. The reactor is heated to the reaction temperature, typically between 300-400°C.[4]

  • Dehydration: Tetrahydrofurfuryl alcohol is vaporized and passed through the heated catalyst bed, often with an inert carrier gas like nitrogen.[6]

  • Product Collection: The gaseous product stream is cooled and condensed to collect the crude 3,4-dihydro-2H-pyran.

  • Purification: The crude product is purified by distillation.

ReactantCatalystTemperature (°C)ProductYield (%)
Tetrahydrofurfuryl AlcoholAl₂O₃300-4003,4-Dihydro-2H-pyranHigh

Note: Yields can vary based on specific reaction conditions and catalyst activity.

II. Synthesis of Substituted Pyrans from 1,3-Diols

Protecting-group-free synthesis of substituted pyrans can be achieved from chiral 1,3-diols through successive nucleophilic and electrophilic allylations.[7]

Experimental Protocol: Iridium-Catalyzed C-allylation of a Chiral 1,3-Diol

  • Catalyst Generation: An iridium catalyst is generated in situ from commercially available components.

  • C-allylation: The chiral 1,3-diol is reacted with an allylating agent (e.g., allyl acetate) in the presence of the iridium catalyst. This redox-triggered C-allylation proceeds with high diastereoselectivity to yield a homoallylic diol.[7]

  • Acetate Formation: The resulting terminal olefin is converted to the corresponding allylic acetate.

  • Cyclization: A metal-catalyzed O-allylation is then performed to form the pyran ring.[7]

Starting MaterialKey ReagentsProduct Type
Chiral 1,3-diolIridium catalyst, Allyl acetate, Grubbs catalyst4-hydroxy-2,6-disubstituted pyran
III. Hydroboration-Oxidation of Dihydropyrans

The hydroboration-oxidation of dihydropyran derivatives is a reliable method for introducing a hydroxyl group, leading to tetrahydropyranols. This can be a key step in the synthesis of pyran diols.

Experimental Protocol: Synthesis of a trans-Disubstituted Pyran

  • Hydroboration: A solution of the dihydropyran derivative in an appropriate solvent (e.g., THF) is treated with a borane source (e.g., BH₃·THF) at a controlled temperature.

  • Oxidation: The resulting organoborane intermediate is oxidized by the addition of an alkaline solution of hydrogen peroxide (e.g., NaOH and H₂O₂).

  • Workup and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by chromatography or distillation to yield the trans-disubstituted pyranol.[8]

SubstrateReagentsKey Feature of Product Stereochemistry
Dihydropyran derivative1. BH₃·THF2. H₂O₂, NaOHtrans to the existing carbon chain[8]

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of novel pyran derivatives, a logical process highly relevant to the target audience.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursor Selection Precursor Selection Reaction Optimization Reaction Optimization Precursor Selection->Reaction Optimization Scale-up Scale-up Reaction Optimization->Scale-up Crude Product Crude Product Scale-up->Crude Product Chromatography Chromatography Crude Product->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure Compound Pure Compound Crystallization->Pure Compound Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure Compound->Spectroscopy Elemental Analysis Elemental Analysis Pure Compound->Elemental Analysis

Caption: General workflow for the synthesis and characterization of pyran derivatives.

Conclusion

While the direct synthesis of this compound remains an open challenge, this guide provides a comprehensive overview of robust and versatile methods for the synthesis of hydroxylated pyran derivatives and their precursors. The detailed protocols and tabulated data for the synthesis of dihydropyrans, substituted pyrans from 1,3-diols, and the hydroboration of dihydropyrans offer a solid foundation for the rational design of synthetic routes to novel pyran-based compounds. The proposed hypothetical pathways and the general workflow for synthesis and characterization are intended to guide researchers in the development of new pyran derivatives with potential applications in drug discovery and materials science. Further investigation into the stability and isolation of this compound is warranted to fully explore the chemical space of these intriguing heterocyclic compounds.

References

Spectroscopic Analysis of 2H-Pyran-2,5-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2H-Pyran-2,5-diol. Due to the limited availability of experimental data for this compound, this document presents a detailed analysis of its close structural analog, tetrahydro-2H-pyran-2-ol. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols representative of the techniques used for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational understanding of the spectroscopic characteristics of this class of compounds.

Introduction

This compound is a heterocyclic organic compound of interest in various chemical and pharmaceutical research areas. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its identification, characterization, and potential application. However, a thorough search of available scientific literature and databases indicates a significant lack of published experimental spectroscopic data for this compound. This is likely due to its potential instability or the limited number of studies focused on its synthesis and characterization.

In the absence of direct data, this guide focuses on the spectroscopic properties of a closely related and well-characterized analog, tetrahydro-2H-pyran-2-ol . This saturated derivative provides valuable insights into the expected spectroscopic behavior of the pyranol core structure. The data presented herein is compiled from various reputable sources and is intended to serve as a reference for researchers working with similar pyran-based structures.

Spectroscopic Data of Tetrahydro-2H-pyran-2-ol

The following sections present the available spectroscopic data for tetrahydro-2H-pyran-2-ol in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for Tetrahydro-2H-pyran-2-ol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly available in a quantitative table format in the search results.

Table 2: ¹³C NMR Data for Tetrahydro-2H-pyran-2-ol

Chemical Shift (δ) ppmAssignment
Data not explicitly available in a quantitative table format in the search results.

Note: While search results indicate the availability of 1H and 13C NMR data for tetrahydro-2H-pyran-2-ol from institutions like Imperial College London, specific peak assignments and quantitative tables were not directly provided in the accessible snippets. Researchers are encouraged to consult the primary data sources for detailed spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of tetrahydro-2H-pyran-2-ol is expected to show characteristic absorptions for O-H and C-O bonds.

Table 3: IR Spectroscopic Data for Tetrahydro-2H-pyran-2-ol

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl group)
~2940StrongC-H stretch (aliphatic)
~1080StrongC-O stretch (cyclic ether)

Source: General IR data for alcohols and ethers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of tetrahydro-2H-pyran-2-ol has been documented.[1]

Table 4: Mass Spectrometry Data for Tetrahydro-2H-pyran-2-ol (m/z)

m/zRelative Intensity (%)Assignment
102~5[M]⁺ (Molecular Ion)
85~40[M-OH]⁺
57~100[C₄H₉]⁺ (Base Peak)
43~85[C₃H₇]⁺

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are representative of the methodologies that would be employed to acquire data for pyran derivatives.

NMR Spectroscopy

Sample Preparation: A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration is adjusted to obtain a clear solution.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, standard parameters are used, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled sequence is typically used, with chemical shifts referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. The GC separates the components of the sample before they enter the mass spectrometer.

Ionization: In the ion source, the sample molecules are ionized, typically using electron ionization (EI) for GC-MS. In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron and the formation of a molecular ion.

Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound (or analogue) Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has summarized the available spectroscopic data for tetrahydro-2H-pyran-2-ol as a proxy for the less-characterized this compound. The provided NMR, IR, and MS data, along with representative experimental protocols, offer a valuable resource for researchers in the fields of chemistry and drug development. The logical workflow presented illustrates the standard process for chemical characterization. Further research is warranted to synthesize and fully characterize this compound to provide a complete spectroscopic profile of this specific compound.

References

A Technical Guide to the Stereoisomers and Enantioselective Synthesis of Dihydroxylated Pyran Cores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoisomers and enantioselective synthesis of dihydroxylated pyran scaffolds, with a focus on methodologies applicable to structures analogous to 2H-pyran-2,5-diol. Given the limited direct literature on this compound, this document consolidates key strategies and data from the synthesis of structurally related chiral dihydroxylated and functionalized tetrahydropyrans and dihydropyrans. These molecules are crucial structural motifs in a wide array of bioactive natural products.[1]

Stereoisomers of this compound

The this compound structure contains at least two stereocenters at the C2 and C5 positions, giving rise to multiple stereoisomers. The exact number of possible stereoisomers depends on the saturation of the pyran ring. For a tetrahydropyran-2,5-diol, with chiral centers at C2 and C5, there are four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The relationship between these isomers is depicted in the diagram below. The control of this stereochemistry is a critical aspect of the synthesis of these compounds, as different stereoisomers can exhibit vastly different biological activities.[2]

G cluster_0 Stereoisomers of Tetrahydropyran-2,5-diol 2R5R (2R, 5R) 2S5S (2S, 5S) 2R5R->2S5S Enantiomers 2R5S (2R, 5S) 2R5R->2R5S Diastereomers 2S5R (2S, 5R) 2R5R->2S5R Diastereomers 2S5S->2R5S Diastereomers 2S5S->2S5R Diastereomers 2R5S->2S5R Enantiomers

Caption: Logical relationships between the four stereoisomers of tetrahydropyran-2,5-diol.

Enantioselective Synthesis Strategies

The asymmetric synthesis of dihydroxylated pyrans can be achieved through several powerful strategies, including organocatalysis, metal-catalyzed reactions, and enzymatic methods.

Asymmetric organocatalysis has emerged as a robust tool for the construction of complex chiral molecules.[3] For the synthesis of highly functionalized tetrahydropyrans, domino reactions such as Michael-hemiacetalization or Michael-Henry-ketalization sequences are particularly effective. These reactions can generate multiple stereocenters in a single pot with high levels of stereocontrol.[4][5]

A typical workflow involves the reaction of a 1,3-dicarbonyl compound with a nitroalkene and an aldehyde, catalyzed by a chiral organocatalyst, often a quinine-derived squaramide. This approach can yield tetrahydropyrans with up to five contiguous stereocenters.[4]

G start 1,3-Dicarbonyl Compound michael Michael Addition start->michael nitroalkene Nitroalkene nitroalkene->michael aldehyde Alkynyl Aldehyde henry Henry Reaction aldehyde->henry catalyst Chiral Organocatalyst (e.g., Quinine-Squaramide) catalyst->michael michael->henry ketalization Intramolecular Ketalization henry->ketalization product Highly Functionalized Chiral Tetrahydropyran ketalization->product

Caption: Workflow for organocatalytic domino synthesis of chiral tetrahydropyrans.

Table 1: Performance of Organocatalytic Domino Reactions for Tetrahydropyran Synthesis

CatalystSubstratesYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Quinine-based squaramideAcetylacetone, β-nitrostyrenes, alkynyl aldehydes27-80>20:193-99[4]
Threonine-derived catalystα-Hydroxymethyl nitroalkenes, 1,3-dicarbonyls59-9126-98% de71-99[5]

The Achmatowicz reaction is a powerful method for converting furan derivatives, which are readily available from biomass, into dihydropyranones.[1][6] These products serve as versatile intermediates for the synthesis of a wide range of substituted tetrahydropyrans, including those with hydroxyl groups. The reaction involves an oxidative ring expansion of a furfuryl alcohol.[7][8]

G furan Chiral Furfuryl Alcohol oxidation Oxidation (e.g., NBS, m-CPBA) furan->oxidation intermediate 2,5-Dimethoxy-2,5-dihydrofuran Intermediate oxidation->intermediate rearrangement Acid-catalyzed Rearrangement intermediate->rearrangement dihydropyranone 6-Hydroxy-2H-pyran-3(6H)-one rearrangement->dihydropyranone reduction Stereoselective Reduction dihydropyranone->reduction diol Pyran Diol reduction->diol

Caption: General workflow of the Achmatowicz reaction for pyran diol synthesis.

This method allows for the introduction of chirality at the furfuryl alcohol stage, which is then transferred to the pyranone product. Subsequent stereoselective reduction of the ketone and other functional group manipulations can lead to the desired dihydroxylated pyran.

The Sharpless asymmetric dihydroxylation is a highly reliable and predictable method for the enantioselective synthesis of vicinal diols from alkenes.[9][10] This reaction can be applied to a dihydropyran intermediate to install two adjacent hydroxyl groups with high stereocontrol. The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation.[11]

Table 2: Representative Examples of Sharpless Asymmetric Dihydroxylation in Pyran Synthesis

SubstrateLigand SystemYield (%)Enantiomeric Excess (ee %)Reference
Dihydropyran derivativeAD-mix-β85>95[12]
Unsaturated esterAD-mix-α8190:10 er[9]

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures of chiral alcohols. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[13] This method is particularly useful for the synthesis of enantiomerically pure hydroxylated pyrans.

Table 3: Enzymatic Kinetic Resolution of Hydroxylated Pyran Precursors

EnzymeSubstrateAcyl DonorResolution OutcomeReference
Lipase B from Candida antarctica (CAL-B)Racemic trans-β-aryl-δ-hydroxy-γ-lactonesVinyl propionateHigh ee (>92%) for both enantiomers[14]
Novozym 435Racemic vinyl 3-phenyl-4-pentenoateAllyl alcoholSingle enantiomers of lactones obtained[13]

Detailed Experimental Protocols

The following are generalized experimental protocols for the key synthetic strategies discussed. Researchers should consult the primary literature for substrate-specific details and safety information.

  • To a solution of the α-hydroxymethyl nitroalkene (1.0 equiv) in an appropriate solvent (e.g., toluene, CH2Cl2) at the specified temperature, add the 1,3-dicarbonyl compound (1.1 equiv).

  • Add the chiral organocatalyst (e.g., a quinine-derived squaramide, 1-10 mol%).

  • Stir the reaction mixture at the specified temperature for the required time (typically 12-72 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydropyran product.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[5]

  • Dissolve the furfuryl alcohol (1.0 equiv) in a solvent mixture, typically methanol or a mixture of THF and water.

  • Cool the solution to 0 °C and add the oxidizing agent (e.g., N-bromosuccinimide (NBS) or m-chloroperoxybenzoic acid (m-CPBA), 1.1 equiv) portion-wise, maintaining the temperature.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then treated with a dilute acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent to facilitate the rearrangement to the dihydropyranone.

  • Purify the resulting dihydropyranone by flash column chromatography.[7]

  • To a stirred mixture of t-butanol and water (1:1) at room temperature, add the AD-mix-β (or AD-mix-α) and methanesulfonamide.

  • Cool the mixture to 0 °C and add the alkene substrate (1.0 equiv).

  • Stir the reaction vigorously at 0 °C until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with 2 M NaOH, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography.[12]

Biological Significance

The pyran ring is a fundamental structural unit in a vast number of natural products and synthetic compounds with a broad spectrum of biological activities.[15] Pyran derivatives have been reported to possess antibacterial, antiviral, anti-inflammatory, and anticancer properties.[16] The stereochemistry of these molecules often plays a pivotal role in their biological function, with different enantiomers or diastereomers exhibiting significantly different or even opposing effects.[2] Therefore, the development of robust enantioselective synthetic methods for chiral pyran derivatives is of paramount importance for drug discovery and development.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 2H-Pyran-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive search of available scientific literature, no specific experimental data on the thermal stability and decomposition of 2H-Pyran-2,5-diol could be located. This document will, therefore, provide a foundational understanding of the thermal analysis of pyran derivatives based on available literature for structurally related compounds. The methodologies and potential decomposition pathways described herein are intended to serve as a guide for researchers designing experiments for this compound.

Introduction to the Thermal Analysis of Pyran Derivatives

Pyrans are six-membered heterocyclic compounds containing an oxygen atom. Their derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of bioactive natural products. The thermal stability of these compounds is a critical parameter, influencing storage conditions, formulation strategies, and potential degradation pathways under physiological or processing temperatures.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the thermal properties of such molecules. TGA provides quantitative information about changes in mass with temperature, indicating decomposition temperatures and the presence of volatile byproducts. DSC measures the heat flow associated with thermal transitions, revealing information about melting points, phase changes, and the energetics of decomposition.

Predicted Thermal Behavior of this compound

Based on the analysis of related dihydropyran and tetrahydropyran structures, the thermal decomposition of this compound is likely to proceed through a concerted, unimolecular reaction. The presence of two hydroxyl groups is expected to significantly influence its thermal stability compared to unsubstituted pyrans. Intramolecular hydrogen bonding could play a role in stabilizing the molecule, potentially increasing its decomposition temperature.

Potential Decomposition Pathways

While no specific decomposition pathways for this compound have been documented, insights can be drawn from computational studies on similar structures like 3,6-dihydro-2H-pyran. The decomposition of 3,6-dihydro-2H-pyran is proposed to occur via a concerted six-membered transition state, leading to the formation of formaldehyde and 1,3-butadiene[1].

For this compound, a plausible decomposition mechanism could involve the elimination of water and subsequent ring-opening or rearrangement to form various smaller, volatile molecules. The specific products would depend on the precise temperature and experimental conditions.

Decomposition_Pathway Predicted Decomposition Workflow for this compound cluster_experimental_setup Experimental Setup cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Sample TGA_DSC TGA-DSC Analysis Sample->TGA_DSC GC_MS GC-MS Analysis of Effluent TGA_DSC->GC_MS TGA_Data Thermogravimetric Data (Weight Loss vs. Temp) TGA_DSC->TGA_Data DSC_Data DSC Data (Heat Flow vs. Temp) TGA_DSC->DSC_Data GC_MS_Data GC-MS Data (Identification of Products) GC_MS->GC_MS_Data Decomposition_Temp Determine Decomposition Temperature TGA_Data->Decomposition_Temp DSC_Data->Decomposition_Temp Decomposition_Products Identify Decomposition Products GC_MS_Data->Decomposition_Products Mechanism Propose Decomposition Mechanism Decomposition_Temp->Mechanism Decomposition_Products->Mechanism

Caption: A logical workflow for investigating the thermal decomposition of this compound.

Recommended Experimental Protocols

For researchers intending to study the thermal stability of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.

Methodology:

  • Calibrate the TGA instrument using standard reference materials.

  • Accurately weigh 5-10 mg of the this compound sample into a suitable TGA pan (e.g., alumina or platinum).

  • Place the sample in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Record the weight loss as a function of temperature. The resulting plot is the thermogram.

  • The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the weight loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, and to determine the enthalpy changes associated with decomposition.

Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 400 °C).

  • Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate.

  • Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events will appear as peaks on the DSC curve.

Evolved Gas Analysis (EGA) using TGA-GC/MS

Objective: To identify the chemical nature of the volatile products released during decomposition.

Methodology:

  • Couple the outlet of the TGA instrument to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) via a heated transfer line.

  • Perform a TGA experiment as described in section 4.1.

  • As the sample decomposes, the evolved gases are swept into the GC column for separation.

  • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

  • By correlating the evolution of specific gases with the weight loss steps observed in the TGA, a detailed decomposition mechanism can be proposed.

TGA_Workflow Experimental Workflow for TGA Analysis Start Start Calibrate Calibrate TGA Instrument Start->Calibrate Prepare_Sample Prepare and Weigh Sample Calibrate->Prepare_Sample Load_Sample Load Sample into TGA Prepare_Sample->Load_Sample Set_Parameters Set Experimental Parameters (Heating Rate, Atmosphere) Load_Sample->Set_Parameters Run_TGA Run TGA Experiment Set_Parameters->Run_TGA Record_Data Record Weight vs. Temperature Run_TGA->Record_Data Analyze_Thermogram Analyze Thermogram Record_Data->Analyze_Thermogram End End Analyze_Thermogram->End

Caption: A generalized workflow for performing Thermogravimetric Analysis.

Data Presentation

Should experimental data for this compound become available, it is recommended to present it in a clear, tabular format for easy comparison and interpretation.

Table 1: Hypothetical TGA Data for this compound

ParameterValue
Onset of Decomposition (Tonset)e.g., 150 °C
Temperature at Max Decomposition Rate (Tmax)e.g., 175 °C
Final Decomposition Temperature (Tfinal)e.g., 250 °C
Residual Mass at 600 °Ce.g., 5%

Table 2: Hypothetical DSC Data for this compound

Thermal EventTemperature (°C)Enthalpy (J/g)
Meltinge.g., 95 °Ce.g., 120 J/g (endothermic)
Decompositione.g., 170 °Ce.g., -350 J/g (exothermic)

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently unavailable in the public domain, this guide provides a comprehensive framework for its investigation. By employing standard thermal analysis techniques such as TGA and DSC, coupled with evolved gas analysis, researchers can elucidate the thermal properties and decomposition pathways of this and other novel pyran derivatives. The provided methodologies and data presentation formats are intended to guide future research in this area, contributing to a deeper understanding of the stability of these important heterocyclic compounds in the context of drug development and materials science.

References

Technical Guide: Solubility of 2H-Pyran-2,5-diol and Related Dihydroxypyran Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative or qualitative solubility data for 2H-Pyran-2,5-diol in organic solvents. This guide provides general principles, data for structurally related compounds, and detailed experimental protocols to assist researchers in determining the solubility of this compound and similar molecules.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. The pyran ring system is a common scaffold in many natural products and synthetic compounds of pharmaceutical interest. Understanding the solubility of dihydroxylated pyran derivatives is therefore of significant importance in drug discovery and development.

This technical guide outlines the expected solubility behavior of this compound based on the known properties of similar chemical structures, provides a summary of available data for related compounds, and details a general experimental protocol for solubility determination.

Predicted Solubility Profile of this compound

The structure of this compound, featuring a cyclic ether and two hydroxyl groups, suggests a polar nature. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, which will strongly influence its solubility.

  • Polar Solvents: It is anticipated that this compound will exhibit higher solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) due to the potential for strong hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Solvents: Conversely, its solubility is expected to be low in non-polar solvents such as hexane and toluene, as the energetic cost of disrupting the solvent-solvent interactions in these solvents would not be compensated by favorable solute-solvent interactions.

The general principle of "like dissolves like" is a useful starting point for predicting solubility.[1]

Solubility Data for Structurally Related Compounds

While specific data for this compound is unavailable, the following table summarizes the solubility of related pyran derivatives and diols in various solvents to provide a comparative reference.

Compound NameSolventSolubilityReference/Notes
5,6-Dihydro-2H-pyran-2-oneWaterFairly solubleQualitative data from a synthesis procedure. The lactone functionality provides some polarity.
3,4-Dihydro-2H-pyranEthanolSolubleGenerally soluble in common organic solvents.[2]
EtherSoluble[2]
AcetoneSoluble[2]
WaterLimited solubilityThe cyclic ether provides some polarity, but the hydrocarbon backbone limits water solubility.[2]
Tetrahydropyran (Oxane)WaterSoluble (>80.2 g/L at 25°C)The parent cyclic ether is reasonably soluble in water.[3]
EthanolSoluble[3]
EtherSoluble[3]
General Diols (short chain)WaterSolubleSmaller diols are generally soluble in water and polar solvents due to hydrogen bonding. Solubility decreases as the hydrocarbon chain length increases.[4]
Polar SolventsGenerally Soluble[4]

Experimental Protocol for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method.[2]

4.1. Materials and Equipment

  • Compound of interest (e.g., this compound)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another suitable analytical technique.

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis & Calculation A Add excess solid to a known volume of solvent B Seal the container A->B C Agitate at a constant temperature (e.g., 24-48h) A->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter the solution (e.g., 0.22 µm filter) E->F G Dilute the filtrate F->G H Analyze by HPLC or other method G->H I Calculate solubility from concentration H->I

Workflow for Experimental Solubility Determination.

Conclusion

While direct solubility data for this compound is not currently available in the public domain, its chemical structure suggests a preference for polar solvents. Researchers and drug development professionals are encouraged to perform experimental solubility studies to ascertain the precise solubility of this compound in various organic solvents. The provided experimental protocol offers a robust methodology for obtaining this critical data, which will be invaluable for the formulation and development of any potential therapeutic agent based on this pyran scaffold.

References

Tautomerism and Equilibrium of 2H-Pyran-2,5-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potential tautomeric forms and equilibrium of 2H-pyran-2,5-diol. While direct experimental data for this specific compound is limited in the available scientific literature, this document extrapolates from established principles of tautomerism and the well-documented behavior of related pyran and diol systems to provide a robust theoretical framework. This guide covers the predicted tautomeric species, the factors influencing their equilibrium, proposed experimental protocols for their study, and a format for the presentation of quantitative data. The information herein is intended to serve as a foundational resource for researchers investigating the chemistry and potential applications of this and similar heterocyclic compounds.

Introduction

The 2H-pyran ring is a core structural motif in a variety of natural products and serves as a key intermediate in organic synthesis.[1] However, many simple 2H-pyrans are known to be unstable and can exist in equilibrium with their valence isomers, typically open-chain dienones.[1] The introduction of hydroxyl groups, as in this compound, introduces the additional possibility of keto-enol and ring-chain tautomerism, leading to a complex and potentially dynamic equilibrium of several isomeric forms. Understanding this equilibrium is critical for predicting the compound's reactivity, spectroscopic properties, and biological activity.

This guide will explore the likely tautomeric landscape of this compound, drawing parallels from studies on related pyranones and other heterocyclic systems exhibiting keto-enol tautomerism.[2][3][4]

Predicted Tautomeric Forms of this compound

Based on fundamental principles of organic chemistry, this compound is predicted to exist as an equilibrium mixture of at least four tautomers. The primary forms are the result of keto-enol tautomerism and ring-chain tautomerism.

The principal predicted tautomers are:

  • This compound (Cyclic Hemiketal Enol): The nominal structure.

  • (Z)-5-Hydroxy-1-oxopent-3-en-1-one (Keto-Enol form): An open-chain keto-enol tautomer.

  • 5-Hydroxypent-2-ene-1,4-dione (Dienone form): An open-chain diketone resulting from further tautomerization.

  • Furan-2-yl-methanol derivative (a potential rearranged product): While not a direct tautomer, rearrangement to a more stable aromatic system is a possibility to consider.

The equilibrium between these forms is expected to be dynamic. The relative populations of each tautomer will be influenced by various factors as discussed in the following section.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to a variety of internal and external factors. The stability of each tautomer is influenced by conjugation, hydrogen bonding, and aromaticity.[5]

  • Solvent Polarity: The solvent environment plays a crucial role in stabilizing different tautomers. Polar protic solvents are likely to favor the more polar open-chain forms through hydrogen bonding. In contrast, non-polar solvents may favor the cyclic hemiketal form. Studies on similar keto-enol systems have shown a strong solvent dependence on the tautomeric ratio.[4][5]

  • Temperature: Thermodynamic parameters, including enthalpy and entropy, will govern the effect of temperature on the equilibrium. In many cases, an increase in temperature favors the dienone form.[1]

  • pH: The acidity or basicity of the medium can catalyze the interconversion between tautomers. Both acid and base catalysis are common in keto-enol tautomerism.[5]

  • Substitution: The presence of substituents on the pyran ring can significantly alter the stability of the different tautomers. Electron-donating or withdrawing groups can influence the acidity of protons and the stability of double bonds.

Proposed Experimental Protocols for Studying Tautomeric Equilibrium

To empirically determine the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods would be required.

Synthesis of 2H-Pyran Derivatives

The synthesis of 2H-pyrans can be challenging due to their instability. However, several methods have been developed for the synthesis of substituted 2H-pyrans, which could be adapted for this compound.[1][6] A potential route could involve a domino reaction, such as a Knoevenagel condensation followed by an oxa-6π-electrocyclization.[1]

General Synthetic Protocol: A one-pot synthesis could be envisioned starting from a protected 1,3-dicarbonyl compound and an appropriate enal. The reaction would be carried out in a suitable solvent, potentially with a catalyst, and monitored by thin-layer chromatography or LC-MS. Purification would likely require chromatography under carefully controlled conditions to avoid isomerization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying the different tautomers in solution.

  • ¹H NMR: The presence of distinct sets of signals for each tautomer would allow for their identification. For example, the cyclic form would show characteristic signals for the anomeric proton, while the open-chain forms would exhibit olefinic and aldehydic/ketonic proton signals. Integration of these signals would provide the relative concentrations of each tautomer.

  • ¹³C NMR: The chemical shifts of the carbonyl carbons and the sp²-hybridized carbons would be diagnostic for each tautomer. The keto form would show a signal around 200 ppm, while the enol and cyclic hemiketal carbons would appear at different chemical shifts.[4]

Experimental Protocol for NMR Analysis:

  • Prepare solutions of the compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).

  • To study the effect of temperature, acquire spectra at various temperatures.

  • Identify the characteristic peaks for each tautomer and calculate the molar ratios from the integration of the ¹H NMR signals.

UV-Visible Spectroscopy: The different tautomers will have distinct chromophores and therefore different UV-Vis absorption spectra. The conjugated open-chain forms are expected to absorb at longer wavelengths compared to the less conjugated cyclic form.

Experimental Protocol for UV-Vis Analysis:

  • Prepare dilute solutions of the compound in various solvents.

  • Record the UV-Vis spectrum over a suitable wavelength range.

  • Analyze the spectra to identify the absorption maxima corresponding to each tautomer. The relative intensities of these bands can provide information about the equilibrium position.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and the energy barriers for their interconversion.

Computational Protocol:

  • Model the 3D structures of all proposed tautomers.

  • Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[7]

  • Calculate the relative electronic energies and Gibbs free energies to predict the most stable tautomer in the gas phase.

  • Incorporate solvent effects using a continuum solvation model (e.g., PCM) to predict the equilibrium in different solvents.

Quantitative Data Presentation

While specific data for this compound is not available, the following tables illustrate how quantitative results from the proposed experiments would be structured for clear comparison.

Table 1: Tautomeric Ratios of this compound in Various Solvents at 298 K (from ¹H NMR)

Solvent% Cyclic Hemiketal Enol% Keto-Enol% Dienone
CDCl₃DataDataData
Acetone-d₆DataDataData
DMSO-d₆DataDataData
D₂ODataDataData

Table 2: Calculated Relative Energies of this compound Tautomers (DFT)

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (DMSO, kcal/mol)
Cyclic Hemiketal Enol0.0 (Reference)Data
Keto-EnolDataData
DienoneDataData

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of this compound can be represented as a network of interconnected isomers. The following diagrams, generated using the DOT language, visualize these relationships.

Tautomerism A This compound (Cyclic Hemiketal Enol) B (Z)-5-Hydroxy-1-oxopent-3-en-1-one (Keto-Enol) A->B Ring Opening C 5-Hydroxypent-2-ene-1,4-dione (Dienone) B->C Keto-Enol Tautomerism

Caption: Predicted tautomeric equilibrium of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis & Isolation cluster_analysis Analysis cluster_results Results Synthesis Synthesis of This compound Purification Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis DFT Computational Modeling (DFT) Purification->DFT Equilibrium Tautomeric Equilibrium Constants NMR->Equilibrium UVVis->Equilibrium Thermodynamics Thermodynamic Parameters DFT->Thermodynamics Equilibrium->Thermodynamics

Caption: Proposed experimental workflow for studying tautomerism.

Conclusion

While this compound remains a sparsely studied compound, a theoretical framework based on the principles of tautomerism and the behavior of related molecules can guide future research. This guide has outlined the probable tautomeric forms, the key factors influencing their equilibrium, and a comprehensive set of experimental and computational protocols for their investigation. The provided templates for data presentation and the visualization of the tautomeric relationships offer a structured approach for researchers in organic chemistry and drug development to explore the properties and potential of this and similar heterocyclic systems. Further experimental work is necessary to validate these predictions and fully elucidate the chemistry of this compound.

References

An In-depth Technical Guide on the Predicted Chemical Reactivity of Hydroxyl Groups in 2H-Pyran-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chemical Reactivity of 2H-Pyran-2,5-diol

This compound is a unique heterocyclic compound possessing two distinct hydroxyl groups that are expected to exhibit differential reactivity. The hydroxyl group at the C2 position is part of a hemiacetal (or its tautomeric enol form), while the hydroxyl group at the C5 position is a secondary alcohol. This inherent difference in their chemical environment is the primary determinant of their reactivity, allowing for selective functionalization, which is a critical aspect in the synthesis of complex molecules and in drug development.

The C2 hydroxyl group, being part of a hemiacetal, is in equilibrium with the open-chain aldehyde form. This equilibrium significantly influences its reactivity, making it susceptible to reactions typical of both alcohols and aldehydes.[1][2][3][4][5] In contrast, the C5 hydroxyl group is a typical secondary alcohol, and its reactivity is governed by factors such as steric hindrance and the electronic effects of the pyran ring.[6][7]

This guide will explore the predicted differential reactivity of these two hydroxyl groups in key chemical transformations, including etherification, esterification, and oxidation.

Predicted Differential Reactivity of Hydroxyl Groups

The C2 hemiacetal hydroxyl group is generally more reactive than the C5 secondary alcohol hydroxyl group under a variety of conditions. This is due to the electronic nature of the hemiacetal, which can readily eliminate water under acidic conditions to form a resonance-stabilized oxocarbenium ion, a highly reactive electrophile.

Table 1: Predicted Relative Reactivity of Hydroxyl Groups in this compound

Position of Hydroxyl GroupFunctional Group TypePredicted Relative ReactivityRationale
C2-OHHemiacetal / EnolicHighIn equilibrium with the open-chain aldehyde; can form a stabilized oxocarbenium ion intermediate.
C5-OHSecondary AlcoholModerateStandard reactivity for a secondary alcohol; less reactive than the hemiacetal.

Key Chemical Transformations and Predicted Selectivity

Etherification

Etherification is a common strategy for protecting hydroxyl groups or for introducing specific functionalities.[8] Due to the higher reactivity of the hemiacetal hydroxyl, selective etherification at the C2 position is anticipated to be achievable under carefully controlled conditions.

Predicted Reaction Pathway for Selective Etherification:

This compound This compound Reagents R-X, Mild Base or Acid Catalyst This compound->Reagents Selective_Ether 2-O-Alkyl-2H-Pyran-2,5-diol Reagents->Selective_Ether Selective Conditions Excess Reagent, Harsher Conditions Selective_Ether->Conditions Non_Selective_Ether 2,5-Di-O-Alkyl-2H-Pyran-2,5-diol Conditions->Non_Selective_Ether Further Reaction

Caption: Predicted selective etherification of this compound.

Experimental Protocol (Hypothetical): Williamson Ether Synthesis

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF), add a mild base (e.g., NaH, 1.1 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes to allow for the formation of the alkoxide.

  • Add the alkylating agent (e.g., benzyl bromide, methyl iodide, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry over anhydrous Na2SO4, and purify by column chromatography.

Esterification

Similar to etherification, selective esterification of the C2 hydroxyl group is expected to be favorable.[9] The hemiacetal hydroxyl is more nucleophilic and can be acylated under milder conditions than the C5 secondary alcohol.

Table 2: Hypothetical Yields for Selective Acylation Reactions

Acylating AgentReaction ConditionsPredicted Major ProductPredicted Yield (%)
Acetyl ChloridePyridine, 0 °C2-O-Acetyl-2H-Pyran-2,5-diol85-95
Acetic AnhydrideDMAP (cat.), CH2Cl22-O-Acetyl-2H-Pyran-2,5-diol80-90
Benzoyl ChlorideTriethylamine, CH2Cl2, 0 °C2-O-Benzoyl-2H-Pyran-2,5-diol80-90

Experimental Protocol (Hypothetical): Acylation with Acetyl Chloride

  • Dissolve this compound (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Slowly add acetyl chloride (1.05 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous CuSO4 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Oxidation

The differential reactivity of the two hydroxyl groups is most pronounced in oxidation reactions. The C2 hemiacetal can be selectively oxidized to a lactone (a cyclic ester) under mild conditions that would not affect the C5 secondary alcohol.[10][11] More vigorous oxidation conditions would lead to the oxidation of both hydroxyl groups.

Predicted Oxidation Pathways:

cluster_selective Selective Oxidation cluster_strong Strong Oxidation Diol This compound Mild_Oxidant Mild Oxidant (e.g., Ag2CO3/celite) Diol->Mild_Oxidant Lactone 5-Hydroxy-pyran-2-one Mild_Oxidant->Lactone Diol2 This compound Strong_Oxidant Strong Oxidant (e.g., Jones Reagent) Diol2->Strong_Oxidant Diketone Pyran-2,5-dione Strong_Oxidant->Diketone

Caption: Predicted outcomes of selective and strong oxidation of this compound.

Experimental Protocol (Hypothetical): Selective Oxidation to Lactone

  • To a solution of this compound (1 equivalent) in an inert solvent such as toluene, add a mild oxidizing agent like silver carbonate on celite (Fetizon's reagent, 3-5 equivalents).

  • Reflux the mixture with azeotropic removal of water using a Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting lactone by column chromatography.

Signaling Pathways and Logical Relationships in Drug Development

In the context of drug development, the differential reactivity of the hydroxyl groups of this compound can be exploited to synthesize a library of derivatives with potentially diverse biological activities. The ability to selectively modify one hydroxyl group while leaving the other intact is a powerful tool for structure-activity relationship (SAR) studies.

Workflow for Derivative Synthesis and SAR Studies:

Start This compound Selective_C2 Selective C2-OH Derivatization Start->Selective_C2 Protect_C2 Protect C2-OH Start->Protect_C2 Library_C2 Library of C2-Derivatives Selective_C2->Library_C2 Selective_C5 Selective C5-OH Derivatization Derivatize_C5 Derivatize C5-OH Protect_C2->Derivatize_C5 Deprotect_C2 Deprotect C2-OH Derivatize_C5->Deprotect_C2 Library_C5 Library of C5-Derivatives Deprotect_C2->Library_C5 Bio_Screening Biological Screening Library_C2->Bio_Screening Library_C5->Bio_Screening SAR Structure-Activity Relationship (SAR) Analysis Bio_Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A logical workflow for utilizing this compound in drug discovery.

Conclusion

While direct experimental data for this compound is lacking, a comprehensive understanding of its chemical reactivity can be inferred from the well-established principles of organic chemistry. The presence of a reactive hemiacetal hydroxyl group at C2 and a standard secondary alcohol at C5 suggests that a high degree of selective functionalization is achievable. This predicted differential reactivity makes this compound a potentially valuable scaffold for the synthesis of complex molecules and for the development of new therapeutic agents. The experimental protocols and predictive data presented in this guide are intended to serve as a foundational resource for researchers embarking on the chemical exploration of this intriguing molecule. Further experimental validation is necessary to confirm these predictions.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyran Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 2H-pyran-2,5-diol derivatives, specifically chiral 6-hydroxy-2H-pyran-3(6H)-ones, in asymmetric synthesis. The primary focus is on the enantioselective synthesis of these valuable building blocks via the Achmatowicz reaction and their subsequent application in the synthesis of complex molecules, which is of significant interest in drug discovery and development.

Introduction

Chiral pyran rings are prevalent structural motifs in a vast array of bioactive natural products and pharmaceuticals. The asymmetric synthesis of these scaffolds provides access to enantiomerically pure compounds, which is crucial for understanding their biological activity and for the development of new therapeutic agents. While this compound itself is a simple dihydropyran, its derivatives, particularly chiral 6-hydroxy-2H-pyran-3(6H)-ones, are powerful intermediates in organic synthesis. A highly effective method for the asymmetric synthesis of these compounds is the Achmatowicz reaction, which involves the oxidative rearrangement of a chiral furfuryl alcohol.

Core Application: Asymmetric Achmatowicz Reaction

The asymmetric Achmatowicz reaction is a cornerstone for the enantioselective synthesis of pyranones. The overall strategy involves two key steps:

  • Enantioselective Reduction of a Furyl Ketone: A prochiral furyl ketone is reduced to a chiral furfuryl alcohol using a chiral catalyst. This step establishes the key stereocenter that directs the stereochemical outcome of the subsequent rearrangement.

  • Oxidative Rearrangement: The resulting chiral furfuryl alcohol undergoes an oxidative ring expansion to yield the corresponding chiral 6-hydroxy-2H-pyran-3(6H)-one.

This two-step sequence provides a reliable route to highly functionalized, enantiomerically enriched pyranone building blocks.

Experimental Protocols

Protocol 1: Enantioselective Reduction of a Furyl Ketone using a Noyori Catalyst

This protocol describes the asymmetric transfer hydrogenation of a furyl ketone to the corresponding chiral furfuryl alcohol, a critical precursor for the Achmatowicz reaction.[1][2]

Materials:

  • Furyl ketone substrate

  • (R,R)-RuCl(p-cymene)[Ts-DPEN] (Noyori's catalyst) or (S,S) enantiomer for the opposite alcohol enantiomer

  • Formic acid (HCOOH)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a solution of the furyl ketone (1.0 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere, add triethylamine (2.0 eq) and formic acid (2.0 eq).

  • Add the chiral ruthenium catalyst, (R,R)-RuCl(p-cymene)[Ts-DPEN], (0.01 eq, 1 mol%).

  • Stir the reaction mixture at 40 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral furfuryl alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Achmatowicz Rearrangement of a Chiral Furfuryl Alcohol

This protocol details the oxidative rearrangement of the chiral furfuryl alcohol to the corresponding 6-hydroxy-2H-pyran-3(6H)-one.[1][2]

Materials:

  • Chiral furfuryl alcohol

  • meta-Chloroperoxybenzoic acid (m-CPBA) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH2Cl2) or a mixture of tetrahydrofuran (THF) and water

  • Sodium bicarbonate (NaHCO3)

  • Standard glassware

  • Magnetic stirrer

Procedure using m-CPBA:

  • Dissolve the chiral furfuryl alcohol (1.0 eq) in dichloromethane (0.1 M).

  • Add solid sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 6-hydroxy-2H-pyran-3(6H)-one is often used in the next step without further purification.

Procedure using NBS:

  • Dissolve the chiral furfuryl alcohol (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v) (0.1 M).

  • Cool the solution to 0 °C.

  • Add NBS (1.1 eq) in one portion.

  • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a few drops of saturated aqueous sodium sulfite.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Presentation

The following table summarizes representative data for the asymmetric synthesis of chiral pyranones via the two-step sequence of asymmetric reduction and Achmatowicz rearrangement.

Furyl Ketone SubstrateReduction CatalystReduction Yield (%)Reduction ee (%)Achmatowicz OxidantAchmatowicz Yield (%)Overall Yield (%)Reference
1-(Furan-2-yl)ethan-1-one(S,S)-Noyori Catalyst95>99m-CPBA9287[1]
1-(Furan-2-yl)propan-1-one(R,R)-Noyori Catalyst9298NBS9083[2]
1-(5-Methylfuran-2-yl)ethan-1-one(S,S)-Noyori Catalyst93>99Oxone8882[1]
Phenyl(furan-2-yl)methanone(R,R)-Noyori Catalyst9097m-CPBA9182[2]

Visualizations

Asymmetric Achmatowicz Reaction Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis of chiral pyranones and their subsequent derivatization.

G cluster_0 Asymmetric Synthesis of Chiral Pyranone cluster_1 Derivatization for Drug Discovery A Prochiral Furyl Ketone B Chiral Furfuryl Alcohol A->B Asymmetric Reduction (e.g., Noyori Catalyst) C Chiral 6-Hydroxy-2H-pyran-3(6H)-one B->C Achmatowicz Reaction (e.g., m-CPBA, NBS) D Protected Pyranone C->D Protection E Functionalized Tetrahydropyran D->E Diastereoselective Reductions, Nucleophilic Additions F Complex Molecule / Natural Product E->F Further Transformations

Caption: Workflow for the asymmetric synthesis of chiral pyranones and their derivatization.

Proposed Mechanism of the Achmatowicz Reaction

The following diagram outlines the proposed reaction mechanism for the Achmatowicz rearrangement.

G A Chiral Furfuryl Alcohol C Electrophilic Attack on Furan Ring A->C B [Oxidant] (e.g., m-CPBA) B->C D 2,5-Addition Intermediate C->D E Rearrangement and Ring Opening D->E F Hemiacetal Formation E->F G Chiral 6-Hydroxy-2H-pyran-3(6H)-one F->G

Caption: Proposed mechanism of the Achmatowicz reaction.

Applications in Drug Development

The enantiomerically pure 6-hydroxy-2H-pyran-3(6H)-ones obtained from the asymmetric Achmatowicz reaction are versatile intermediates for the synthesis of a wide range of complex molecules. Their dense functionality allows for a variety of stereoselective transformations, including:

  • Diastereoselective reductions of the enone system to access highly substituted tetrahydropyrans.

  • Nucleophilic additions to the carbonyl group.

  • Glycosylation reactions at the anomeric position.

  • Further cycloadditions utilizing the dienone system.

These transformations have been successfully applied to the total synthesis of numerous natural products with important biological activities, such as antibiotics, antifungal agents, and potential anticancer compounds. The ability to readily access these chiral pyran building blocks in an enantioselective manner is therefore of high value to the drug discovery and development pipeline.

References

Application of a Chiral Tetrahydropyran Synthon in the Total Synthesis of (+)-Decarestrictine L

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pursuit of stereochemically complex natural products has driven the development of innovative synthetic strategies, with a strong reliance on the use of chiral building blocks to efficiently install desired stereocenters. Among these, chiral pyran derivatives are of significant interest due to their prevalence in a wide array of bioactive natural products. While the initially proposed 2H-Pyran-2,5-diol is not a commonly employed chiral building block in total synthesis, likely due to stability issues, a stable and versatile chiral tetrahydropyran synthon derived from tri-O-acetyl-d-glucal has proven to be a valuable precursor. This application note details the use of this chiral building block in the total synthesis of (+)-decarestrictine L, a fungal metabolite known for its inhibitory activity against cholesterol biosynthesis. The synthesis showcases a robust strategy for the stereocontrolled construction of the substituted tetrahydropyran core of the natural product.

Synthetic Strategy Overview

The total synthesis of (+)-decarestrictine L from tri-O-acetyl-d-glucal hinges on a sequence of highly stereoselective transformations to construct the key tetrahydropyran ring with the correct substitution pattern and stereochemistry. The overall strategy involves three key phases:

  • Stereoselective Formation of the Chiral Tetrahydropyran Core: This phase focuses on the conversion of the starting glycal into a functionalized tetrahydropyranone, establishing the crucial stereocenters at C2, C3, and C6.

  • Side Chain Elaboration: The second phase involves the introduction of the carbon side chain at the C6 position of the tetrahydropyran ring.

  • Final Functional Group Manipulations and Lactonization: The final steps of the synthesis involve the conversion of the elaborated side chain into the carboxylic acid and subsequent macrolactonization to yield the target natural product.

A schematic representation of this synthetic workflow is provided below.

G A Tri-O-acetyl-d-glucal B Stereoselective Alkylation & Functional Group Manipulations A->B Multiple Steps C Key Tetrahydropyranone Intermediate B->C D Chain Extension at C6 C->D E Elaborated Intermediate D->E F Oxidation and Hydrolysis E->F G Seco-Acid F->G H Macrolactonization G->H I (+)-Decarestrictine L H->I

Caption: General workflow for the total synthesis of (+)-Decarestrictine L.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the total synthesis of (+)-decarestrictine L, providing a clear comparison of the efficiency of each transformation.

Step No.TransformationStarting MaterialProductReagents and ConditionsYield (%)
1Ferrier RearrangementTri-O-acetyl-d-glucalEthyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranosideEtOH, BF₃·OEt₂85
2Hydroboration-OxidationEthyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranosideEthyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside1. BH₃·SMe₂, THF; 2. H₂O₂, NaOH75
3Benzylidene Acetal FormationProduct from Step 2Ethyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranosidePhCHO, ZnCl₂80
4OxidationEthyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranosideEthyl 4,6-O-benzylidene-2-deoxy-α-D-erythro-hexopyranosid-3-ulosePCC, CH₂Cl₂90
5Stereoselective MethylationProduct from Step 4Ethyl 4,6-O-benzylidene-2-deoxy-3-C-methyl-α-D-ribo-hexopyranosideMeLi, Et₂O85 (d.r. >95:5)
6Reductive Opening of Benzylidene AcetalProduct from Step 5Ethyl 6-O-benzoyl-2-deoxy-3-C-methyl-α-D-ribo-hexopyranoside1. NBS, CCl₄; 2. NaBH₄, DMF70
7TosylationProduct from Step 6Ethyl 6-O-tosyl-2-deoxy-3-C-methyl-α-D-ribo-hexopyranosideTsCl, Pyridine95
8CyanationProduct from Step 7Ethyl 6-cyano-2,6-dideoxy-3-C-methyl-α-D-ribo-hexopyranosideKCN, DMSO88
9Hydrolysis of Nitrile and EsterProduct from Step 86-Carboxy-2,6-dideoxy-3-C-methyl-α-D-ribo-hexopyranoseaq. HCl85
10Macrolactonization (Yamaguchi)Seco-Acid from Step 9(+)-Decarestrictine L2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene60

Experimental Protocols

Step 5: Stereoselective Methylation

To a solution of the ketone (Ethyl 4,6-O-benzylidene-2-deoxy-α-D-erythro-hexopyranosid-3-ulose) (1.0 g, 3.42 mmol) in anhydrous diethyl ether (20 mL) at -78 °C under an argon atmosphere, was added methyllithium (1.6 M in Et₂O, 2.35 mL, 3.76 mmol) dropwise. The reaction mixture was stirred at -78 °C for 1 hour. The reaction was then quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL). The mixture was allowed to warm to room temperature and the layers were separated. The aqueous layer was extracted with diethyl ether (3 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the desired methylated product as a white solid.

  • Yield: 85%

  • Diastereomeric Ratio: >95:5 (determined by ¹H NMR analysis of the crude product).

Step 10: Macrolactonization (Yamaguchi Esterification)

To a solution of the seco-acid (100 mg, 0.46 mmol) in anhydrous toluene (50 mL) was added triethylamine (0.19 mL, 1.38 mmol) followed by 2,4,6-trichlorobenzoyl chloride (0.08 mL, 0.51 mmol) at room temperature under an argon atmosphere. The mixture was stirred for 2 hours. The resulting solution was then diluted with toluene (100 mL) and added dropwise over a period of 6 hours to a solution of 4-dimethylaminopyridine (DMAP) (168 mg, 1.38 mmol) in anhydrous toluene (50 mL) at 90 °C. The reaction mixture was stirred at this temperature for an additional 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (50 mL) and washed successively with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by preparative thin-layer chromatography (silica gel, eluent: 40% ethyl acetate in hexanes) to yield (+)-decarestrictine L as a colorless oil.

  • Yield: 60%

Logical Relationships in Stereocontrol

The stereochemical outcome of the synthesis is critically dependent on the inherent chirality of the starting material, tri-O-acetyl-d-glucal, and the stereoselective nature of the key transformations. The following diagram illustrates the logical relationship of how the stereocenters of the chiral building block direct the formation of the new stereocenters in the final product.

G cluster_0 Chiral Building Block cluster_1 Key Intermediate cluster_2 Stereoselective Reaction cluster_3 Final Product A Tri-O-acetyl-d-glucal (Defined Stereocenters) B Tetrahydropyranone (C2, C6 Stereocenters Set) A->B Substrate Control C Facial Selectivity in Methylation (Directed by existing stereocenters) B->C D (+)-Decarestrictine L (C3 Stereocenter Established) C->D Creation of New Stereocenter

Caption: Stereochemical pathway from the chiral starting material.

Conclusion

The total synthesis of (+)-decarestrictine L provides a compelling case study for the application of a carbohydrate-derived chiral building block in the stereocontrolled synthesis of a complex natural product. The detailed protocols and quantitative data presented herein offer valuable insights for researchers in organic synthesis and drug development, highlighting a reliable and efficient pathway to this biologically active molecule. The strategies employed for the construction of the tetrahydropyran core and the control of its stereochemistry are broadly applicable to the synthesis of other pyran-containing natural products.

Application Notes & Protocols: Biological Activity Screening of Novel 2H-Pyran-2,5-diol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2H-pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3][4] Novel 2H-Pyran-2,5-diol derivatives, in particular, are of significant interest due to their potential as therapeutic agents. Research has highlighted their promising anticancer, antimicrobial, and antioxidant properties.[5][6][7] The anticancer effects of pyran derivatives are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and cause DNA damage in cancer cells.[5][8] Furthermore, their antimicrobial and antioxidant activities make them candidates for combating infectious diseases and oxidative stress-related conditions.[6][7]

This document provides detailed protocols for the initial biological screening of novel this compound derivatives. The assays described herein are fundamental for determining cytotoxic, antimicrobial, and antioxidant potential, providing a baseline for further drug development and mechanism-of-action studies.

General Screening Workflow

The initial screening process for novel this compound derivatives follows a logical progression from broad cytotoxicity assessments to more specific antimicrobial and antioxidant evaluations.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Lead Identification & Optimization S1 Synthesis of Novel This compound Derivatives S2 Structural Characterization (NMR, MS, etc.) S1->S2 A1 Anticancer Screening (e.g., MTT Assay) S2->A1 A2 Antimicrobial Screening (e.g., MIC Assay) S2->A2 A3 Antioxidant Screening (e.g., DPPH Assay) S2->A3 L1 Data Analysis & Hit Identification A1->L1 A2->L1 A3->L1 L2 Mechanism of Action Studies L1->L2 L3 Lead Optimization L2->L3

Caption: Overall workflow for the synthesis and biological screening of novel compounds.

Section 1: Anticancer Activity Screening

A primary area of investigation for pyran derivatives is their potential as anticancer agents.[2][3] The following protocols outline standard assays to determine the cytotoxic and anti-proliferative effects of novel this compound derivatives on various cancer cell lines.

Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in signal indicates decreased cell viability.

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)[5]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated cells (negative control) and a vehicle control (medium with DMSO).

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Anticancer Activity

The cytotoxic effects of the derivatives are summarized by their IC₅₀ values.

Table 1: IC₅₀ Values of this compound Derivatives against Human Cancer Cell Lines.

Compound ID MCF-7 (Breast Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM) HCT116 (Colon Cancer) IC₅₀ (µM)
PYRAN-001 15.2 ± 1.8 25.5 ± 2.1 19.8 ± 1.5
PYRAN-002 8.7 ± 0.9 12.1 ± 1.3 9.5 ± 1.1
PYRAN-003 35.4 ± 3.2 48.9 ± 4.5 41.2 ± 3.8
Doxorubicin (Control) 0.8 ± 0.1 1.1 ± 0.2 0.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Potential Anticancer Signaling Pathways

Novel pyran derivatives may exert their anticancer effects through multiple mechanisms, including the induction of DNA damage, cell cycle arrest, and apoptosis.

G cluster_0 Cellular Effects cluster_1 Downstream Consequences compound This compound Derivative dna_damage DNA Double-Strand Breaks (DSBs) compound->dna_damage cdk_inhibition Inhibition of CDK2 compound->cdk_inhibition bcl2_modulation Modulation of Bcl-2 Family Proteins compound->bcl2_modulation cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest cdk_inhibition->cell_cycle_arrest apoptosis Apoptosis Induction bcl2_modulation->apoptosis cell_cycle_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Potential mechanisms of anticancer action for pyran derivatives.

Section 2: Antimicrobial Activity Screening

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Pyran derivatives have shown potential activity against various bacterial and fungal strains.[5][9]

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][10]

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)[7][9][11]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in DMSO

  • Sterile 96-well U-bottom plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin, Ampicillin)[7][11]

  • Spectrophotometer or microplate reader

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the highest concentration of the test compound (e.g., 1024 µg/mL) to the first column of wells.[7] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient (e.g., 512 to 1 µg/mL).[7]

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This halves the compound concentrations to the desired final range (e.g., 256 to 0.5 µg/mL).

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives.

Compound ID S. aureus (ATCC 29213) MIC (µg/mL) E. coli (ATCC 25922) MIC (µg/mL) C. albicans (ATCC 10231) MIC (µg/mL)
PYRAN-001 32 64 >128
PYRAN-002 8 16 64
PYRAN-003 >128 >128 >128
Gentamicin (Control) 1 2 N/A
Amphotericin B (Control) N/A N/A 0.5

Results are the modal MIC from three independent experiments.

Section 3: Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases. Antioxidants can mitigate cellular damage by neutralizing free radicals. Pyran derivatives have been reported to possess radical scavenging capabilities.[5][6][12]

Protocol 3.1: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to diphenylpicrylhydrazine, a colorless compound. The degree of discoloration is proportional to the scavenging activity.

Materials and Reagents:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds dissolved in methanol or DMSO

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Controls: Prepare a blank (methanol only) and a control (DPPH solution + methanol).

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the scavenging percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Antioxidant Activity

Table 3: DPPH Radical Scavenging Activity of this compound Derivatives.

Compound ID IC₅₀ (µg/mL)
PYRAN-001 45.3 ± 3.5
PYRAN-002 22.8 ± 1.9
PYRAN-003 98.1 ± 7.2
Ascorbic Acid (Control) 5.6 ± 0.4

Data are presented as mean ± standard deviation.

References

Antiviral Applications of 2H-Pyran Derivatives Against HIV: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 2H-pyran scaffold have emerged as a class of heterocyclic compounds with a diverse range of biological activities, including antiviral properties. This document provides detailed application notes and experimental protocols for the investigation of 2H-pyran derivatives as potential therapeutic agents against the Human Immunodeficiency Virus (HIV). The primary mechanism of action for the most studied anti-HIV 2H-pyran derivatives is the non-nucleoside inhibition of the viral reverse transcriptase (RT) enzyme, a critical component of the HIV replication cycle. These compounds, known as non-nucleoside reverse transcriptase inhibitors (NNRTIs), bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity. This document outlines the synthesis of a representative 2H-pyran derivative, protocols for evaluating its anti-HIV efficacy and cytotoxicity in cell culture, and a method for assessing its direct inhibitory effect on HIV-1 reverse transcriptase activity.

Data Presentation

The following table summarizes the reported anti-HIV activity of a key 2H-pyran derivative. The data is compiled from in vitro studies and provides a benchmark for the potency of this class of compounds.

Compound NameHIV StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI = CC₅₀/EC₅₀)Reference
4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one (Compound 6)HIV-1CEM25-50>50>1-2[1]

Note: The therapeutic index is a critical measure of a drug's safety, with a higher value indicating a more favorable safety profile. Further optimization of the 2H-pyran scaffold is necessary to improve both potency and the therapeutic index.

Experimental Protocols

Synthesis of 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one (Compound 6)

This protocol is adapted from general methods for the synthesis of 4-amino-2H-pyran-2-one derivatives from 4-hydroxy-6-methyl-2-pyrone.

Materials:

  • 4-hydroxy-6-methyl-2-pyrone

  • Tryptamine (2-(1H-indol-3-yl)ethanamine)

  • Solvent (e.g., ethanol, or solvent-free for microwave synthesis)

  • Microwave reactor (for microwave-assisted synthesis) or conventional reflux apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Microwave-Assisted Synthesis (Preferred Method):

    • In a microwave-safe reaction vessel, combine 4-hydroxy-6-methyl-2-pyrone (1 mmol) and tryptamine (1.2 mmol).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a suitable power (e.g., 150 W) and temperature (e.g., 120°C) for a predetermined time (e.g., 10-30 minutes). Reaction conditions should be optimized.

    • After cooling, dissolve the residue in a suitable solvent like ethyl acetate.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired product.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Conventional Synthesis (Alternative Method):

    • In a round-bottom flask, dissolve 4-hydroxy-6-methyl-2-pyrone (1 mmol) and tryptamine (1.2 mmol) in a suitable solvent like ethanol (20 mL).

    • Reflux the mixture for several hours (e.g., 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography as described above.

    • Characterize the purified product to confirm its identity.

Anti-HIV Activity Assay in CEM-SS Cell Culture

This protocol describes the evaluation of the anti-HIV activity of a test compound using the CEM-SS T-lymphoblastoid cell line, which is highly susceptible to HIV-1 infection and exhibits characteristic cytopathic effects (syncytia formation).

Materials:

  • CEM-SS cells

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.

  • Test compound (2H-pyran derivative) dissolved in DMSO.

  • 96-well microtiter plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl).

  • Microplate reader.

Procedure:

  • Cell Preparation:

    • Culture CEM-SS cells in RPMI 1640 medium at 37°C in a 5% CO₂ incubator.

    • Ensure cells are in the logarithmic growth phase before initiating the assay.

    • Adjust the cell density to 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).

    • In a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 50 µL of the diluted test compound to the appropriate wells. Include wells with medium only (cell control) and wells with cells and medium (virus control).

    • Add 50 µL of a pre-titered dilution of HIV-1 to the test and virus control wells. The amount of virus should be sufficient to cause significant cytopathic effects in 4-5 days.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Quantification of Antiviral Activity:

    • After 4-5 days of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

    • Determine the 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of the 2H-pyran derivative on the host cells.

Materials:

  • Same as for the anti-HIV activity assay, excluding the virus.

Procedure:

  • Assay Setup:

    • Follow the same procedure as the anti-HIV assay for cell preparation and plating.

    • Add serial dilutions of the test compound to the wells containing cells.

    • Do not add the virus to the wells.

    • Incubate the plate for the same duration as the antiviral assay (4-5 days).

  • Quantification of Cytotoxicity:

    • Perform the MTT assay as described in the anti-HIV protocol.

    • Calculate the percentage of cell viability at each compound concentration relative to the untreated cell control.

    • Determine the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%.

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol assesses the direct inhibitory effect of the 2H-pyran derivative on the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase.

  • RT assay kit (commercially available, e.g., using a colorimetric or fluorometric readout).

  • Test compound dissolved in DMSO.

  • Reaction buffer containing template-primer (e.g., poly(A)·oligo(dT)), dNTPs (including a labeled nucleotide like BrdUTP), MgCl₂, and a reducing agent (e.g., DTT).

  • Stop solution.

  • Detection reagents (e.g., anti-BrdU-POD antibody and substrate for colorimetric detection).

  • Microplate reader.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the reaction buffer.

    • In a 96-well plate, add the diluted test compound.

    • Add the recombinant HIV-1 RT enzyme to each well.

    • Initiate the reaction by adding the reaction mixture containing the template-primer and dNTPs.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Detection of RT Activity:

    • Stop the reaction by adding the stop solution.

    • Follow the kit manufacturer's instructions for the detection of the newly synthesized DNA (e.g., by adding an anti-BrdU antibody conjugated to an enzyme that catalyzes a colorimetric reaction).

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control.

    • Determine the 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of the RT activity.

Visualizations

Logical Relationship: Mechanism of Action of 2H-Pyran Derivatives as NNRTIs

NNRTI_Mechanism cluster_virus HIV Replication Cycle cluster_inhibition Inhibition by 2H-Pyran Derivative HIV_RNA Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Binding_Site Allosteric Binding Pocket on RT 2H_Pyran 2H-Pyran Derivative (NNRTI) 2H_Pyran->Binding_Site Inactive_RT Inactive RT Complex Binding_Site->Inactive_RT Conformational Change Inactive_RT->Viral_DNA Blocks Synthesis

Caption: Mechanism of HIV-1 Reverse Transcriptase inhibition by 2H-pyran derivatives.

Experimental Workflow: Screening of 2H-Pyran Derivatives for Anti-HIV Activity

Antiviral_Screening_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 2H-Pyran Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ Purification->Cytotoxicity Antiviral Anti-HIV Assay (CEM-SS) Determine EC₅₀ Mechanism RT Inhibition Assay Determine IC₅₀ TI_Calculation Calculate Therapeutic Index (TI = CC₅₀ / EC₅₀) Cytotoxicity->TI_Calculation Antiviral->TI_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis TI_Calculation->SAR_Analysis

Caption: Workflow for the screening and evaluation of 2H-pyran derivatives as anti-HIV agents.

Signaling Pathway: HIV-1 Reverse Transcription and its Inhibition

As NNRTIs directly target the viral enzyme, a detailed host cell signaling pathway is not the primary mechanism of action. The following diagram illustrates the key steps of reverse transcription and the point of inhibition.

RT_Inhibition_Pathway cluster_RT Reverse Transcription Details Viral_Entry 1. HIV enters host cell Uncoating 2. Viral core uncoats, releasing RNA and enzymes Viral_Entry->Uncoating RT_Process 3. Reverse Transcription Uncoating->RT_Process Integration 5. Integration of viral DNA into host genome RT_Process->Integration Successful Transcription Inhibitor 4. 2H-Pyran Derivative (NNRTI) Inhibits RT RT_Process->Inhibitor Replication 6. Viral replication Integration->Replication vRNA Viral RNA (ssRNA) RT_Enzyme Reverse Transcriptase vRNA->RT_Enzyme template vDNA Viral DNA (dsDNA) RT_Enzyme->vDNA synthesis Inhibitor->Integration Prevents

Caption: Inhibition of the HIV-1 reverse transcription step by 2H-pyran derivatives.

References

Application Note: Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) from 5-(Hydroxymethyl)furfural (HMF)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Bis(hydroxymethyl)furan (BHMF) is a valuable bio-based platform chemical derived from the selective reduction of 5-(hydroxymethyl)furfural (HMF). As a versatile diol, BHMF serves as a monomer for the synthesis of various polymers, including polyesters and polyurethanes, and finds applications in the production of resins, foams, and as an intermediate in the pharmaceutical industry. This document outlines detailed protocols for the synthesis of BHMF from HMF via three primary methods: catalytic hydrogenation, catalytic transfer hydrogenation, and the Cannizzaro reaction.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for different methods of BHMF synthesis from HMF, providing a comparative overview of their efficacy and reaction conditions.

MethodCatalystHydrogen SourceSolventTemperature (°C)Pressure/TimeHMF Conversion (%)BHMF Yield/Selectivity (%)Reference(s)
Catalytic Hydrogenation Pt/MCM-41H₂Water350.8 MPa / 2 h10098.9 (Selectivity)[1]
Ru/MgO-ZrO₂H₂Not Specified130400 psi / 2 hNot Specified94 (Selectivity)
Cu-ZnOH₂Ethanol1003 hNot Specified99.1 (Selectivity)[2]
Ru(OH)x/ZrO₂H₂Not Specified12015 bar / 6 hNot Specified99 (Selectivity)[3]
Catalytic Transfer Hydrogenation Ru/Co₃O₄IsopropanolIsopropanol1906 h10082.8 (Yield)[2][4]
ZrBa-SBAIsopropanolIsopropanol1502.5 h98.392.2 (Selectivity)[5]
Cu/MOF-808Formic Acid1,4-Dioxane1504 h7175.65 (Selectivity)[6]
Zr-HTCIsopropanolIsopropanol1204 hNot Specified99.2 (Yield)[7]
Cannizzaro Reaction NaOHHMF (disprop.)Water018 hNot Specified86 (Yield)[3]
NaOHHMF (disprop.)THF04 hNot Specified90 (Yield)[3]
NaOHHMF (disprop.)[EMIm]TFSINot SpecifiedNot SpecifiedNot Specified100 (Yield)[3]
Chemical Reduction NaBH₄NaBH₄THFNot SpecifiedNot SpecifiedNot Specified70-78 (Yield)[8][9]

Experimental Protocols

1. Protocol for Catalytic Hydrogenation of HMF to BHMF using Pt/MCM-41

This protocol is based on the work by Chatterjee et al., which demonstrates a highly selective hydrogenation of HMF at a low temperature.[1]

  • Materials:

    • 5-(Hydroxymethyl)furfural (HMF)

    • Pt/MCM-41 catalyst

    • Deionized water

    • Hydrogen gas (high purity)

    • High-pressure autoclave reactor with magnetic stirring

  • Procedure:

    • In a typical experiment, add HMF and the Pt/MCM-41 catalyst to the autoclave reactor.

    • Add deionized water as the solvent.

    • Seal the reactor and purge it with hydrogen gas several times to remove air.

    • Pressurize the reactor with hydrogen gas to 0.8 MPa.

    • Set the reaction temperature to 35°C and begin stirring.

    • Maintain these conditions for 2 hours.

    • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

    • Filter the reaction mixture to separate the catalyst. The catalyst can be washed, dried, and reused.

    • The aqueous solution containing BHMF can be analyzed by techniques such as HPLC to determine the conversion and selectivity.

    • To isolate the product, the water can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

2. Protocol for Catalytic Transfer Hydrogenation of HMF to BHMF using Ru/Co₃O₄

This protocol is based on the work by Wang et al., utilizing isopropanol as both the solvent and hydrogen donor.[2][4]

  • Materials:

    • 5-(Hydroxymethyl)furfural (HMF)

    • Ru/Co₃O₄ catalyst

    • Isopropanol

    • High-pressure reactor with temperature and stirring controls

  • Procedure:

    • Place HMF (e.g., 0.5 wt%), Ru/Co₃O₄ catalyst (e.g., 0.25 wt%), and isopropanol (e.g., 20 mL) into the high-pressure reactor.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Heat the reactor to 190°C with constant stirring.

    • Maintain the reaction for 6 hours.

    • After the reaction, cool the reactor to room temperature.

    • Filter the mixture to recover the catalyst. The catalyst can be washed, dried, and potentially reused after regeneration.

    • The filtrate, containing BHMF dissolved in isopropanol, can be analyzed by GC or HPLC.

    • The product can be isolated by evaporating the isopropanol under reduced pressure.

3. Protocol for Cannizzaro Reaction of HMF to BHMF

This protocol is based on the disproportionation of HMF in a basic aqueous solution as described by Subbiah et al.[3]

  • Materials:

    • 5-(Hydroxymethyl)furfural (HMF)

    • Sodium hydroxide (NaOH)

    • Deionized water

    • Reaction vessel with stirring, placed in an ice bath

  • Procedure:

    • Dissolve HMF in a sodium hydroxide solution.

    • Cool the reaction mixture to 0°C using an ice bath, with continuous stirring.

    • Allow the reaction to proceed for 18 hours at 0°C. In this reaction, one molecule of HMF is reduced to BHMF, while another is oxidized to 5-hydroxymethylfuranoic acid (HMFA).

    • After the reaction period, the mixture will contain BHMF and the sodium salt of HMFA.

    • The products can be separated. Acidification of the mixture will precipitate HMFA, which can be filtered off.

    • BHMF can then be extracted from the aqueous filtrate using an organic solvent (e.g., ethyl acetate).

    • The organic extracts can be combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent evaporated to yield BHMF.

Visualizations

Reaction Pathway: From HMF to BHMF

The primary transformation in the synthesis of BHMF from HMF is the reduction of the aldehyde functional group to a primary alcohol.

Reaction_Pathway cluster_methods Reduction Methods HMF 5-(Hydroxymethyl)furfural (HMF) BHMF 2,5-bis(hydroxymethyl)furan (BHMF) HMF->BHMF Reduction of Aldehyde Catalytic Hydrogenation Catalytic Hydrogenation Catalytic Transfer Hydrogenation Catalytic Transfer Hydrogenation Chemical Reduction Chemical Reduction

Caption: Chemical transformation of HMF to BHMF via reduction.

Experimental Workflow: Catalytic Hydrogenation

This diagram illustrates the general workflow for the catalytic hydrogenation of HMF to BHMF.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with HMF, Catalyst, Solvent B Seal and Purge Reactor A->B C Pressurize with H₂ B->C D Set Temperature and Stir C->D E Maintain Conditions D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Isolate and Purify BHMF G->H

Caption: General workflow for BHMF synthesis.

References

Application Notes and Protocols: Pyran Derivatives in the Synthesis of Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] While there is no cure for AD, current research efforts are focused on developing therapeutics that can slow its progression and manage its symptoms. One promising class of compounds being investigated is pyran derivatives. The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a common structural motif in many natural products and synthetic molecules with diverse biological activities.[2] This document provides detailed application notes and protocols for the synthesis and evaluation of pyran derivatives, specifically focusing on coumarins and xanthones, as potential therapeutic agents for Alzheimer's disease.

Application Notes

Pyran derivatives have emerged as a versatile scaffold for the design of multi-target-directed ligands (MTDLs) for Alzheimer's disease.[3] Their therapeutic potential stems from their ability to modulate several key pathological pathways implicated in AD, including:

  • Cholinesterase Inhibition: Many pyran derivatives, particularly coumarins and xanthones, have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a strategy employed by several currently approved AD drugs.

  • Aβ Aggregation Inhibition: Certain pyran-based compounds have demonstrated the ability to inhibit the aggregation of Aβ peptides into toxic oligomers and fibrils, a central event in AD pathogenesis.[3]

  • Neuroprotection: Beyond symptomatic relief, some pyran derivatives exhibit neuroprotective properties, shielding neurons from Aβ-induced toxicity and oxidative stress.[5][6] This neuroprotection is often mediated through the modulation of critical intracellular signaling pathways.

A notable example is the novel synthetic coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, which has been shown to provide neuroprotection by activating the PKA, CaMKII, and ERK signaling pathways, leading to the phosphorylation of the CREB transcription factor.[5] This highlights the potential of pyran derivatives to not only inhibit key enzymes but also to modulate signaling cascades that promote neuronal survival.

Quantitative Data Summary

The following tables summarize the quantitative data for various pyran derivatives investigated for their anti-Alzheimer's disease properties.

Table 1: Cholinesterase Inhibitory Activity of Pyran Derivatives

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
Coumarin Biscoumarin derivative (1)AChE2.0[3]
3,7-substituted coumarinMAO-B0.014 - 0.498[7]
2-oxo-chromene-7-oxymethylene acetohydrazide (4c)AChE0.802[6]
Xanthone 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-oneAChE2.403 ± 0.002[8]
1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-oneBuChE31.221 ± 0.002[8]
Xanthone derivative (2a)AChE0.328 ± 0.001[4][9]
Hydroxyxanthone derivative (25)AChE20.8[3]
Hydroxyxanthone derivative (26)AChE21.5[3]
Flavonoid Chromeno[3,4-b]xanthone (27)AChE3.9[3]
Chromeno[3,4-b]xanthone (28)AChE2.9[3]

Table 2: Beta-Amyloid (Aβ) Aggregation Inhibition and Neuroprotective Effects

Compound ClassDerivativeAssayResultReference
Flavonoid Chromeno[3,4-b]xanthone (27)Aβ Aggregation Inhibition66% inhibition[3]
Chromeno[3,4-b]xanthone (28)Aβ Aggregation Inhibition66% inhibition[3]
Xanthone α-MangostinNeuroprotection against Aβ1-42 oligomersEC50 = 0.70 nM[6]
Zcbd-3Neuroprotection against Aβ1-42 oligomersRescued neuronal viability to 84.50 ± 3.13%[6]

Experimental Protocols

Synthesis of Pyran Derivatives

a. General Procedure for the Synthesis of 7-Hydroxy Coumarin Derivatives (Pechmann Condensation) [10]

  • Combine 7-hydroxycoumarin (1 equivalent) with an appropriate β-ketoester (1.1 equivalents).

  • Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid, Amberlyst-15).

  • Heat the reaction mixture, with stirring, to the appropriate temperature (typically 80-120 °C) for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 7-hydroxy coumarin derivative.

b. General Procedure for the Synthesis of Xanthone Derivatives [8]

  • Dissolve 1,3-dihydroxyxanthone (1 equivalent) in a suitable solvent (e.g., dry acetone).

  • Add anhydrous potassium carbonate (K2CO3, 3 equivalents) and a catalytic amount of potassium iodide (KI).

  • To this suspension, add the desired alkyl halide (e.g., 1-bromo-2-chloroethane, 1.2 equivalents) dropwise.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

Biological Evaluation Protocols

a. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [1]

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE enzyme solution (1 U/mL).

  • Incubate the plate at 25 °C for 10 minutes.

  • Add 10 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well.

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide (ATCI).

  • Measure the absorbance at 412 nm immediately and then every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

b. Beta-Amyloid (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay) [5]

  • Prepare a stock solution of Aβ(1-42) peptide by dissolving it in hexafluoroisopropanol (HFIP), followed by evaporation of the solvent and resuspension in dimethyl sulfoxide (DMSO).

  • Dilute the Aβ(1-42) stock solution in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 10 µM.

  • Add the test compound at various concentrations to the Aβ(1-42) solution.

  • Incubate the mixture at 37 °C for 24-48 hours with gentle agitation to allow for fibril formation.

  • After incubation, add Thioflavin T (ThT) solution (final concentration 5 µM) to each sample.

  • Measure the fluorescence intensity using a fluorescence spectrophotometer with an excitation wavelength of 440 nm and an emission wavelength of 485 nm.

  • Calculate the percentage of inhibition of Aβ aggregation relative to a control sample without the test compound.

c. Neuroprotection Assay in a Cell-Based Model of Aβ Toxicity [5]

  • Culture SH-SY5Y neuroblastoma cells in appropriate cell culture medium.

  • Seed the cells in 96-well plates at a suitable density.

  • Induce neuronal differentiation by treating the cells with retinoic acid for 4-6 days.

  • Expose the differentiated cells to a toxic concentration of pre-aggregated Aβ(1-42) oligomers (e.g., 5-10 µM) in the presence or absence of the test compound at various concentrations.

  • Incubate for 24-48 hours.

  • Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Calculate the percentage of neuroprotection afforded by the test compound compared to cells treated with Aβ(1-42) alone.

d. Western Blot Analysis of Signaling Pathway Proteins [5]

  • Treat differentiated SH-SY5Y cells with the test compound for a specified period.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of PKA, CaMKII, ERK, and CREB overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyran Derivative Pyran Derivative Receptor Receptor Pyran Derivative->Receptor Activates PKA PKA Receptor->PKA CaMKII CaMKII Receptor->CaMKII ERK ERK Receptor->ERK p-PKA p-PKA PKA->p-PKA Phosphorylation p-CaMKII p-CaMKII CaMKII->p-CaMKII Phosphorylation p-ERK p-ERK ERK->p-ERK Phosphorylation CREB CREB p-PKA->CREB Phosphorylates p-CaMKII->CREB Phosphorylates p-ERK->CREB Phosphorylates p-CREB p-CREB CREB->p-CREB Phosphorylation BDNF_Gene BDNF Gene p-CREB->BDNF_Gene Activates Transcription BCL2_Gene BCL-2 Gene p-CREB->BCL2_Gene Activates Transcription Neuroprotection Neuroprotection & Neuronal Survival BDNF_Gene->Neuroprotection BCL2_Gene->Neuroprotection

Caption: Neuroprotective signaling pathway activated by pyran derivatives.

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation cluster_data Data Analysis start Start: Design Pyran Derivative synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization ache_inhibition AChE Inhibition Assay (Ellman's) characterization->ache_inhibition abeta_inhibition Aβ Aggregation Inhibition Assay (ThT) ache_inhibition->abeta_inhibition neuroprotection_assay Neuroprotection Assay (Cell-based) abeta_inhibition->neuroprotection_assay western_blot Signaling Pathway Analysis (Western Blot) neuroprotection_assay->western_blot ic50 Determine IC50 Values western_blot->ic50 inhibition_percent Calculate % Inhibition ic50->inhibition_percent neuroprotection_percent Calculate % Neuroprotection inhibition_percent->neuroprotection_percent pathway_quantification Quantify Protein Phosphorylation neuroprotection_percent->pathway_quantification end End: Identify Lead Compound pathway_quantification->end Lead Optimization

Caption: Experimental workflow for pyran-based AD drug discovery.

References

Application of 2H-Pyran-2,5-diol in the Synthesis of Pyranocoumarins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranocoumarins are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties. The synthesis of the pyranocoumarin scaffold is a key focus in medicinal chemistry. While various synthetic routes exist, this document explores the application of a 2H-Pyran-2,5-diol moiety, potentially formed in situ from precursors like glutaraldehyde, in the synthesis of novel pyranocoumarins. These notes provide a plausible synthetic pathway, detailed experimental protocols, and a summary of quantitative data from analogous reactions, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction

Pyranocoumarins are characterized by a pyran ring fused to a coumarin core.[1] The biological significance of these compounds drives the continuous development of efficient and versatile synthetic methodologies. A common and effective strategy for constructing the pyranocoumarin framework involves the reaction of 4-hydroxycoumarin with various electrophilic partners, such as α,β-unsaturated ketones or aldehydes.[2][3] This approach allows for the introduction of diverse substituents on the pyran ring, enabling the exploration of structure-activity relationships.

This document focuses on a proposed synthetic route utilizing a 1,5-dicarbonyl compound, glutaraldehyde, which is expected to exist in equilibrium with its cyclic hemiacetal form, this compound, under the reaction conditions. The reaction with 4-hydroxycoumarin is anticipated to proceed via a cascade of reactions, including Knoevenagel condensation and intramolecular cyclization, to yield the target pyranocoumarin.

Proposed Synthetic Pathway

The proposed reaction for the synthesis of a pyranocoumarin derivative from 4-hydroxycoumarin and glutaraldehyde is depicted below. It is hypothesized that glutaraldehyde, in the presence of a catalyst, will react with 4-hydroxycoumarin to form an intermediate which then undergoes cyclization and dehydration to afford the final pyranocoumarin product. The cyclic hemiacetal, this compound, is a plausible intermediate in this transformation.

Synthetic Pathway 4-Hydroxycoumarin 4-Hydroxycoumarin Intermediate_A Knoevenagel Adduct 4-Hydroxycoumarin->Intermediate_A + Glutaraldehyde (Catalyst) Glutaraldehyde Glutaraldehyde Glutaraldehyde->Intermediate_A Intermediate_B Cyclized Intermediate (this compound derivative) Intermediate_A->Intermediate_B Intramolecular Cyclization Pyranocoumarin Pyranocoumarin Intermediate_B->Pyranocoumarin Dehydration

Caption: Proposed reaction pathway for the synthesis of pyranocoumarins.

Experimental Protocols

The following are detailed experimental protocols for key reactions in the synthesis of pyranocoumarins, adapted from established literature procedures involving the reaction of 4-hydroxycoumarin with aldehydes.[4][5]

Protocol 1: Acid-Catalyzed Synthesis of Pyranocoumarin Derivative

Objective: To synthesize a pyranocoumarin derivative via the acid-catalyzed reaction of 4-hydroxycoumarin and glutaraldehyde.

Materials:

  • 4-Hydroxycoumarin

  • Glutaraldehyde (50% aqueous solution)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxycoumarin (1.62 g, 10 mmol) in ethanol (30 mL).

  • Add glutaraldehyde (1.00 g, 5 mmol, assuming a 2:1 molar ratio of 4-hydroxycoumarin to glutaraldehyde) to the solution.

  • Add 3-4 drops of concentrated hydrochloric acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by slowly adding 5% sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Base-Catalyzed Synthesis of Pyranocoumarin Derivative

Objective: To synthesize a pyranocoumarin derivative via the base-catalyzed reaction of 4-hydroxycoumarin and glutaraldehyde.

Materials:

  • 4-Hydroxycoumarin

  • Glutaraldehyde (50% aqueous solution)

  • Ethanol

  • Piperidine

  • Acetic Acid

  • Distilled water

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxycoumarin (1.62 g, 10 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask, add glutaraldehyde (1.00 g, 5 mmol).

  • Add piperidine (0.1 mL) as a catalyst and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

  • Upon completion, acidify the reaction mixture with a few drops of acetic acid.

  • Pour the mixture into ice-cold water (50 mL) and stir until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the product with ethyl acetate (3 x 25 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from ethanol or purify by column chromatography as described in Protocol 1.

  • Characterize the final product by spectroscopic analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data from analogous syntheses of pyranocoumarins reported in the literature. This data can serve as a benchmark for the proposed synthesis.

EntryAldehyde/KetoneCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeSulfanilic acidWater1.592[5]
24-ChlorobenzaldehydeSulfanilic acidWater1.095[5]
3Acetone (2 equiv.)Et₃NAcetoneOvernight63N/A
4α,β-Unsaturated AldehydeWaterWater4-6~80[2]
5Aromatic AldehydesMTPPBr–PCAT–DESSolvent-free0.25-0.590-96[6]

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of pyranocoumarins is outlined below.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Analysis Start Starting Materials (4-Hydroxycoumarin, Glutaraldehyde) Reaction Reaction Setup (Solvent, Catalyst, Temp.) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Crude Crude Product Workup->Crude Purify Purification (Column Chromatography or Recrystallization) Crude->Purify Pure Pure Product Purify->Pure Characterize Spectroscopic Analysis (NMR, MS, IR) Pure->Characterize Bioassay Biological Activity Screening Characterize->Bioassay Final Data Analysis & Conclusion Bioassay->Final

Caption: General workflow for pyranocoumarin synthesis and analysis.

Conclusion

The synthesis of pyranocoumarins via the reaction of 4-hydroxycoumarin with a this compound precursor, such as glutaraldehyde, represents a promising and versatile approach for generating novel derivatives with potential therapeutic applications. The provided protocols, based on well-established methodologies, offer a solid starting point for researchers. The adaptability of these reactions to various catalysts and conditions allows for the optimization of yields and the exploration of a broad chemical space. Further investigation into the biological activities of the synthesized compounds is crucial for their development as future drug candidates.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2H-Pyran-2,5-diol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antimicrobial and antifungal efficacy of novel 2H-Pyran-2,5-diol analogs. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are widely used in drug discovery and development.

Introduction

2H-pyran-2-ones and their derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-cancer properties.[1] The evaluation of novel this compound analogs for their antimicrobial and antifungal potential is a critical step in the development of new therapeutic agents. This document outlines the key assays for determining the in vitro efficacy of these compounds against a panel of pathogenic bacteria and fungi.

Key Antimicrobial and Antifungal Assays

Two primary methods are recommended for the initial screening and quantitative assessment of antimicrobial and antifungal activity: the Kirby-Bauer Disk Diffusion Susceptibility Test and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a qualitative or semi-quantitative assay used to determine the susceptibility of bacteria or fungi to antimicrobial agents.[2][3] It is a valuable initial screening tool due to its simplicity, cost-effectiveness, and ability to test multiple compounds simultaneously.[4]

Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with the test microorganism. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[2][5]

Experimental Protocol:

  • Preparation of Inoculum:

    • Select three to five well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

  • Inoculation of Agar Plate:

    • Use a sterile cotton swab to uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate. For fungi, MHA supplemented with 2% glucose and 0.5 µg/mL methylene blue may be used.[4]

    • Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure an even distribution of the inoculum, resulting in a confluent lawn of growth.[2]

  • Application of Disks:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the this compound analog.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[2]

    • Gently press each disk to ensure complete contact with the agar surface.[2]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria and at a temperature and duration appropriate for the fungal species being tested.[2]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

    • The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.

    • The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts.

Data Presentation:

The following table provides an illustrative example of how to present data from a disk diffusion assay.

Compound IDTest OrganismConcentration on Disk (µg)Zone of Inhibition (mm)
Analog-1 Staphylococcus aureus (ATCC 25923)3018
Escherichia coli (ATCC 25922)3012
Candida albicans (ATCC 90028)3022
Analog-2 Staphylococcus aureus (ATCC 25923)3025
Escherichia coli (ATCC 25922)3015
Candida albicans (ATCC 90028)3028
Ciprofloxacin Staphylococcus aureus (ATCC 25923)528
Fluconazole Candida albicans (ATCC 90028)2530

Note: The data presented above is for illustrative purposes only and does not represent actual experimental results for this compound analogs.

Experimental Workflow:

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate prep_disks Impregnate Disks with This compound Analog place_disks Place Disks on Agar prep_disks->place_disks inoculate_plate->place_disks incubate Incubate Plate place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results

Caption: Kirby-Bauer Disk Diffusion Workflow.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[6][7] This method is considered a gold standard for susceptibility testing.[8]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Experimental Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB) or an appropriate broth for the test organism in a 96-well microtiter plate. This will create a range of concentrations to be tested.[6]

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism as described for the disk diffusion assay.

    • Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.[6]

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-24 hours for bacteria. Fungal plates may require longer incubation times and different temperatures.[7]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

Data Presentation:

The following table provides an illustrative example of how to present MIC data.

Compound IDS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)A. fumigatus (ATCC 204305) MIC (µg/mL)
Analog-1 1664832
Analog-2 432216
Analog-3 8>1284>128
Ciprofloxacin 0.50.25N/AN/A
Amphotericin B N/AN/A0.251

Note: The data presented above is for illustrative purposes only and does not represent actual experimental results for this compound analogs. N/A indicates "Not Applicable."

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dilutions Prepare Serial Dilutions of Analog in 96-well Plate inoculate_wells Inoculate Wells prep_dilutions->inoculate_wells prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate_wells incubate Incubate Plate inoculate_wells->incubate read_mic Visually Read MIC incubate->read_mic record_results Record MIC Value read_mic->record_results

Caption: Broth Microdilution (MIC) Workflow.

Structure-Activity Relationship (SAR) and Further Development

The data obtained from these assays will be crucial for establishing a structure-activity relationship (SAR) for the this compound analogs. By comparing the antimicrobial and antifungal activities of different analogs, researchers can identify the structural motifs that are essential for potency and selectivity. This information will guide the design and synthesis of new analogs with improved efficacy and drug-like properties. For instance, studies on other heterocyclic compounds have shown that the type and position of substituents can dramatically impact antimicrobial activities.[9]

Conclusion

The described protocols provide a robust framework for the initial evaluation of the antimicrobial and antifungal properties of novel this compound analogs. Consistent application of these standardized methods will generate reliable and comparable data, facilitating the identification of promising lead compounds for further development as new anti-infective agents.

References

Application Notes and Protocols: 2H-Pyran-2,5-diol as a Versatile Precursor for the Synthesis of Pyranonaphthoquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranonaphthoquinones are a significant class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This document outlines a proposed synthetic strategy for the preparation of pyranonaphthoquinones utilizing 2H-Pyran-2,5-diol as a novel precursor. While direct literature precedent for this specific transformation is limited, the following protocols are based on established and analogous chemical reactions, providing a robust theoretical framework for researchers. This application note details a two-step synthetic sequence involving the oxidation of this compound to 2H-Pyran-2,5-dione, followed by a Diels-Alder reaction with a suitable dienophile and subsequent aromatization to yield the target pyranonaphthoquinone scaffold.

Introduction

The pyranonaphthoquinone core is a privileged scaffold in medicinal chemistry, with prominent examples including kalafungin, nanaomycin A, and actinorhodin. The search for novel and efficient synthetic routes to access analogues of these natural products is of paramount importance for the development of new therapeutic agents. This document puts forth a conceptual synthetic pathway commencing from the readily accessible, yet underexplored, this compound. The proposed methodology offers a potentially modular approach to a variety of substituted pyranonaphthoquinones.

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process. The initial step involves the oxidation of the allylic diol in this compound to the corresponding α,β-unsaturated dione, 2H-Pyran-2,5-dione. This activated intermediate is then proposed to undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile, such as 1,4-benzoquinone, followed by an oxidative aromatization step to furnish the final pyranonaphthoquinone product.

Synthetic Pathway This compound This compound 2H-Pyran-2,5-dione 2H-Pyran-2,5-dione This compound->2H-Pyran-2,5-dione [O] Oxidation Oxidation Pyranonaphthoquinone Pyranonaphthoquinone 2H-Pyran-2,5-dione->Pyranonaphthoquinone + Dienophile Diels-Alder Reaction & Aromatization Diels-Alder Reaction & Aromatization

Caption: Proposed two-step synthesis of pyranonaphthoquinones.

Experimental Protocols

Protocol 1: Synthesis of 2H-Pyran-2,5-dione (Hypothetical)

This protocol describes the oxidation of this compound to 2H-Pyran-2,5-dione. Activated manganese dioxide is a common reagent for the selective oxidation of allylic alcohols.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (20 mL/mmol of diol) in a round-bottom flask, add activated MnO₂ (10.0 eq).

  • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).

  • Upon completion (disappearance of the starting material), filter the reaction mixture through a pad of Celite® topped with anhydrous MgSO₄ in a Buchner funnel.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2H-Pyran-2,5-dione.

  • The crude product may be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Pyranonaphthoquinone Derivative via Diels-Alder Reaction (Hypothetical)

This protocol outlines the [4+2] cycloaddition of the in-situ generated or isolated 2H-Pyran-2,5-dione with 1,4-benzoquinone, followed by aromatization.

Materials:

  • 2H-Pyran-2,5-dione

  • 1,4-Benzoquinone

  • Toluene, anhydrous

  • Silver(I) oxide (Ag₂O) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a Dean-Stark trap (optional)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2H-Pyran-2,5-dione (1.0 eq) and 1,4-benzoquinone (1.2 eq) in anhydrous toluene (15 mL/mmol of dione).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The formation of the Diels-Alder adduct should be observed.

  • After the consumption of the starting materials, cool the reaction mixture to room temperature.

  • Add the oxidizing agent, such as Ag₂O (2.0 eq) or DDQ (1.1 eq), to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the aromatization is complete, as indicated by TLC.

  • Upon completion, filter the reaction mixture if a solid oxidant was used.

  • Remove the solvent under reduced pressure.

  • Purify the crude pyranonaphthoquinone derivative by column chromatography on silica gel using an appropriate solvent system.

Data Presentation

The following tables provide a template for presenting the quantitative data that would be obtained from the successful execution of the proposed protocols. The values are hypothetical and serve for illustrative purposes.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1OxidationMnO₂DCM251275
2Diels-Alder/Aromatization1,4-Benzoquinone, Ag₂OToluene1102460

Table 2: Characterization of Proposed Products

CompoundFormulaMW ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
2H-Pyran-2,5-dioneC₅H₂O₃110.077.15 (d, 1H), 6.20 (d, 1H), 5.90 (s, 1H)195.2, 162.8, 145.3, 128.9, 110.1111.0 [M+H]⁺
PyranonaphthoquinoneC₁₁H₄O₄200.158.10-7.80 (m, 4H), 7.20 (d, 1H), 6.30 (d, 1H)184.5, 183.2, 160.1, 148.5, 134.2, 133.8, 132.5, 132.1, 126.8, 126.5, 115.6201.0 [M+H]⁺

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of pyranonaphthoquinones from this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start This compound Oxidation Protocol 1: Oxidation to Dione Start->Oxidation Diels_Alder Protocol 2: Diels-Alder & Aromatization Oxidation->Diels_Alder Crude_Product Crude Pyranonaphthoquinone Diels_Alder->Crude_Product Purification Column Chromatography Crude_Product->Purification Characterization NMR, MS, etc. Purification->Characterization Pure_Product Pure Pyranonaphthoquinone Characterization->Pure_Product

Caption: General workflow for pyranonaphthoquinone synthesis.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Manganese dioxide is a strong oxidizing agent and should be handled with care.

  • Dichloromethane and toluene are volatile and flammable organic solvents. Avoid inhalation and contact with skin.

  • DDQ is toxic and an irritant. Handle with extreme caution.

Conclusion

The proposed application notes provide a comprehensive, albeit hypothetical, framework for the utilization of this compound as a precursor for the synthesis of pyranonaphthoquinones. The detailed protocols, data presentation templates, and workflow visualizations are intended to guide researchers in the design and execution of experiments to validate this novel synthetic route. Successful implementation of this strategy would represent a valuable addition to the synthetic chemist's toolbox for accessing this important class of bioactive molecules. Further experimental validation is required to ascertain the feasibility and optimize the conditions for these proposed transformations.

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2H-Pyran-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of 2H-Pyran-2,5-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of this important heterocyclic compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Question: I am observing poor diastereoselectivity in the formation of the 2H-pyran ring. What are the likely causes and how can I improve it?

Answer:

Poor diastereoselectivity in pyran synthesis is a common challenge and can be influenced by several factors. Here are some potential causes and troubleshooting steps:

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the stereochemical outcome.

    • Solution: Screen a variety of solvents with different polarities. Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable transition state.

  • Catalyst Choice: The catalyst plays a crucial role in directing the stereochemistry of the cyclization.

    • Solution: For metal-catalyzed reactions, experiment with different ligands to modulate the steric and electronic environment around the metal center. Chiral catalysts or auxiliaries can be employed to induce facial selectivity. For organocatalytic approaches, varying the catalyst structure can influence the transition state geometry.[1]

  • Substrate Control: The stereocenters already present in the starting material can direct the formation of new stereocenters.

    • Solution: Ensure the stereochemical integrity of your starting materials. The use of chiral auxiliaries on the substrate can provide a strong directing effect.

Question: I am struggling with the stability of the 2H-pyran ring, leading to decomposition or isomerization. How can I mitigate this?

Answer:

The instability of the 2H-pyran ring is a known issue, often leading to valence isomerization to the corresponding dienone.[2] Here are strategies to address this:

  • Reaction Work-up and Purification: Prolonged exposure to acidic or basic conditions during work-up and chromatography can promote decomposition.

    • Solution: Use mild work-up procedures, such as quenching with a buffered solution. For purification, consider using neutral silica gel or alternative methods like flash chromatography with minimal exposure time on the column.

  • Protecting Groups: The presence of unprotected hydroxyl groups can sometimes contribute to instability.

    • Solution: Strategically install protecting groups on the hydroxyl moieties. The choice of protecting group is critical and should be stable to the reaction conditions for ring formation but readily cleavable without affecting the pyran ring.[3][4]

  • Downstream Processing: The purified this compound may be unstable upon storage.

    • Solution: If the diol is an intermediate, consider using it immediately in the next step. If it needs to be stored, do so at low temperatures under an inert atmosphere.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Question: What are the most common strategies for the stereoselective synthesis of substituted 2H-pyrans?

Answer:

Several strategies have been developed for the stereoselective synthesis of substituted 2H-pyrans. The most common approaches include:

  • Oxa-6π-electrocyclization: This method involves the cyclization of a 1-oxatriene intermediate.[2] The stereochemistry can be controlled by the geometry of the dienone precursor.

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone can lead to the formation of tetrahydropyran rings, which can be further functionalized to 2H-pyrans. The stereochemical outcome is influenced by the reaction conditions and the nature of the Lewis acid catalyst.[5]

  • Domino Michael–Hemiacetalization: An organocatalytic approach where a Michael addition is followed by an intramolecular hemiacetalization to form functionalized tetrahydropyranols, which can be dehydrated to dihydropyrans.[1]

  • Catalytic Asymmetric Annulation Reactions: The use of chiral catalysts, such as dinuclear zinc catalysts, can facilitate enantioselective [5 + 1] annulation reactions to construct bicyclic pyran scaffolds.[6]

Question: How do I choose the appropriate protecting groups for the hydroxyl functions in this compound synthesis?

Answer:

The selection of protecting groups is crucial for a successful synthesis. Key considerations include:

  • Stability: The protecting group must be stable to the conditions used for the pyran ring formation and any subsequent modifications.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other functional groups or the stereochemistry of the molecule.[4]

  • Orthogonality: If multiple hydroxyl groups need to be distinguished, orthogonal protecting groups that can be removed selectively are required.

Common Protecting Groups for Alcohols:

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
TetrahydropyranylTHP3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.)Acetic acid in THF/water; PPTS in EtOH
Silyl Ethers (e.g., TBDMS, TIPS)TBDMS, TIPSSilyl chloride, Imidazole, DMFTBAF in THF; HF in pyridine
Benzyl EtherBnBenzyl bromide, NaH, THFH₂, Pd/C; Na, NH₃ (liq.)
AcetateAcAcetic anhydride, PyridineK₂CO₃, MeOH; LiOH, THF/water

Question: What analytical techniques are most suitable for determining the stereochemistry of the synthesized this compound?

Answer:

Determining the relative and absolute stereochemistry is critical. A combination of the following techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Coupling constants (J-values) can provide information about the relative stereochemistry of substituents on the pyran ring.

    • NOESY/ROESY: Through-space correlations can help determine the spatial proximity of protons and thus the relative configuration.

  • X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry, provided that suitable crystals can be obtained.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate enantiomers and determine the enantiomeric excess (ee) of the product.

Experimental Protocols

Protocol 1: General Procedure for Tetrahydropyranyl (THP) Protection of a Primary Alcohol

  • Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.2 equiv).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Silyl Ether (TBDMS) Protection of a Hydroxyl Group

  • Dissolve the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.5 M).

  • Add imidazole (2.5 equiv).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stereoselective_Synthesis_Workflow cluster_start Starting Material Preparation cluster_synthesis Stereoselective Cyclization cluster_analysis Analysis and Purification cluster_final Final Product A Acyclic Precursor B Protecting Group Installation A->B Selective Protection C Key Cyclization Reaction (e.g., Oxa-electrocyclization, Prins) B->C F Crude Product C->F D Catalyst Screening (Chiral Lewis Acids, Organocatalysts) D->C E Reaction Condition Optimization (Solvent, Temperature) E->C G Purification (Chromatography) F->G H Stereochemical Analysis (NMR, Chiral HPLC) G->H I Deprotection H->I J This compound I->J

Caption: A general workflow for the stereoselective synthesis of this compound.

Troubleshooting_Diastereoselectivity cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Diastereoselectivity Cause1 Suboptimal Reaction Conditions Problem->Cause1 Cause2 Ineffective Catalyst or Auxiliary Problem->Cause2 Cause3 Poor Substrate Control Problem->Cause3 Sol1 Optimize Temperature and Solvent Cause1->Sol1 Sol2 Screen Different Catalysts/Ligands Cause2->Sol2 Sol3 Modify Substrate/ Add Chiral Auxiliary Cause3->Sol3

Caption: Troubleshooting logic for addressing poor diastereoselectivity.

References

Preventing the degradation of 2H-Pyran-2,5-diol during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2H-Pyran-2,5-diol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a cyclic hemiacetal. This structure exists in equilibrium with its open-chain tautomer, a 5-hydroxy-2-oxopentanal. This equilibrium is a primary reason for its instability. The presence of both hydroxyl groups and the hemiacetal functionality makes the molecule susceptible to various degradation pathways, particularly under acidic or basic conditions, and at elevated temperatures.

Q2: What are the main degradation pathways for this compound?

The primary degradation pathways include:

  • Ring-opening: The cyclic hemiacetal can open to form the corresponding hydroxy aldehyde. This open form can then undergo further reactions such as oxidation, reduction, or aldol condensation.

  • Elimination: Under certain conditions, dehydration can occur, leading to the formation of a dihydropyranone or other unsaturated species.

  • Oxidation: The hydroxyl groups and the aldehyde in the open-chain form are susceptible to oxidation, which can lead to the formation of carboxylic acids or other oxidized products.

Q3: How do reaction conditions affect the stability of this compound?

The stability of this compound is highly dependent on the reaction conditions. The following table summarizes the general effects of common parameters:

ConditionEffect on StabilityRationale
Acidic pH (pH < 6) DecreasedCatalyzes the hydrolysis of the hemiacetal to the open-chain aldehyde.
Basic pH (pH > 8) DecreasedPromotes ring-opening and potential side reactions of the resulting enolate.
Neutral pH (pH 6-8) OptimalThe cyclic hemiacetal form is generally most stable in this range.
Elevated Temperature DecreasedCan provide the energy needed to overcome the activation barrier for ring-opening and other degradation reactions.
Protic Solvents Can DecreaseMay facilitate proton transfer, promoting ring-opening.
Aprotic Solvents Generally PreferredLess likely to participate in proton transfer, helping to maintain the cyclic form.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low yield of the desired product and formation of multiple byproducts.
  • Possible Cause: Degradation of this compound due to inappropriate reaction conditions.

  • Troubleshooting Steps:

    • pH Control: Ensure the reaction medium is maintained at a neutral or near-neutral pH. Use of a buffer system can be beneficial.

    • Temperature Management: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider performing reactions at 0 °C or even lower.

    • Solvent Choice: If possible, switch to a non-polar, aprotic solvent to minimize the potential for proton transfer.

    • Protecting Groups: If the reaction conditions cannot be modified, consider protecting the diol functionality prior to the reaction. Silyl ethers or acetals are common choices.

Issue 2: The reaction stalls or does not proceed to completion.
  • Possible Cause: The desired reaction is incompatible with the conditions required to maintain the stability of this compound.

  • Troubleshooting Steps:

    • Protecting Group Strategy: This is a strong indication that a protecting group strategy is necessary. Protect the diol, perform the desired reaction, and then deprotect to reveal the diol.

    • Reagent Compatibility: Re-evaluate the chosen reagents. Are there milder alternatives that can achieve the same transformation under neutral and low-temperature conditions?

    • Order of Operations: Consider if the synthetic route can be altered to perform the sensitive step at a different stage where the this compound moiety is not present or is already protected.

Experimental Protocols

Protocol 1: General Procedure for the Protection of this compound as a Silyl Ether

This protocol describes a general method for the protection of the hydroxyl groups of this compound using a common silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl (2.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected 2,5-bis(tert-butyldimethylsilyloxy)-2H-pyran.

Protocol 2: General Procedure for the Protection of the 2,5-Diol as an Acetal

This protocol outlines a general method for the protection of a 1,2- or 1,3-diol as a cyclic acetal using 2,2-dimethoxypropane. While this compound is a 1,4-diol in its open form, the cyclic hemiacetal presents two hydroxyl groups that can potentially be protected. Protection of the diol as a cyclic acetal with a single molecule of a protecting agent is more suited for 1,2- and 1,3-diols. For this compound, protection of the individual hydroxyl groups as described in Protocol 1 is generally more straightforward. However, for analogous substrates with vicinal or 1,3-diols, the following protocol is applicable.

Materials:

  • Diol-containing substrate

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Anhydrous solvent (e.g., Dichloromethane or Acetone)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diol (1 equivalent) in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.

  • Add 2,2-dimethoxypropane (1.5 equivalents).

  • Add a catalytic amount of p-TsOH (0.05 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Quench the reaction by adding triethylamine to neutralize the acid catalyst.

  • Dilute the mixture with the reaction solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

degradation_pathway 2H_Pyran_2_5_diol This compound (Cyclic Hemiacetal) Open_Chain 5-Hydroxy-2-oxopentanal (Open-Chain Tautomer) 2H_Pyran_2_5_diol->Open_Chain Ring-Opening (Acid/Base Catalyzed) Open_Chain->2H_Pyran_2_5_diol Ring-Closing Degradation_Products Degradation Products (e.g., oxidized species, polymers) Open_Chain->Degradation_Products Further Reactions

Caption: Degradation pathway of this compound.

experimental_workflow cluster_protection Protection Strategy cluster_reaction Desired Reaction cluster_deprotection Deprotection Start This compound Protect Protect Diol (e.g., Silylation) Start->Protect Protected_Diol Protected this compound Protect->Protected_Diol Reaction Perform Desired Chemical Transformation Protected_Diol->Reaction Intermediate Protected Intermediate Reaction->Intermediate Deprotect Remove Protecting Groups Intermediate->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: General workflow for reactions involving this compound.

troubleshooting_logic Start Low Yield / Byproducts? Check_pH Is pH neutral? Start->Check_pH Yes Adjust_pH Adjust pH to 6-8 Check_pH->Adjust_pH No Check_Temp Is temperature low? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp No Consider_Protection Use Protecting Groups Check_Temp->Consider_Protection Yes Lower_Temp->Consider_Protection Success Improved Yield Consider_Protection->Success

Caption: Troubleshooting logic for degradation issues.

Technical Support Center: Optimization of Knoevenagel Condensation for Pyran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Knoevenagel condensation in pyran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of pyran derivatives via Knoevenagel condensation.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The chosen catalyst may not be suitable for the specific substrates or reaction conditions. Improper Reaction Conditions: Temperature, solvent, or reaction time may not be optimal. Poor Quality Reagents: Degradation or impurities in starting materials (aldehydes, active methylene compounds).Catalyst Screening: Test a range of catalysts with varying Lewis acidity/basicity (e.g., InCl₃, piperidine, taurine, solid-supported bases).[1][2] Optimize Conditions: Systematically vary the temperature (room temperature to reflux), screen different solvents (e.g., ethanol, acetonitrile, water, or solvent-free conditions), and monitor the reaction over time to determine the optimal duration.[3][4] Reagent Purity Check: Ensure the purity of aldehydes and active methylene compounds. Distill or recrystallize if necessary.
Formation of Side Products Self-Condensation of Aldehyde: Can occur with strong bases. Formation of undesired intermediates: The Knoevenagel adduct might react with another molecule of the active methylene compound. Competing Reactions: Depending on the substrates, other reaction pathways may be favored.Use a Milder Base: Employ a weaker base or a Lewis acid catalyst to minimize self-condensation.[5] "Intercepted-Knoevenagel" Strategy: In some cases, the Knoevenagel intermediate can be "intercepted" with a secondary amine (e.g., pyrrolidine) to form a stable adduct, which then reacts with the second nucleophile to improve chemoselectivity.[1][6] One-Pot, Multi-Component Approach: Carefully choose a catalyst that favors the desired domino reaction sequence (Knoevenagel, Michael addition, cyclization) over competing pathways.[2][4]
Difficult Product Purification Complex Reaction Mixture: Presence of multiple side products and unreacted starting materials. Product Insolubility/Solubility Issues: The desired pyran derivative may be difficult to separate from the reaction medium or byproducts.Optimize for Cleaner Reaction: Focus on optimizing reaction conditions to maximize the yield of the desired product and minimize byproducts. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture. Column Chromatography: While often less desirable in terms of green chemistry, flash chromatography may be necessary for complex mixtures.[1]
Catalyst Inactivity or Low Reusability Leaching of Active Species: The catalytic species may leach from a solid support into the reaction mixture. Poisoning of Catalytic Sites: Impurities in the reagents or solvent can deactivate the catalyst. Structural Degradation: The catalyst may not be stable under the reaction conditions.Use of Heterogeneous Catalysts: Employ solid-supported or magnetic nanoparticle catalysts for easier separation and potential reuse.[3][4] Thorough Washing and Drying: After each use, wash the catalyst with appropriate solvents to remove adsorbed species and dry it thoroughly before reuse. Catalyst Characterization: Characterize the fresh and used catalyst (e.g., via XRD, FT-IR) to check for structural changes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for pyran synthesis via Knoevenagel condensation?

A1: The synthesis of 4H-pyrans typically proceeds through a domino reaction sequence initiated by a Knoevenagel condensation. The general steps are:

  • Knoevenagel Condensation: An aldehyde or ketone reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base or Lewis acid catalyst to form an electron-deficient alkene (Knoevenagel adduct).[7]

  • Michael Addition: A second nucleophile, often a 1,3-dicarbonyl compound like dimedone or a barbituric acid derivative, undergoes a Michael addition to the Knoevenagel adduct.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization followed by tautomerization to yield the final 4H-pyran derivative.[4]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst is crucial and depends on the specific substrates and desired reaction conditions.

  • Basic Catalysts: Amines like piperidine or pyridine are classic choices, particularly for the Doebner modification where decarboxylation is desired.[5][8] However, they can sometimes lead to side reactions.

  • Lewis Acid Catalysts: Indium(III) chloride (InCl₃) has been shown to be effective, especially for synthesizing unsymmetrical pyrans.[1][6]

  • Green Catalysts: For environmentally friendly syntheses, consider using bio-organic catalysts like taurine in water, or reusable heterogeneous catalysts such as calcium ferrite nanoparticles.[2][9]

  • Ionic Liquids: These can act as both the solvent and catalyst, often leading to high yields and easy product separation.[10]

Q3: What are the advantages of using a multi-component, one-pot synthesis?

A3: Multi-component reactions (MCRs) for pyran synthesis, where the aldehyde, active methylene compound, and the 1,3-dicarbonyl compound are all mixed in one pot, offer several advantages:

  • Efficiency: It saves time and resources by avoiding the isolation of intermediates.

  • Atom Economy: MCRs often have higher atom economy as fewer reagents and solvents are used for purification steps.

  • Green Chemistry: This approach aligns well with the principles of green chemistry by reducing waste and energy consumption.[3]

Q4: Can I run the Knoevenagel condensation for pyran synthesis under solvent-free conditions?

A4: Yes, solvent-free conditions have been successfully employed for this reaction.[11] This approach is highly desirable from a green chemistry perspective as it eliminates the use of volatile organic compounds. Often, grinding the reactants together with a solid catalyst is sufficient to promote the reaction.[1]

Q5: How can I improve the chemoselectivity when using two different active methylene compounds to synthesize unsymmetrical pyrans?

A5: Synthesizing unsymmetrical pyrans can be challenging due to competing side reactions. A key strategy is the "intercepted-Knoevenagel condensation."[1][6] In this approach, the aldehyde is first reacted with one active methylene compound in the presence of a secondary amine like pyrrolidine. This forms a stable intermediate adduct. This adduct is then reacted with the second, different active methylene compound, leading to the desired unsymmetrical product with high chemoselectivity.[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-3-cyano-4H-pyrans using a Reusable Catalyst

This protocol is a generalized procedure based on common literature methods employing heterogeneous catalysts.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (e.g., dimedone) (1 mmol).

  • Catalyst Addition: Add the catalyst (e.g., 10 mol% of a supported catalyst). The optimal catalyst loading should be determined experimentally.

  • Solvent Addition: Add the chosen solvent (e.g., 5-10 mL of ethanol or water). For solvent-free conditions, proceed to the next step without adding a solvent.

  • Reaction: Stir the mixture at the optimized temperature (ranging from room temperature to 80 °C) for the required time (typically 10 minutes to several hours).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • For Heterogeneous Catalysts: If a solid catalyst is used, it can be recovered by filtration or with a magnet if it is a magnetic nanoparticle catalyst. The catalyst should be washed with a suitable solvent (e.g., ethanol) and dried for reuse.

    • Product Isolation: The product can be isolated from the filtrate. Often, the product precipitates from the reaction mixture upon cooling and can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol for Intercepted-Knoevenagel Condensation for Unsymmetrical Pyrans[1]
  • Formation of the Intercepted Adduct: In a flame-dried vial under an inert atmosphere (e.g., argon), dissolve the aldehyde (0.5 mmol) and the first active methylene compound (e.g., dimedone, 0.5 mmol) in a suitable solvent like acetonitrile (2.5 mL).

  • Catalyst and Amine Addition: Add the catalyst (e.g., InCl₃, 10 mol%) and pyrrolidine (0.5 mmol).

  • Reaction: Stir the mixture at room temperature. The formation of the stable intercepted Knoevenagel adduct can be monitored by TLC or NMR.

  • Addition of Second Nucleophile: Once the formation of the adduct is complete, add the second, different active methylene compound (e.g., tetronic acid, 0.5 mmol) to the reaction mixture.

  • Final Reaction and Workup: Continue stirring at room temperature until the reaction is complete (as monitored by TLC). The product can then be isolated and purified using standard techniques such as column chromatography.

Data Presentation

Comparison of Catalysts for Pyran Synthesis
CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
K₂O/Al₂O₃–CaO Aldehyde, Barbituric acid, MalononitrileAcetonitrile80--[3]
InCl₃ Benzaldehyde, Dimedone, PyrrolidineAcetonitrileRoom Temp.-High[1]
Taurine Aldehyde, MalononitrileWater--High[2]
Fe₃O₄/Xanthan Gum Aldehyde, Malononitrile, DimedoneEthanolRoom Temp.4 min96[4]
Magnetic CNTs-PPY Aryl aldehyde, β-ketone, Malononitrile-9010 min95[4]
Calcium Ferrite NPs Carbonyl compounds, Active methylene substrate--ShortExcellent[9]

Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Select Reagents (Aldehyde, Active Methylene Compounds) Setup Combine Reagents, Catalyst, and Solvent Reagents->Setup Catalyst Select Catalyst (e.g., InCl3, Taurine) Catalyst->Setup Solvent Select Solvent (Ethanol, Water, or Solvent-free) Solvent->Setup Reaction Stir at Optimal Temperature and Time Setup->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Isolation Isolate Crude Product (Filtration/Evaporation) Monitor->Isolation Purification Purify Product (Recrystallization/ Chromatography) Isolation->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for Knoevenagel-based pyran synthesis.

Troubleshooting_Logic Start Low Product Yield? Cause1 Inactive Catalyst Start->Cause1 Yes Cause2 Suboptimal Conditions Start->Cause2 Yes Cause3 Poor Reagents Start->Cause3 Yes Solution1 Screen Catalysts Cause1->Solution1 Solution2 Optimize Temp/Solvent/Time Cause2->Solution2 Solution3 Check Reagent Purity Cause3->Solution3 Side_Products Side Products Formed? Cause4 Strong Base Side_Products->Cause4 Yes Cause5 Low Chemoselectivity Side_Products->Cause5 Yes Solution4 Use Milder Base or Lewis Acid Cause4->Solution4 Solution5 Use 'Intercepted' Strategy Cause5->Solution5

Caption: A logical troubleshooting guide for common issues in pyran synthesis.

References

Technical Support Center: Synthesis of 2H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Synthesis of 2H-Pyran Rings. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the inherent instability of the 2H-pyran scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues faced during the synthesis of 2H-pyran and its derivatives.

Issue 1: Low or No Yield of the Desired 2H-Pyran Product

Question: I am attempting a synthesis that should yield a 2H-pyran, but I am observing very low yields or none of the desired product. What are the likely causes and how can I troubleshoot this?

Answer: The instability of the 2H-pyran ring is often the primary culprit for low yields. This instability arises from a reversible 6π-electrocyclization reaction, leading to an equilibrium with the isomeric open-chain dienone form.[1][2] The position of this equilibrium is highly sensitive to substituents, solvent, and temperature.[1][2]

Troubleshooting Steps:

  • Assess the Dienone/2H-Pyran Equilibrium: The open-chain dienone is a common side product. Its formation is favored by:

    • Less Steric Hindrance: Simpler substitution patterns on the dienone allow for a more stable planar conformation, shifting the equilibrium away from the 2H-pyran.[1][2]

    • Extended Conjugation: Substituents that extend the π-system of the dienone will favor the open form.

    • Aprotic Polar Solvents: These solvents can stabilize the dienone form.[1]

  • Modify Your Synthetic Strategy to Favor the 2H-Pyran:

    • Introduce Steric Bulk: Increasing steric hindrance on the dienone precursor will destabilize its planar conformation and push the equilibrium towards the cyclic 2H-pyran.[1][2] This can be achieved by using bulkier starting materials.

    • Incorporate Electron-Withdrawing Groups: The presence of electron-withdrawing groups, particularly at the C5-position of the 2H-pyran ring, can enhance its stability.

    • Fuse the 2H-Pyran to Another Ring: Fusing the 2H-pyran ring to another, especially an aromatic ring, significantly increases its stability.[1]

  • Optimize Reaction Conditions:

    • Catalyst Choice: For reactions like the Knoevenagel condensation followed by electrocyclization, the choice of catalyst is crucial. While bases like pyridine or pyrrolidine are common, Lewis acids or organocatalysts such as DABCO can also be effective and may alter the product distribution.[1][3][4]

    • Temperature: The dienone is often favored at higher temperatures.[1] Therefore, running the reaction at the lowest feasible temperature may improve the yield of the 2H-pyran.

Issue 2: Unwanted Side Reactions and Product Decomposition

Question: My reaction is producing a complex mixture of products, or my isolated 2H-pyran is decomposing upon purification or storage. How can I mitigate these issues?

Answer: 2H-pyran-2-ones, a common subclass of 2H-pyrans, are particularly susceptible to nucleophilic attack at positions C2, C4, and C6, which can lead to ring-opening and subsequent rearrangements.[5]

Troubleshooting Steps:

  • Control Nucleophilic Attack:

    • Choice of Reagents: Be mindful of the nucleophilicity of the reagents and intermediates in your reaction. If possible, choose less nucleophilic alternatives.

    • Protecting Groups: In multi-step syntheses, consider protecting sensitive functional groups on the 2H-pyran precursor to prevent unwanted side reactions. For instance, a benzoyl protecting group on an amino substituent of a 2H-pyran-2-one can be employed and later removed.

  • Purification and Storage:

    • Mild Purification Techniques: Avoid harsh purification methods. Column chromatography on silica gel can sometimes lead to decomposition. Consider using neutral alumina or other less acidic stationary phases.

    • Storage Conditions: Store purified 2H-pyrans at low temperatures, under an inert atmosphere (e.g., argon or nitrogen), and protected from light to minimize degradation.

Key Synthetic Strategies and Experimental Protocols

This section provides an overview of common synthetic routes to 2H-pyrans, along with representative experimental protocols.

Knoevenagel Condensation Followed by Oxa-6π Electrocyclization

This is a widely used and versatile method for constructing the 2H-pyran ring. The reaction proceeds through the condensation of an enal with a 1,3-dicarbonyl compound to form a dienone intermediate, which then undergoes a 6π-electrocyclization to yield the 2H-pyran.[1]

Logical Workflow:

Knoevenagel_Electrocyclization Start Enal + 1,3-Dicarbonyl Knoevenagel Knoevenagel Condensation Start->Knoevenagel Dienone Dienone Intermediate Knoevenagel->Dienone Electrocyclization Oxa-6π Electrocyclization Dienone->Electrocyclization Product 2H-Pyran Electrocyclization->Product

Caption: Knoevenagel condensation followed by oxa-6π electrocyclization workflow.

Experimental Protocol: Synthesis of a Fused 2H-Pyran [1]

  • Reactants: A cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1 equivalent) and a functionalized enal (1 equivalent).

  • Catalyst: Pyridine.

  • Solvent: Toluene.

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound and the enal in toluene.

    • Add a catalytic amount of pyridine.

    • Reflux the mixture with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is an atom-economical method for the synthesis of 3,4-dihydro-2H-pyrans. It involves the [4+2] cycloaddition of an electron-rich alkene (dienophile) with an α,β-unsaturated carbonyl compound (heterodiene).[6] The use of chiral catalysts can render this reaction enantioselective.

Reaction Pathway:

Hetero_Diels_Alder Reactants α,β-Unsaturated Carbonyl (Heterodiene) + Electron-Rich Alkene (Dienophile) Cycloaddition [4+2] Cycloaddition Reactants->Cycloaddition Product 3,4-Dihydro-2H-pyran Cycloaddition->Product

Caption: Hetero-Diels-Alder reaction for 3,4-dihydro-2H-pyran synthesis.

Experimental Protocol: Catalytic Diastereoselective Hetero-Diels-Alder Reaction [7]

  • Reactants: α-Haloacrolein (1 equivalent) and a less polarized alkene (1.2 equivalents).

  • Catalyst: A suitable Lewis acid catalyst (e.g., a chiral bis(oxazoline) copper(II) complex for asymmetric synthesis).

  • Solvent: Dichloromethane.

  • Procedure:

    • To a solution of the catalyst in dichloromethane at the desired temperature (e.g., -78 °C), add the α-haloacrolein.

    • Stir the mixture for a short period, then add the alkene.

    • Allow the reaction to proceed for the specified time, monitoring by TLC.

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Phosphine-Catalyzed [3+3] Annulation

This method provides a route to stable, highly substituted 2H-pyrans. The reaction involves the annulation of an allenoate with a 1,3-dicarbonyl compound, catalyzed by a phosphine.[8]

Experimental Protocol: Phosphine-Catalyzed Synthesis of 2,4,5,6-Tetrasubstituted 2H-Pyrans [1]

  • Reactants: Ethyl 5-acetoxypenta-2,3-dienoate (1 equivalent) and a 1,3-dicarbonyl compound (1.2 equivalents).

  • Catalyst: Triphenylphosphine (PPh₃, 10 mol%).

  • Solvent: Toluene.

  • Procedure:

    • To a solution of the 1,3-dicarbonyl compound and triphenylphosphine in toluene, add the ethyl 5-acetoxypenta-2,3-dienoate.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Data on Dienone-2H-Pyran Equilibrium

The following table summarizes the influence of substituents on the equilibrium between the open-chain dienone and the cyclic 2H-pyran form. Increased substitution on the dienone backbone generally favors the 2H-pyran due to steric destabilization of the planar dienone conformation.[1][2]

EntryDienone Substituents (R1, R2, R3, R4)% 2H-Pyran in Equilibrium% Dienone in EquilibriumReference
1H, H, H, HLowHigh[1]
2Me, H, H, HModerateModerate[1]
3Me, Me, H, HHighLow[1]
4Me, Me, Me, Me~100~0[1]

Comparative Yields for 2H-Pyran Synthesis Methods

The choice of synthetic method can significantly impact the yield of the desired 2H-pyran. The following table provides a comparison of yields for different catalytic systems in various reactions.

Synthetic MethodCatalystSubstratesYield (%)Reference
Knoevenagel/ElectrocyclizationPyrrolidine-AcOHFormyl galactal + 4-hydroxyquinolone70[1]
Knoevenagel/ElectrocyclizationPyrrolidine-AcOHFormyl glucal + 4-hydroxyquinolone71[1]
Hetero-Diels-AlderChiral Dirhodium(II) Carboxamidatep-Nitrobenzaldehyde + Danishefsky's dieneup to 98 (ee)[9]
AnnulationDABCOPropargyl alcohol + Dialkyl acetylenedicarboxylateModerate to Good[8]
CycloadditionNi(0)Diyne + n-Butanal90[2]
CycloisomerizationCa²⁺/Camphorsulfonic acidDiynolGood to Excellent[2]

This technical support center provides a starting point for addressing the challenges associated with 2H-pyran synthesis. For more specific issues, consulting the primary literature is always recommended.

References

Technical Support Center: Purification of 2H-Pyran-2,5-diol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2H-Pyran-2,5-diol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound isomers?

A1: The primary challenges include the inherent instability of some 2H-pyran rings, which can exist in equilibrium with open-chain forms.[1] Additionally, the isomers, particularly diastereomers, often have very similar polarities, making them difficult to separate by standard chromatographic techniques.[2]

Q2: What are the most common techniques for separating diastereomers of diols?

A2: The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly on silica gel, which can separate diastereomers with even slight differences in polarity.[3]

  • Fractional Crystallization: This technique can be effective for enhancing the enantiomeric or diastereomeric purity of diol intermediates.[4]

  • Derivatization: Converting the diols into esters or other derivatives can exaggerate the differences in their physical properties, facilitating easier separation.[2]

Q3: Can I use Thin Layer Chromatography (TLC) to monitor the separation of this compound isomers?

A3: While TLC is a valuable tool for monitoring reaction progress, it may not always have sufficient resolution to distinguish between closely related diastereomers.[2] It is crucial to develop a TLC system with an appropriate mobile phase that maximizes the separation. If baseline separation is not achieved on TLC, it is unlikely that column chromatography under similar conditions will be successful.

Q4: How can I improve the stability of this compound during purification?

A4: Simple 2H-pyrans can be unstable.[1] To minimize degradation, it is advisable to:

  • Work at lower temperatures.

  • Avoid strongly acidic or basic conditions.

  • Use purified solvents and reagents to prevent side reactions.

  • Keep the purified fractions under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound isomers.

Issue 1: Poor or No Separation of Isomers by Column Chromatography

Symptoms:

  • A single broad peak is observed in the chromatogram.

  • Fractions contain a mixture of isomers, as confirmed by NMR or other analytical techniques.

  • TLC shows co-eluting spots for the isomers.[2]

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Stationary Phase If using normal phase silica gel, consider switching to a different stationary phase such as alumina or a bonded phase (e.g., diol, cyano).
Suboptimal Mobile Phase Systematically vary the solvent polarity. A common starting point for diols is a mixture of hexane and ethyl acetate.[4] Gradually increasing the polarity may improve separation. Consider adding a small amount of a third solvent, like methanol or dichloromethane, to fine-tune the selectivity.
Isomers have nearly identical polarity Consider derivatizing the diol to form esters (e.g., acetates, benzoates).[2][4] The resulting derivatives may have more significant differences in their physical properties, allowing for easier separation. After separation, the protecting groups can be removed to yield the pure diol isomers.
Overloading the column Reduce the amount of sample loaded onto the column. Overloading can lead to band broadening and poor resolution.
Issue 2: Product Degradation During Purification

Symptoms:

  • Appearance of new spots on TLC or new peaks in the chromatogram during fractionation.

  • Low overall yield of the desired isomers.

  • Discoloration of the sample or column.

Possible Causes and Solutions:

Possible Cause Solution
Instability of the 2H-Pyran Ring The 2H-pyran ring can be susceptible to ring-opening.[1] Work at reduced temperatures (e.g., in a cold room) and minimize the time the compound spends on the chromatography column.
Acidic or Basic Impurities Traces of acid or base in the solvents or on the stationary phase can catalyze degradation. Use high-purity, neutral solvents. For silica gel chromatography, it can be washed with a suitable solvent system to remove acidic impurities.
Oxidation Some organic molecules are sensitive to air. If oxidation is suspected, perform the purification under an inert atmosphere (nitrogen or argon).

Experimental Protocols

Protocol 1: General Column Chromatography for Diastereomer Separation
  • Column Packing: Dry pack a glass column with silica gel (100-200 or 230-400 mesh size).[2]

  • Equilibration: Equilibrate the column with the chosen mobile phase (e.g., a mixture of n-hexane and ethyl acetate).[4]

  • Sample Loading: Dissolve the crude mixture of this compound isomers in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.

  • Elution: Begin elution with the mobile phase. A shallow gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexane) can be employed to improve separation.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Analysis: Combine the fractions containing the pure isomers and concentrate them under reduced pressure.[2]

Protocol 2: Derivatization to Acetates for Enhanced Separation
  • Acetylation: Dissolve the mixture of diol isomers in dry dichloromethane at 0 °C. Add acetic anhydride and a catalytic amount of a non-nucleophilic base (e.g., pyridine or DMAP).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.[2]

  • Purification: Purify the resulting acetate derivatives by column chromatography as described in Protocol 1.

  • Deprotection: After separating the acetylated isomers, remove the acetate groups by hydrolysis (e.g., with K2CO3 in methanol) to obtain the pure diol isomers.

Visualizations

Below are diagrams illustrating key workflows and concepts in the purification of this compound isomers.

G cluster_0 Purification Workflow Crude_Mixture Crude Mixture of This compound Isomers TLC_Analysis TLC Analysis Crude_Mixture->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Collection Fraction Collection & TLC Column_Chromatography->Fraction_Collection Pure_Isomers Pure Isomers Fraction_Collection->Pure_Isomers

Caption: General workflow for the purification of this compound isomers.

G cluster_1 Troubleshooting Logic Poor_Separation Poor Separation of Isomers Check_Mobile_Phase Optimize Mobile Phase Poor_Separation->Check_Mobile_Phase Consider_Derivatization Consider Derivatization Poor_Separation->Consider_Derivatization Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase Successful_Separation Successful Separation Check_Mobile_Phase->Successful_Separation Consider_Derivatization->Successful_Separation Change_Stationary_Phase->Successful_Separation

Caption: Decision-making process for troubleshooting poor isomer separation.

References

Technical Support Center: Synthesis of Tetrahydropyran Diols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyran diols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of tetrahydropyran diols, particularly via acid-catalyzed intramolecular cyclization of unsaturated alcohols (e.g., Prins-type reactions) and related methods.

Issue 1: Low Yield of the Desired Tetrahydropyran Diol and Formation of a Tetrahydrofuran By-product.

  • Question: My reaction is producing a significant amount of a five-membered ring (tetrahydrofuran) instead of the desired six-membered tetrahydropyran. How can I improve the regioselectivity?

  • Answer: The formation of a tetrahydrofuran (THF) derivative results from a competing 5-exo-trig cyclization, which can sometimes be kinetically favored over the 6-endo-trig cyclization required for tetrahydropyran (THP) formation. The regioselectivity is influenced by the stability of the transition states.[1] For Z-homoallylic alcohols, the chair-like transition state leading to the THP can have unfavorable 1,3-diaxial interactions, making the THF formation more likely.[1]

    Troubleshooting Steps:

    • Modify the Substrate: The geometry of the double bond in the starting homoallylic alcohol can influence the transition state. If possible, using an E-homoallylic alcohol might favor the desired 6-endo cyclization.

    • Change the Catalyst: The choice of Lewis or Brønsted acid can impact the transition state energies. Experiment with different acids (e.g., switch from BF₃·OEt₂ to a milder acid like p-TsOH or a catalytic amount of In(OTf)₃) to see if it improves the THP:THF ratio.[2][3]

    • Solvent and Temperature: Varying the solvent and temperature can alter the reaction kinetics. Running the reaction at lower temperatures may increase selectivity.[4]

    • Bulky Substituents: Introducing bulky substituents on the silicon atom of silyl-activated alkenols can favor the formation of tetrahydropyrans.[2]

Issue 2: Poor Stereoselectivity or Racemization of the Product.

  • Question: I started with a chiral homoallylic alcohol, but my tetrahydropyran diol product has low enantiomeric excess (ee) or is a mixture of diastereomers. What is causing this and how can I fix it?

  • Answer: Loss of stereochemical information is a known side reaction in Prins-type cyclizations and can occur through a reversible 2-oxonia-Cope rearrangement, especially with electron-rich aromatic substrates.[1][5] This process can lead to racemization.[5][6] The formation of a stable carbocation intermediate can also contribute to the loss of stereocontrol.[5]

    Troubleshooting Steps:

    • Use Silyl Additives: The addition of trimethylsilyl halides (e.g., TMSI or TMSBr) in conjunction with a catalytic amount of a Lewis acid like In(OTf)₃ has been shown to suppress epimerization and lead to excellent stereoselectivity, often favoring the all-cis product.[3]

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes minimize side reactions that lead to racemization.[4]

    • Catalyst Choice: Strong Lewis acids can sometimes promote side reactions. Consider using milder or catalytic amounts of acids.

    • Substrate Modification: If the substrate contains a group that stabilizes a carbocation (like an electron-rich aromatic ring), this can increase the likelihood of racemization. If the synthetic route allows, modifying this part of the molecule could improve stereocontrol.

Issue 3: Formation of Symmetric By-products (Side-Chain Exchange).

  • Question: I am observing the formation of a symmetrical tetrahydropyran, which appears to be a dimer of my starting alcohol, alongside my desired product. What is this side reaction and how can I prevent it?

  • Answer: This side-chain exchange is a known side reaction in Prins cyclizations, leading to the formation of symmetrical tetrahydropyrans.[1][5] This can occur when the intermediate oxocarbenium ion reacts with another molecule of the starting homoallylic alcohol.

    Troubleshooting Steps:

    • Slow Addition of Aldehyde: If the reaction involves an aldehyde, adding it slowly to the reaction mixture containing the alcohol and catalyst can help to keep the concentration of the aldehyde-derived oxocarbenium ion low, thus minimizing its reaction with another alcohol molecule.

    • Use of Pre-formed Acetal: In some cases, using a pre-formed acetal of the aldehyde can lead to a cleaner reaction with fewer side products.

    • Optimize Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled.

Issue 4: Incomplete Reaction or Low Conversion.

  • Question: My reaction is not going to completion, and I am recovering a significant amount of starting material. How can I improve the conversion?

  • Answer: Incomplete conversion can be due to a number of factors, including an insufficiently active catalyst, unfavorable reaction kinetics, or catalyst deactivation.

    Troubleshooting Steps:

    • Increase Catalyst Loading: If using a catalytic amount of acid, a modest increase in the catalyst loading may improve conversion.

    • Change the Acid: Some Lewis acids may not be strong enough to promote the reaction efficiently. For example, BF₃·OEt₂ is a stronger Lewis acid than p-TsOH and may be more effective for less reactive substrates.[2] However, be aware that stronger acids can also promote side reactions.

    • Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate, but this may also lead to a decrease in selectivity.

    • Ensure Anhydrous Conditions: Water can react with the Lewis acid catalyst and the oxocarbenium ion intermediate, leading to catalyst deactivation and the formation of undesired diols from the aldehyde. Ensure all reagents and solvents are dry.

Quantitative Data on Reaction Conditions

The following table summarizes how different reaction conditions can influence the outcome of tetrahydropyran diol synthesis.

ParameterConditionEffect on Yield and SelectivityCitation(s)
Catalyst p-TsOH in CH₂Cl₂Can provide good yields and high stereocontrol for the desired tetrahydropyran.[2]
BF₃·OEt₂ in DCE at -35 °CCan lead to high diastereoselectivity.[4]
TMSOTfMay result in a complex mixture of products.[2][7]
In(OTf)₃ (catalytic) with TMS-halidesExcellent stereoselectivity (all-cis) and moderate to excellent yields. Suppresses epimerization.[3]
Temperature Low Temperature (e.g., -35 °C)Generally improves stereoselectivity and reduces side reactions.[4]
Room Temperature or ElevatedCan increase reaction rate but may lead to lower selectivity and increased side products.
Additives Trimethylsilyl halides (TMSX)Suppress epimerization and can improve stereoselectivity.[3][5]

Experimental Protocols

General Protocol for Acid-Catalyzed Intramolecular Cyclization of a Homoallylic Alcohol (Prins-Type Reaction)

This is a general procedure and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 eq.) and the appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Aldehyde Addition: Add the aldehyde (1.1 - 1.5 eq.).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -35 °C, or -78 °C) using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂ (1.2 eq.) or a catalytic amount of In(OTf)₃ (0.1 eq.)) to the stirred solution. If using an additive like a trimethylsilyl halide, it can be added at this stage.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired tetrahydropyran diol derivative.

Visualizations

Troubleshooting_Workflow cluster_start Observed Issue cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Yield or Undesired Product(s) Identify Identify Side Product(s) (e.g., by NMR, MS) Start->Identify Begin Troubleshooting THF Predominant THF formation Identify->THF 5-membered ring Racemization Racemization or Diastereomeric Mixture Identify->Racemization Loss of stereocontrol Symmetric Symmetric By-product Identify->Symmetric Side-chain exchange Incomplete Incomplete Reaction Identify->Incomplete High starting material Sol_THF • Modify substrate geometry • Change catalyst (e.g., p-TsOH) • Lower temperature THF->Sol_THF Sol_Racemization • Add TMS-halide • Lower temperature • Use milder/catalytic acid Racemization->Sol_Racemization Sol_Symmetric • Slow aldehyde addition • Use pre-formed acetal • Check stoichiometry Symmetric->Sol_Symmetric Sol_Incomplete • Increase catalyst loading • Use stronger acid • Increase temperature • Ensure anhydrous conditions Incomplete->Sol_Incomplete

Caption: Troubleshooting workflow for common side reactions.

Prins_Cyclization_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Side Products Alcohol Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Alcohol->Oxocarbenium Aldehyde Aldehyde Aldehyde->Oxocarbenium TransitionState Chair-like Transition State Oxocarbenium->TransitionState Intramolecular Cyclization THP_Diol Tetrahydropyran Diol (Desired Product) TransitionState->THP_Diol Successful Pursuit Side_Products Side Products (THF, Racemized Product, etc.) TransitionState->Side_Products Competing Pathways Catalyst Acid Catalyst (e.g., BF3.OEt2) Catalyst->Oxocarbenium

References

Technical Support Center: Managing the Dienone/2H-Pyran Equilibrium in Pyran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the dienone/2H-pyran (2HP) equilibrium during pyran synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the dienone/2H-pyran equilibrium?

The dienone/2H-pyran (2HP) equilibrium is a reversible valence isomerization between a cyclic 2H-pyran and its corresponding open-chain dienone isomer. This process occurs through a pericyclic reaction known as an oxa-6π-electrocyclization. The position of this equilibrium is crucial in pyran synthesis as the stability of the desired 2H-pyran ring can be significantly influenced by various factors, sometimes favoring the undesired dienone form.[1]

Q2: What is the underlying reaction mechanism?

The equilibrium is governed by a reversible oxa-6π-electrocyclization. This is a type of pericyclic reaction where a conjugated system of 6 π-electrons in the 1-oxatriene (dienone) framework undergoes a concerted cyclization to form a σ-bond, resulting in the 2H-pyran ring. The reverse reaction, the ring-opening of the 2H-pyran, is a retro-oxa-6π-electrocyclization.

Reaction Mechanism: Dienone-2HP Equilibrium

dienone_2hp_equilibrium dienone Dienone (1-Oxatriene) transition_state Transition State dienone->transition_state Oxa-6π Electrocyclization transition_state->dienone pyran 2H-Pyran (2HP) transition_state->pyran pyran->transition_state Retro-Oxa-6π Electrocyclization

Caption: Reversible oxa-6π-electrocyclization governing the dienone/2HP equilibrium.

Q3: What are the key factors that influence the position of the equilibrium?

The dienone/2HP equilibrium is primarily influenced by:

  • Steric Effects: Increased steric hindrance on the dienone form will shift the equilibrium towards the less sterically demanding 2H-pyran. For instance, tetrasubstituted dienones often fully isomerize to the corresponding 2HPs.[1]

  • Electronic Effects: Electron-withdrawing groups, particularly at the C5-position of the pyran ring, tend to favor the formation of the 2H-pyran.[1]

  • Conjugation: Extension of the conjugated π-system in the dienone form, for example by adding a vinyl group, can stabilize the open-chain isomer and shift the equilibrium towards the dienone.[1]

  • Solvent Polarity: Aprotic polar solvents can shift the equilibrium toward the formation of the dienone.[1]

  • Temperature: An increase in temperature generally favors the dienone form, as the enthalpy of the dienone is typically higher than that of the corresponding 2H-pyran.[1]

  • Annulation: Fusing the 2H-pyran ring to another ring system, such as in chromenes, generally stabilizes the cyclic form.[1]

Troubleshooting Guides

Problem 1: My reaction yields the dienone isomer instead of the desired 2H-pyran.

This is a common issue where the equilibrium favors the open-chain form.

Possible Causes and Solutions:

Cause Suggested Solution
Lack of Steric Destabilization in the Dienone Introduce bulkier substituents on the dienone backbone to sterically favor the cyclic 2HP form. Substitution at the C2-position of the pyran ring (Cδ on the dienone) with two methyl groups, for example, strongly shifts the equilibrium toward the 2HP.[1]
Extended Conjugation in the Dienone If possible, modify the substrate to reduce the extent of conjugation in the dienone isomer.
Inappropriate Solvent Choice Switch to a less polar, aprotic solvent to see if the equilibrium shifts towards the 2HP.
High Reaction Temperature Run the reaction at a lower temperature. Thermodynamic data suggests that lower temperatures can favor the 2H-pyran form.[1]
Absence of Electron-Withdrawing Groups If the synthesis allows, incorporate an electron-withdrawing group, such as an acyl or ester group, at the C5-position of the target pyran.

Problem 2: The isolated 2H-pyran is unstable and converts back to the dienone upon storage or during purification.

The stability of the isolated 2H-pyran can be a significant challenge.

Possible Causes and Solutions:

Cause Suggested Solution
Inherent Instability of the 2HP Consider if the 2HP can be derivatized in situ to a more stable product. For example, subsequent reactions like Diels-Alder or hydrogenation might trap the desired cyclic form.
Purification Conditions Avoid high temperatures during purification (e.g., distillation). Use milder techniques like flash column chromatography at room temperature.
Storage Conditions Store the purified 2H-pyran at low temperatures and under an inert atmosphere to minimize decomposition.

Data Presentation

Table 1: Influence of Substituents on the Dienone/2HP Equilibrium

The following table summarizes the effect of substitution patterns on the equilibrium composition. The data is determined by ¹H-NMR in CDCl₃ at 30 °C.

EntryR⁴R⁵% Dienone (E)% Dienone (Z)% 2HP
1MeOMeHHH100--
2MeOMeHHMe100--
3MeOMeHHPh100--
7MeOMeMeHH100--
8MeOMeMeHMe100--
11p-NO₂PhMeHHH100--
15MeOMeH- (CH₂)₄ -473122
17MeOMeMeHMe--100
19MeOMeMeHPh--100
25MeOMeMeHHC=CMe₂75-25
26MeMeMeHHC=CMe₂100--

Data adapted from a review on 2H-pyran synthesis.[1]

Table 2: Thermodynamic Data for Selected Dienone/2HP Equilibria

Dienone2HPΔH (kcal/mol)ΔS (cal/mol·K)ΔG# (kcal/mol)
α-acyl-dienone (13a)5-acyl-2HP (14a)> 0> 021.88 - 22.86
α-acyl-dienone (13b)5-acyl-2HP (14b)> 0> 021.88 - 22.86
α-acyl-dienone (13c)5-acyl-2HP (14c)> 0> 021.88 - 22.86

In all investigated cases, the enthalpies of the α-acyl-dienones were higher than those of the 5-acyl-2HPs, consistent with an increase in dienone content at higher temperatures.[1]

Experimental Protocols

Representative Protocol: DABCO-Catalyzed Synthesis of 2H-Pyrans

This protocol describes a general procedure for the synthesis of 2H-pyrans from dienyl diketones using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a neutral nucleophilic catalyst to promote the 6π-electrocyclization.

Materials:

  • Dienyl diketone (1.0 equiv)

  • DABCO (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl), aqueous

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the dienyl diketone in anhydrous THF (to make a 1 M solution) in a round-bottom flask, add DABCO in one portion at room temperature with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. In cases where the starting material and product have identical Rf values, the reaction can be monitored by ¹H NMR spectroscopy.

  • Quenching the Reaction: Once the reaction is complete, quench it by adding 1 M aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2H-pyran.

Experimental Workflow: DABCO-Catalyzed 2H-Pyran Synthesis

experimental_workflow start Start dissolve Dissolve dienyl diketone in anhydrous THF (1 M) start->dissolve add_dabco Add DABCO (1.0 equiv) at room temperature dissolve->add_dabco monitor Monitor reaction by TLC or ¹H NMR add_dabco->monitor monitor->monitor Incomplete quench Quench with 1 M HCl (aq) monitor->quench Reaction complete extract Extract with diethyl ether quench->extract dry Dry organic phase (MgSO₄ or Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by silica gel chromatography concentrate->purify end End: Isolated 2H-Pyran purify->end

Caption: Step-by-step workflow for the synthesis of 2H-pyrans using DABCO.

References

Technical Support Center: Catalyst Selection for Efficient 2H-Pyran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-pyrans. The following sections address common issues encountered during catalyst selection and experimental execution, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing 2H-pyrans?

A1: Several catalytic systems are widely employed for the synthesis of 2H-pyrans. The choice of catalyst often depends on the desired substitution pattern of the pyran ring and the available starting materials. Commonly used catalysts include:

  • Organocatalysts: Proline, piperidine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used, often in multicomponent reactions.[1][2]

  • Metal Catalysts: Silver(I) and copper(I) salts have proven effective, particularly in reactions involving propargyl vinyl ethers.[3][4]

  • Nanocatalysts: Nano-SnO2 has emerged as a recyclable and efficient catalyst for the synthesis of 2-amino-4H-pyrans in aqueous media.[5]

  • Phosphines: Triphenylphosphine (PPh3) can catalyze the annulation of allenoates and 1,3-dicarbonyl compounds.[3][6]

Q2: How can I improve the yield and reduce the reaction time of my 2H-pyran synthesis?

A2: Optimizing reaction conditions is crucial for improving yield and efficiency. Consider the following factors:

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. It is essential to optimize the catalyst loading for each specific reaction.[7] Overloading the catalyst can sometimes lead to unwanted side reactions or polymerization.[8]

  • Solvent: The choice of solvent can influence catalyst activity and substrate solubility. While many reactions are performed in organic solvents like ethanol or acetonitrile, green alternatives like water or solvent-free conditions have also been successfully employed.[1][5]

  • Temperature: Reaction temperature plays a critical role. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate.[9]

  • Microwave Irradiation: In some cases, microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating.

Q3: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

A3: Side product formation is a common challenge. In the synthesis of 2H-pyrans, potential side reactions include:

  • Formation of 1-Oxatrienes: 2H-pyrans can exist in equilibrium with their open-chain isomers, 1-oxatrienes. The stability of the 2H-pyran is influenced by its substitution pattern.[3][4] Introducing bulky substituents can often favor the cyclic pyran form.

  • Polymerization: Unsaturated starting materials or products can sometimes polymerize, especially at higher temperatures or with certain catalysts.[8] Using a polymerization inhibitor might be necessary in some cases.

  • Formation of Fused Heterocycles: In multicomponent reactions, alternative cyclization pathways can lead to the formation of other heterocyclic systems. Careful control of reaction conditions can help steer the reaction towards the desired 2H-pyran product.

Q4: Is it possible to use a recyclable catalyst for 2H-pyran synthesis?

A4: Yes, several recyclable catalysts have been developed for the synthesis of 2H-pyrans, offering a more sustainable approach. Nano-SnO2, for instance, can be easily recovered by filtration and reused multiple times without a significant loss of activity.[5] This not only reduces waste but also lowers the overall cost of the synthesis.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive or inappropriate catalyst.- Verify the catalyst's activity and purity.- Screen a variety of catalysts (organo, metal, nano) to find the most suitable one for your specific substrates.[10]
Suboptimal reaction conditions.- Optimize temperature, solvent, and reaction time.- Consider using microwave irradiation to enhance the reaction rate.
Poor quality of starting materials.- Ensure the purity of your aldehydes, malononitrile, and dicarbonyl compounds.
Difficulty in Product Isolation/Purification Catalyst residue in the product.- For heterogeneous catalysts like nano-SnO2, simple filtration is effective.[5]- For homogeneous catalysts, appropriate workup and purification techniques like column chromatography are necessary.
Formation of a complex mixture of products.- Re-optimize reaction conditions to improve selectivity.- Employ advanced purification techniques such as preparative HPLC if necessary.
Catalyst Deactivation Poisoning of the catalyst by impurities.- Ensure all reagents and solvents are pure and dry.- In some cases, pre-treating the starting materials to remove impurities may be required.
Thermal degradation of the catalyst.- Avoid excessively high reaction temperatures.- Choose a catalyst with higher thermal stability if high temperatures are necessary.
Inconsistent Results Variability in catalyst activity.- If preparing the catalyst in-house, ensure the synthesis protocol is consistent.[5]- Use a fresh batch of a commercial catalyst if deactivation is suspected.
Sensitivity to air or moisture.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or the catalyst is sensitive to air or moisture.

Data Presentation: Catalyst Performance in 2H-Pyran Synthesis

The following tables summarize quantitative data for different catalytic systems used in the synthesis of 2H-pyrans.

Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-4H-pyrans

CatalystCatalyst LoadingSolventTemperatureTimeYield (%)Reference
Nano-SnO2Not specifiedWaterRefluxNot specifiedExcellent[5]
DABCO-CuCl complex0.01 - 0.08 gWaterNot specified10-20 min90-98[10]
DABCO5 mol%Ethanol/WaterReflux8-10 hGood to Excellent[9]
L-Proline10 mol%EthanolReflux4 hGood[11][12]
Sodium BenzoateNot specifiedGreen MediumNot specifiedShortHigh[13]

Table 2: Catalytic Systems for 2H-Pyran Synthesis from Propargyl Vinyl Ethers

Catalyst SystemKey ReactionSolventTemperatureYield (%)Reference
Ag(I) / DBUPropargyl-Claisen Rearrangement / ElectrocyclizationNot specifiedNot specifiedModerate to Excellent[3][4]
ImidazoleDomino Pericyclic RearrangementNot specifiedNot specifiedNot specified[3]

Experimental Protocols

1. General Procedure for Nano-SnO2 Catalyzed Synthesis of 2-Amino-4H-pyrans

This protocol is adapted from a reported environmentally benign method.[5]

  • Catalyst Preparation (Solid-State Reaction):

    • Mix SnCl₂·2H₂O (10 mmol) and sodium hydroxide (20 mmol) in an agate mortar.

    • Grind the mixture at room temperature for 15 minutes.

    • Add NaCl in a 1:2 molar ratio (SnCl₂·2H₂O:NaCl) and continue grinding for another 30 minutes.

    • Anneal the resulting powder at 400 °C for 2 hours to form SnO₂ nanorods.

    • Wash the product thoroughly with distilled water to remove any remaining chloride ions and dry at 60 °C for 2 hours.

  • Synthesis of 2-Amino-4H-pyran Derivatives:

    • In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), and a β-dicarbonyl compound (1 mmol) in water.

    • Add a catalytic amount of the prepared nano-SnO₂.

    • Reflux the mixture with stirring for the appropriate amount of time, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The solid product can be isolated by filtration. The nano-SnO₂ catalyst can be recovered from the filtrate by filtration, washed, dried, and reused.

2. General Procedure for DABCO-Catalyzed Synthesis of Pyrano(c)chromene Derivatives

This protocol is based on a multi-component one-pot cyclocondensation reaction.[9]

  • To a round-bottom flask containing 20 mL of an ethanol:water (1:1) mixture, add the heteroaryl aldehyde (10 mmol), malononitrile (10 mmol), dimedone (10 mmol), and DABCO (5 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

  • Upon completion, collect the solid product by filtration.

  • Wash the solid with distilled water (3 x 10 mL) to remove the catalyst.

  • The crude product can be further purified by recrystallization from an ethanol:water (4:1) mixture.

Mandatory Visualizations

Logical Relationship for Catalyst Selection

Catalyst_Selection cluster_start Starting Materials cluster_catalyst Catalyst Type cluster_product Product Aryl Aldehyde, Malononitrile, Dicarbonyl Aryl Aldehyde, Malononitrile, Dicarbonyl Organocatalyst Organocatalyst (DABCO, Proline) Aryl Aldehyde, Malononitrile, Dicarbonyl->Organocatalyst Nanocatalyst Nanocatalyst (nano-SnO2) Aryl Aldehyde, Malononitrile, Dicarbonyl->Nanocatalyst Propargyl Vinyl Ether Propargyl Vinyl Ether Metal_Catalyst Metal Catalyst (Ag(I), Cu(I)) Propargyl Vinyl Ether->Metal_Catalyst Allenoate, Dicarbonyl Allenoate, Dicarbonyl Phosphine_Catalyst Phosphine (PPh3) Allenoate, Dicarbonyl->Phosphine_Catalyst Product 2H-Pyran Derivative Organocatalyst->Product Metal_Catalyst->Product Nanocatalyst->Product Phosphine_Catalyst->Product

Caption: Catalyst selection guide based on starting materials.

Experimental Workflow for Nano-SnO2 Catalyzed Synthesis

Nano_SnO2_Workflow cluster_catalyst_prep Catalyst Preparation cluster_synthesis 2H-Pyran Synthesis cluster_catalyst_recovery Catalyst Recovery Grind Grind SnCl2·2H2O and NaOH Add_NaCl Add NaCl and Continue Grinding Grind->Add_NaCl Anneal Anneal at 400°C Add_NaCl->Anneal Wash_Dry Wash with Water and Dry Anneal->Wash_Dry Mix_Reagents Mix Aldehyde, Malononitrile, Dicarbonyl, and Catalyst in Water Wash_Dry->Mix_Reagents Reflux Reflux and Monitor by TLC Mix_Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Filter_Product Filter to Isolate Product Cool->Filter_Product Filter_Catalyst Filter Filtrate to Recover Catalyst Filter_Product->Filter_Catalyst Filtrate Wash_Dry_Catalyst Wash and Dry Catalyst Filter_Catalyst->Wash_Dry_Catalyst Reuse Reuse Catalyst Wash_Dry_Catalyst->Reuse

Caption: Workflow for nano-SnO2 catalyzed 2H-pyran synthesis.

References

Troubleshooting low yields in pyran cyclization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in pyran cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My pyran cyclization reaction is resulting in a low yield. What are the most common initial steps for troubleshooting?

Low yields in pyran cyclization can stem from several factors. A systematic approach to troubleshooting is crucial.[1] Start by verifying the purity of your starting materials and solvents, as impurities can significantly hinder the reaction.[1] Ensure that your glassware is meticulously cleaned and dried to prevent any side reactions.[1] Accurate measurement of all reagents is also critical for optimal results.[1] Beyond these basics, carefully re-evaluate your reaction conditions, including temperature, reaction time, and catalyst choice, as these are often key to improving yields.

Q2: How does the choice of catalyst impact the yield of my pyran synthesis?

The catalyst is a critical component in most pyran cyclization reactions, and its selection can dramatically influence the reaction's efficiency and yield. Different catalysts can be employed depending on the specific type of cyclization. For instance, in multicomponent reactions for the synthesis of 4H-pyran derivatives, a variety of catalysts have been shown to be effective, with some offering higher yields in shorter reaction times.[2][3] The use of heterogeneous catalysts is often advantageous as they can be easily recovered and reused, potentially lowering costs and simplifying purification.[4][5][6] It is essential to screen a range of catalysts and optimize the catalyst loading to find the most effective one for your specific substrates and reaction conditions. In some cases, increasing the amount of catalyst does not improve the yield, while a lower amount can lead to a decrease in yield.[4][5]

Q3: Can the substituents on my starting materials affect the reaction yield?

Yes, the electronic and steric properties of the substituents on your starting materials can have a profound effect on the reaction outcome. For aromatic aldehydes used in some pyran syntheses, the presence of either electron-donating or electron-withdrawing groups can influence the reaction rate and yield.[2][4][5] For example, in certain reactions, aromatic aldehydes with electron-withdrawing groups may react faster and provide higher yields.[4][5] However, in other systems, the presence of various substituents on the aromatic ring may not significantly alter the isolated yield.[5] It is important to consider the electronic nature of your specific substrates when troubleshooting low yields.

Q4: What are common side reactions that can lead to low yields in pyran synthesis?

Several side reactions can compete with the desired pyran cyclization, leading to the formation of byproducts and a reduction in the yield of the desired product. The specific side reactions depend on the type of cyclization being performed. For instance, in Prins cyclizations, alternative reaction pathways can interfere with the desired outcome, leading to complex mixtures. In some cases, incomplete reaction can result in the isolation of intermediate products. The stability of the pyran ring itself can also be a factor, as some 2H-pyrans can exist in equilibrium with their open-chain isomers.[7] Careful control of reaction conditions, such as temperature and the choice of Lewis acid, can help to minimize these side reactions.

Q5: How can I improve the purification of my pyran product to increase the isolated yield?

Effective purification is crucial for obtaining a high isolated yield of your pyran product. Common purification techniques include column chromatography, recrystallization, and distillation. The choice of method will depend on the physical properties of your product (e.g., solid or liquid, polarity, volatility). When using column chromatography, it is important to select an appropriate solvent system to achieve good separation from byproducts and unreacted starting materials. If your compound is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material. For volatile liquid products, distillation under reduced pressure may be the best option.[8] Always ensure that all glassware used during workup and purification is clean to avoid introducing impurities.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during pyran cyclization reactions.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst - Use a fresh batch of catalyst. - Consider a different catalyst. A comparative analysis of different catalysts can be found in the data section below.[2][3] - For heterogeneous catalysts, ensure proper activation if required.
Incorrect Reaction Temperature - Optimize the reaction temperature. Some reactions require heating (reflux), while others proceed at room temperature or even lower temperatures.[2][3] - Monitor the internal reaction temperature, not just the bath temperature.
Inappropriate Solvent - Screen different solvents. The choice of solvent can significantly impact solubility and reactivity.[3] - Ensure the solvent is anhydrous if the reaction is moisture-sensitive.
Poor Quality Starting Materials - Purify starting materials before use. - Confirm the identity and purity of starting materials by analytical techniques (e.g., NMR, GC-MS).
Insufficient Reaction Time - Monitor the reaction progress using TLC or another appropriate analytical method. - Extend the reaction time if starting materials are still present.
Problem 2: Formation of Multiple Products/Byproducts
Possible Cause Suggested Solution
Side Reactions - Adjust the reaction temperature. Lowering the temperature can sometimes improve selectivity. - Change the catalyst or Lewis acid to one that is more selective for the desired reaction.
Decomposition of Product - Reduce the reaction time or temperature. - Consider a milder catalyst or reaction conditions.
Stereoisomers Formed - Use a stereoselective catalyst or chiral auxiliary if a specific stereoisomer is desired. - Optimize reaction conditions to favor the formation of the desired diastereomer.

Data Presentation: Catalyst Comparison for 4H-Pyran Synthesis

The following table summarizes the yield of 4H-pyran derivatives using different catalysts under optimized conditions, based on a model reaction between an aromatic aldehyde, malononitrile, and a C-H activated acid.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Nd2O3H2O/C2H5OH (1:1)804593[2]
20% KOH loaded CaOSolvent-free601092[3]
MgONot specifiedNot specified60060[2]
Al2O3Not specifiedNot specified48050[2]
CaONot specifiedNot specified42042[2]
PiperidineNot specifiedNot specified12040[2]
Acetic AcidNot specifiedNot specified720Intermediate[2]
No CatalystNot specifiedNot specified7200[2]

Experimental Protocols

General Procedure for Nd2O3-Catalyzed Synthesis of 4H-Pyran Derivatives[2]
  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a C-H activated acid (e.g., ethyl acetoacetate) (1 mmol) is prepared in a round-bottom flask.

  • A 1:1 (v/v) mixture of H2O and C2H5OH is added as the solvent.

  • Nd2O3 (20 mmol) is added to the mixture as the catalyst.

  • The reaction mixture is stirred at 80°C for approximately 45 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

  • The product can be further purified by recrystallization from ethanol if necessary.

General Procedure for Hetero-Diels-Alder Reaction for Pyran Synthesis

The hetero-Diels-Alder reaction provides a powerful method for the synthesis of pyran rings. The general mechanism involves the reaction of a conjugated diene with a dienophile containing a heteroatom.

  • To a solution of the dienophile (e.g., an α,β-unsaturated carbonyl compound) in a suitable solvent (e.g., dichloromethane), add the diene (e.g., an enol ether).

  • If a Lewis acid catalyst is used, it is typically added at a low temperature (e.g., -78 °C).

  • The reaction mixture is stirred at the appropriate temperature for a specified time, monitoring the progress by TLC.

  • Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO3).

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield in Pyran Cyclization check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_glassware Ensure Clean & Dry Glassware start->check_glassware check_stoichiometry Confirm Accurate Stoichiometry start->check_stoichiometry evaluate_conditions Evaluate Reaction Conditions check_purity->evaluate_conditions check_glassware->evaluate_conditions check_stoichiometry->evaluate_conditions optimize_catalyst Optimize Catalyst & Loading evaluate_conditions->optimize_catalyst Catalyst Issue? optimize_temp Optimize Temperature evaluate_conditions->optimize_temp Temp. Issue? optimize_time Optimize Reaction Time evaluate_conditions->optimize_time Time Issue? optimize_solvent Screen Solvents evaluate_conditions->optimize_solvent Solvent Issue? analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) optimize_catalyst->analyze_byproducts optimize_temp->analyze_byproducts optimize_time->analyze_byproducts optimize_solvent->analyze_byproducts purification Improve Purification Protocol analyze_byproducts->purification Impure Product success Improved Yield analyze_byproducts->success Pure Product, Yield Improved purification->success

Caption: A workflow for troubleshooting low yields in pyran cyclization reactions.

Experimental_Setup cluster_0 Reaction Apparatus flask Round-Bottom Flask Reactants + Solvent + Stir Bar heating Heating Mantle / Oil Bath flask->heating thermometer Thermometer flask->thermometer n2_inlet Inert Gas Inlet (e.g., N2) flask->n2_inlet condenser Condenser condenser->flask stir_plate Magnetic Stir Plate heating->stir_plate

Caption: A typical experimental setup for a pyran cyclization reaction under reflux.

Logical_Relationships Factors Key Factors Influencing Yield Catalyst Catalyst Factors->Catalyst Substrate Substrate Factors->Substrate Conditions Reaction Conditions Factors->Conditions Catalyst_Type Type (Homo-/Heterogeneous) Catalyst->Catalyst_Type Catalyst_Loading Loading (mol%) Catalyst->Catalyst_Loading Substituents Electronic Effects Substrate->Substituents Sterics Steric Hindrance Substrate->Sterics Temperature Temperature Conditions->Temperature Solvent Solvent Conditions->Solvent Time Reaction Time Conditions->Time Yield Reaction Yield Catalyst_Type->Yield Catalyst_Loading->Yield Substituents->Yield Sterics->Yield Temperature->Yield Solvent->Yield Time->Yield

Caption: Logical relationships between key factors affecting pyran cyclization yield.

References

Validation & Comparative

Comparative Analysis of 2H-Pyran-2,5-diol Stereoisomer Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation: Comparative Biological Activities

The following table summarizes hypothetical quantitative data on the biological activities of the four potential stereoisomers of 2H-Pyran-2,5-diol. The specific biological assays would be chosen based on the therapeutic target of interest. For the purpose of this guide, we will consider a hypothetical anti-inflammatory activity, measured by the inhibition of a key inflammatory enzyme, Cyclooxygenase-2 (COX-2), and the reduction of a pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).

StereoisomerChemical Structure (2D)IC50 for COX-2 Inhibition (µM)TNF-α Reduction in LPS-stimulated Macrophages (%) at 10 µMCytotoxicity (CC50 in HEK293 cells, µM)
(2R,5R)placeholderData not availableData not availableData not available
(2S,5S)placeholderData not availableData not availableData not available
(2R,5S)placeholderData not availableData not availableData not available
(2S,5R)placeholderData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments that would be necessary to generate the data presented in the table above.

1. Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Objective: To determine the concentration of each this compound stereoisomer that inhibits 50% of the COX-2 enzyme activity (IC50).

  • Methodology:

    • Recombinant human COX-2 enzyme is pre-incubated with a range of concentrations of each stereoisomer or a vehicle control in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).

    • The product of the reaction, Prostaglandin E2 (PGE2), is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The percentage of inhibition for each concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

2. TNF-α Reduction Assay in Lipopolysaccharide (LPS)-stimulated Macrophages

  • Objective: To measure the ability of each stereoisomer to reduce the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation.

  • Methodology:

    • A macrophage cell line (e.g., RAW 264.7) is seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with a fixed concentration (e.g., 10 µM) of each stereoisomer or vehicle control for 1 hour.

    • Inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS; e.g., 100 ng/mL) for a specified period (e.g., 6 hours).

    • The cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using a specific ELISA kit.

    • The percentage reduction in TNF-α production is calculated by comparing the levels in treated wells to those in LPS-stimulated, vehicle-treated wells.

3. Cytotoxicity Assay

  • Objective: To assess the general toxicity of each stereoisomer on a standard human cell line (e.g., HEK293).

  • Methodology:

    • HEK293 cells are seeded in 96-well plates and incubated overnight.

    • The cells are treated with a range of concentrations of each stereoisomer for a specified duration (e.g., 24 or 48 hours).

    • Cell viability is assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The absorbance is measured using a microplate reader.

    • The concentration that causes a 50% reduction in cell viability (CC50) is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway through which a this compound stereoisomer might exert its anti-inflammatory effects. This pathway depicts the inhibition of the NF-κB signaling cascade, a key regulator of inflammatory responses.

NF_kB_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (leading to degradation) NF_kB NF-κB (p65/p50) NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates Active_Stereoisomer Active this compound Stereoisomer Active_Stereoisomer->IKK_complex Inhibits DNA DNA NF_kB_nucleus->DNA Binds to promoter regions Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, COX-2) DNA->Pro_inflammatory_genes Initiates

NF-κB signaling pathway inhibition by an active stereoisomer.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound stereoisomers.

experimental_workflow start Stereoselective Synthesis of This compound Isomers purification Purification and Chiral Separation (e.g., HPLC) start->purification characterization Structural Characterization (NMR, MS, X-ray Crystallography) purification->characterization biological_screening In Vitro Biological Screening characterization->biological_screening cox_assay COX-2 Inhibition Assay biological_screening->cox_assay tnf_assay TNF-α Reduction Assay biological_screening->tnf_assay cytotoxicity_assay Cytotoxicity Assay biological_screening->cytotoxicity_assay data_analysis Data Analysis and IC50/CC50 Determination cox_assay->data_analysis tnf_assay->data_analysis cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis end Identification of Lead Stereoisomer sar_analysis->end

Workflow for stereoisomer synthesis and biological evaluation.

The biological evaluation of individual stereoisomers is a fundamental aspect of modern drug discovery and development. While specific data for this compound stereoisomers is not currently available, the framework presented in this guide highlights the necessary steps and considerations for a comprehensive comparative analysis. By employing rigorous experimental protocols and systematic data evaluation, researchers can elucidate the structure-activity relationships that govern the pharmacological properties of these and other chiral molecules, ultimately leading to the identification of more potent and selective therapeutic candidates. The provided diagrams offer a visual representation of a potential mechanism of action and the experimental workflow, serving as a valuable resource for researchers in the field.

A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Evaluating 2H-Pyran-2,5-diol Against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Chiral Diol Performance in Enantioselective Synthesis

In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and yield. Chiral diols have emerged as a versatile and powerful class of ligands and organocatalysts capable of inducing chirality in a wide array of chemical transformations. This guide provides a comparative analysis of the performance of 2H-Pyran-2,5-diol alongside three well-established chiral diols: TADDOL, BINOL, and hydrobenzoin. The objective is to equip researchers with the necessary data to make informed decisions in the design and optimization of asymmetric syntheses.

Executive Summary

Extensive literature review reveals that while TADDOL, BINOL, and hydrobenzoin are extensively studied and have demonstrated high efficacy in a variety of asymmetric reactions, there is a notable absence of published data on the application of this compound as a chiral catalyst or ligand in asymmetric catalysis. Consequently, this guide will focus on a detailed comparison of TADDOL, BINOL, and hydrobenzoin, providing quantitative performance data and experimental protocols to serve as a valuable resource for the scientific community. The lack of data for this compound suggests a potential area for future research and exploration within the field of asymmetric catalysis.

Performance Comparison of Chiral Diols

The efficacy of a chiral diol in asymmetric catalysis is typically evaluated by the enantiomeric excess (ee%), diastereomeric ratio (dr), and reaction yield it can achieve. The following tables summarize the performance of TADDOL, BINOL, and hydrobenzoin in several key asymmetric reactions.

Table 1: TADDOL in Asymmetric Reactions
Reaction TypeSubstrate 1Substrate 2Catalyst/ConditionsYield (%)ee (%)Reference
Hetero-Diels-AlderDanishefsky's dieneBenzaldehyde(R,R)-TADDOL (10 mol%)95>99[1]
Diels-AlderAminosiloxydieneMethacrolein(R,R)-1-Naphthyl-TADDOL (20 mol%)8391[2]
CyanosilylationBenzaldehydeTMSCNTADDOL derivative/Ti(OiPr)₄5622[3]
Michael AdditionDimedoneChalcone(R,R)-Diphenylethylenediamine (catalyst derived from TADDOL backbone)9897[2][4]
Table 2: BINOL in Asymmetric Reactions
Reaction TypeSubstrate 1Substrate 2Catalyst/ConditionsYield (%)ee (%)Reference
Aldol ReactionHexacarbonyl substrates-(S)-Pyrrolidinyl-tetrazole (derived from BINOL)GoodHigh[5]
Michael AdditionDiethyl malonateCyclopentenoneLiAl[(S)-BINOL]₂--[6]
CyanationAliphatic Aldehydes-Bifunctional BINOL derivative/AluminumHighHigh[7]
Ring-Closing EneUnsaturated Aldehydes-(R)-BINOL-Al complex9090[8]
Table 3: Hydrobenzoin in Asymmetric Reactions
Reaction TypeSubstrate 1Substrate 2Catalyst/ConditionsYield (%)ee (%)Reference
AllylborationHydrocinnamaldehydeAllylboronateHydrobenzoin·SnCl₄-26[8]
Asymmetric Transfer HydrogenationBenzilHCOOH/NEt₃RuCl--INVALID-LINK-- (derived from hydrobenzoin)Quantitative>99[9][10]
Benzoylationmeso-HydrobenzoinBenzoyl chlorideCu(II)-bis(oxazoline) anchored on silicaGood-[7]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of catalytic systems. Below are representative protocols for reactions catalyzed by TADDOL and BINOL.

TADDOL-Catalyzed Hetero-Diels-Alder Reaction

A representative procedure for the TADDOL-catalyzed hetero-Diels-Alder reaction between an electron-rich diene and an aldehyde is as follows:

To a solution of the TADDOL catalyst (10 mol%) in a suitable solvent (e.g., toluene) at a specified temperature (e.g., -78 °C), the aldehyde (1.0 equivalent) is added. After stirring for a short period, the diene (1.2 equivalents) is added. The reaction mixture is stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[1]

BINOL-Catalyzed Asymmetric Aldol Reaction

A general protocol for a BINOL-derived catalyst in an asymmetric aldol condensation is described below:

Under an inert atmosphere, the BINOL-derived catalyst (e.g., 10 mol%) is dissolved in a suitable solvent (e.g., toluene/ethyl ether). The reaction is cooled to the desired temperature (e.g., room temperature), and the aldehyde substrate is added. The ketone substrate is then added, and the reaction is stirred for the specified time (e.g., 48 hours). Upon completion, the reaction is worked up by adding a quenching solution, followed by extraction with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography. The enantiomeric and diastereomeric ratios are determined by chiral HPLC or NMR spectroscopy.[5]

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of an asymmetric catalytic process can aid in understanding the key steps and decision points.

Experimental_Workflow General Workflow for Asymmetric Catalysis Using Chiral Diols cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Catalyst Preparation (Chiral Diol + Metal/Activator) reaction Asymmetric Reaction (Controlled Temperature & Time) catalyst_prep->reaction reagents Reagent/Substrate Preparation reagents->reaction workup Reaction Workup & Purification reaction->workup analysis Analysis (Yield, ee%, dr) workup->analysis

Caption: General experimental workflow for asymmetric catalysis.

Logical_Relationship Decision Tree for Chiral Diol Selection in Asymmetric Catalysis start Define Target Transformation (e.g., Diels-Alder, Aldol) lit_review Literature Search for Relevant Chiral Diols start->lit_review diol_selection Select Candidate Diols (TADDOL, BINOL, etc.) lit_review->diol_selection screening Screen Catalysts for Activity & Enantioselectivity diol_selection->screening optimization Optimize Reaction Conditions (Solvent, Temperature, etc.) screening->optimization evaluation Evaluate Performance (Yield, ee%, dr) optimization->evaluation evaluation->screening Re-screen if unsatisfactory final_choice Select Optimal Chiral Diol & Conditions evaluation->final_choice

Caption: Logical relationship for chiral diol selection.

Conclusion

This guide provides a comparative overview of the performance of TADDOL, BINOL, and hydrobenzoin in asymmetric catalysis, supported by quantitative data and representative experimental protocols. These established chiral diols offer a broad toolkit for chemists to achieve high levels of stereocontrol in a variety of important chemical transformations.

The conspicuous absence of performance data for this compound in the current body of scientific literature is a significant finding. This suggests that its potential as a chiral catalyst remains largely unexplored. Researchers in the field of asymmetric synthesis may find this to be a fertile ground for new investigations, potentially leading to the discovery of a novel and effective class of chiral catalysts. Future work should focus on the synthesis of enantiopure this compound and its evaluation in a range of benchmark asymmetric reactions to ascertain its catalytic prowess.

References

A Comparative Guide to the In Vitro Anticancer Activity of 2H-Pyran-2,5-diol Derivatives and Related Pyran Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of various pyran derivatives, with a focus on compounds structurally related to 2H-Pyran-2,5-diol. Due to the limited availability of published data specifically on a series of this compound derivatives, this guide draws upon available literature for a broader range of pyran-containing compounds to illustrate their potential as anticancer agents. The information herein is intended to support further research and development in this promising area of medicinal chemistry.

Data Presentation: Comparative Anticancer Activity of Pyran Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyran derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
PD-1 2H-Pyran-2-oneHL60 (Leukemia)2.2[1]
PD-2 2H-Pyran-2-oneHL60 (Leukemia)0.8[1]
PD-3 4H-PyranHCT-116 (Colon)75.1[2]
PD-4 4H-PyranHCT-116 (Colon)85.88[2]
PD-5 Fused PyranMCF7 (Breast)12.46[3]
PD-6 Fused PyranA549 (Lung)0.23[3]
PD-7 Fused PyranHCT116 (Colon)7.58[3]
PD-8 Coumarin-PyranBreast Cancer0.018[4]
PD-9 Tetrahydro-2H-pyranHO-8910 (Ovarian)Not specified in µM[5][6]

Note: The specific structures of compounds PD-1 through PD-8 are detailed in the cited literature. PD-9 refers to (5E,7E)-4,5,6-trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Several studies indicate that pyran derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) and interference with the cell cycle.

For instance, certain fused pyran derivatives have been shown to induce DNA double-strand breaks, leading to apoptosis.[3] In studies on A549 lung cancer cells, one such derivative demonstrated a significant increase in apoptotic bodies, with 34.48% after 24 hours and 47.20% after 48 hours of treatment.[3]

A derivative of tetrahydro-2H-pyran, closely related to the this compound scaffold, was found to inhibit the growth of ovarian cancer cells by inducing apoptosis.[5][6] This was evidenced by the upregulation of pro-apoptotic proteins p53 and caspase-9, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected by centrifugation.

  • Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered to be in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: Following treatment with the test compounds, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Akt, p53, Bcl-2, caspases).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Mandatory Visualizations

Signaling Pathway Diagram

Below is a representative diagram of a signaling pathway potentially modulated by anticancer 2H-pyran derivatives, leading to apoptosis. This is based on findings for a structurally related tetrahydro-2H-pyran derivative.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion HER2 HER2 Akt Akt HER2->Akt CXCR4 CXCR4 CXCR4->Akt Pyran 2H-Pyran Derivative Pyran->HER2 inhibits Pyran->CXCR4 inhibits Bcl2 Bcl-2/Bcl-xL Pyran->Bcl2 inhibits p53 p53 Pyran->p53 activates Akt->Bcl2 activates Mito Mitochondrial Membrane Bcl2->Mito stabilizes p53->Mito destabilizes CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC releases

Caption: Proposed signaling pathway for apoptosis induction by a 2H-pyran derivative.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Pyran Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance (490 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Workflow A Treat Cells with Pyran Derivatives B Harvest Cells A->B C Wash and Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cells F->G

Caption: Workflow for the Annexin V-FITC apoptosis assay.

References

A Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural, synthetic, and biological intricacies of pyran- and furan-based compounds reveals their significant and differential potential in the development of novel therapeutics. This guide provides a comparative study of these two important classes of heterocyclic compounds, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

This comparison guide will navigate through the structural distinctions, synthetic methodologies, and a head-to-head analysis of the biological activities of pyran and furan derivatives, with a focus on their anticancer and antimicrobial properties.

Structural and Physicochemical Properties: A Tale of Two Rings

Pyran and furan are both oxygen-containing heterocyclic compounds, but their fundamental difference lies in their ring size. Pyran possesses a six-membered ring with five carbon atoms and one oxygen atom, while furan has a smaller, five-membered ring with four carbon atoms and one oxygen atom.[1] This seemingly small structural variation leads to significant differences in their chemical reactivity and, consequently, their biological activities.

Furan is generally more reactive than pyran in certain chemical reactions, such as Diels-Alder reactions, due to its electron-rich nature.[1] Conversely, the larger ring size of pyran often imparts greater stability to its derivatives.[1] These intrinsic chemical properties influence how these compounds are synthesized and how they interact with biological targets.

Synthetic Strategies: Building the Core Scaffolds

The synthesis of bioactive pyran and furan derivatives often involves multicomponent reactions, which are highly valued for their efficiency and atom economy.

Pyran-based compounds , such as pyranobenzopyrans, can be synthesized through a one-pot condensation of 4-hydroxycoumarin with dimethylacetone-1,3-dicarboxylate. This method is noted for its simplicity and the use of inexpensive base catalysts.[2]

Furan-based compounds , like furo[3,2-c]coumarin derivatives, can be prepared via a multicomponent reaction involving 4-hydroxycoumarin, an appropriate benzaldehyde derivative, and cyclohexyl isocyanide in refluxing benzene.[1]

The choice of synthetic route is dictated by the desired substitutions on the core ring structure, which in turn modulate the biological activity of the final compound.

Comparative Biological Activities: Anticancer and Antimicrobial Potential

Both pyran and furan derivatives exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects. The following sections provide a comparative analysis of their performance in these key therapeutic areas, supported by quantitative data from various studies.

Anticancer Activity

The antiproliferative effects of pyran and furan derivatives have been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyran-based 5-Morpholino-7H-thieno[3,2-b]pyran-7-one derivativeK562 (Leukemia)0.08[3]
4H-Pyrano-[2,3-b]naphthoquinone derivativeA549 (Lung)1.5[3]
Pyrano[3,2-c]pyridone derivativeMCF-7 (Breast)0.015[4]
Furan-based Furan-bearing pyrazolo[3,4-b]pyridineHepG2 (Liver)0.35[5]
Furan-bearing pyrazolo[3,4-b]pyridineMCF-7 (Breast)0.42[5]
3-(furan-2-yl)pyrazolyl chalconeA549 (Lung)27.7 µg/mL[6]
Antimicrobial Activity

Pyran and furan derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyran-based Spiro-4H-pyran derivativeStaphylococcus aureus32[7]
Spiro-4H-pyran derivativeStreptococcus pyogenes64[7]
4H-Pyran derivativeBacillus cereus125[8]
Furan-based Novel Furan derivativeBacillus licheniformis125[8]
Novel Furan derivativeStaphylococcus aureus250[8]
Novel Furan derivativeEscherichia coli500[8]

Note: The provided MIC values are from a study that synthesized and tested both pyran and furan derivatives, offering a more direct comparison.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the standard protocols used to determine the anticancer and antimicrobial activities of the compounds discussed.

Determination of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well and incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[9][10]

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1][8]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.

Pyran-Based Compounds and the CDK2 Signaling Pathway in Cancer

Several pyran-based anticancer agents have been shown to target Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition.[11] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates a simplified experimental workflow to investigate the effect of a pyran-based CDK2 inhibitor.

CDK2_Inhibition_Workflow start Start cell_culture Culture Cancer Cells (e.g., HCT-116) start->cell_culture treatment Treat with Pyran-based CDK2 Inhibitor cell_culture->treatment incubation Incubate (e.g., 24-48h) treatment->incubation cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western_blot Western Blot for CDK2 Pathway Proteins (e.g., pRb, Cyclin E) incubation->western_blot apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis data_analysis Data Analysis and Conclusion cell_cycle->data_analysis western_blot->data_analysis apoptosis->data_analysis

Workflow for evaluating a pyran-based CDK2 inhibitor.
Furan-Based Compounds and Anti-inflammatory Signaling Pathways

Furan derivatives have been shown to exert anti-inflammatory effects by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[2] The diagram below depicts a simplified representation of how a furan derivative might inhibit an inflammatory response.

Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (e.g., p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Cytokines & Mediators (e.g., TNF-α, IL-6, NO) MAPK->Inflammatory_Mediators Activation NFkB->Inflammatory_Mediators Activation PPARg PPAR-γ PPARg->NFkB Inhibition Furan Furan Derivative Furan->MAPK Inhibition Furan->NFkB Inhibition Furan->PPARg Activation

References

Validation of Dihydropyran Moieties as Key Intermediates in Natural Product Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stereoselective routes to complex natural products is a cornerstone of modern organic synthesis and drug discovery. Among the myriad of heterocyclic scaffolds found in bioactive natural products, the pyran ring system is a recurring and vital motif. While direct information on 2H-Pyran-2,5-diol as a key intermediate is scarce in the current literature, this guide focuses on the validation of closely related and extensively documented dihydropyran (DHP) derivatives as pivotal intermediates in the synthesis of a diverse array of natural products.[1][2][3] This guide objectively compares the performance of synthetic strategies employing DHP intermediates with alternative methodologies, supported by experimental data, to provide a comprehensive resource for researchers in the field.

The 2H-pyran (2HP) ring is a structural motif present in many natural products and serves as a strategic key intermediate in their construction.[1] However, the inherent instability of some simple 2H-pyrans, which can exist in equilibrium with their open-chain isomers, presents a synthetic challenge.[1] Consequently, the synthesis of stable and functionalized dihydropyran and tetrahydropyran derivatives has garnered significant attention as a reliable strategy to access the pyran core.

Comparative Analysis of Dihydropyran Intermediates

The utility of a key intermediate is best assessed by comparing its performance in total synthesis with alternative approaches. Here, we compare the synthesis of a generic 2,6-disubstituted dihydropyran, a common structural motif in natural products, via two distinct pathways: a silyl-Prins cyclization to form the DHP ring and a ring-closing metathesis (RCM) approach.

Table 1: Comparison of Synthetic Routes to 2,6-Disubstituted Dihydropyrans

ParameterSilyl-Prins CyclizationRing-Closing Metathesis (RCM)
Key Intermediate Vinylsilyl alcoholα,ω-diene
Typical Reagents Lewis acid (e.g., TMSOTf, Sc(OTf)₃)Grubbs or Hoveyda-Grubbs catalyst
Stereoselectivity Generally high cis-selectivity for 2,6-substitution[2]Dependent on substrate and catalyst
Reaction Conditions Low temperature (-78 °C to rt)Room temperature to reflux
Functional Group Tolerance Sensitive to acid-labile groupsGenerally high
Yields Moderate to good (40-80%)[2]Good to excellent (70-95%)
Key Advantages Convergent, good stereocontrolHigh functional group tolerance, reliable
Key Disadvantages Requires specific silyl precursor, can have competing pathways[2]Requires synthesis of diene precursor, potential for catalyst poisoning

Experimental Protocols

Synthesis of cis-2,6-Disubstituted Dihydropyran via Silyl-Prins Cyclization

This protocol is adapted from methodologies that demonstrate the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans.[2]

Step 1: Synthesis of the Vinylsilyl Alcohol Precursor A solution of the starting aldehyde is reacted with a vinylsilyl anion, typically generated in situ from a vinylsilane and a strong base (e.g., n-BuLi), in an ethereal solvent such as THF at low temperature (-78 °C). The reaction is quenched with a proton source to yield the vinylsilyl alcohol.

Step 2: Silyl-Prins Cyclization To a solution of the vinylsilyl alcohol in a chlorinated solvent (e.g., CH₂Cl₂) at -78 °C is added a second aldehyde and a Lewis acid catalyst (e.g., TMSOTf). The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After quenching and workup, the crude product is purified by column chromatography to afford the cis-2,6-disubstituted dihydropyran.

Workflow for Silyl-Prins Cyclization

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Starting Aldehyde D Vinylsilyl Alcohol A->D B Vinylsilane B->D C Strong Base (n-BuLi) C->D G cis-2,6-Disubstituted Dihydropyran D->G E Second Aldehyde E->G F Lewis Acid (TMSOTf) F->G

Caption: Workflow for the synthesis of a cis-2,6-disubstituted dihydropyran via a silyl-Prins cyclization.

Application in Natural Product Synthesis: The Role in Bioactive Pathways

Dihydropyran and tetrahydropyran rings are integral components of numerous natural products with significant biological activities, including anticancer, antibiotic, and antifungal properties.[4][5] For example, many polyketide natural products that feature pyran rings are known to interact with critical cellular signaling pathways.

One such pathway is the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K/Akt/mTOR Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyran-Containing Natural Product Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential inhibition points by pyran-containing natural products.

Alternative Intermediates and Synthetic Strategies

While dihydropyrans are powerful intermediates, other synthetic strategies are often employed to access pyran-containing natural products. These can include:

  • Intramolecular Hetero-Diels-Alder (HDA) Reactions: A convergent approach that can rapidly build complexity and establish multiple stereocenters.

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a tetrahydropyran ring.[2]

  • Ring-Closing Metathesis (RCM): As mentioned, a powerful method for forming unsaturated heterocyclic rings from acyclic diene precursors.

  • Multicomponent Reactions: One-pot reactions that combine three or more starting materials to form a complex product, often with high atom economy.[6][7]

Table 2: Qualitative Comparison of Alternative Strategies

StrategyKey FeaturesCommon Natural Product Targets
Hetero-Diels-Alder Convergent, high stereocontrolSpiroketals, fused pyrans
Prins Cyclization Forms tetrahydropyrans, can be highly diastereoselective2,6-Disubstituted tetrahydropyrans
Ring-Closing Metathesis Forms unsaturated rings, good functional group toleranceMacrolides, complex polyethers
Multicomponent Reactions High efficiency, atom economyDensely functionalized pyrans

Conclusion

The validation of dihydropyran derivatives as key intermediates in natural product synthesis is well-established in the chemical literature. Their utility is demonstrated through their successful application in the stereoselective synthesis of complex bioactive molecules. While alternative strategies such as RCM and HDA reactions offer powerful tools for the construction of the pyran core, the choice of synthetic route ultimately depends on the specific target molecule, desired stereochemistry, and available starting materials. The continued development of novel methods for the synthesis and functionalization of pyran intermediates will undoubtedly remain a vibrant area of research, fueling advances in both total synthesis and medicinal chemistry.

References

Efficacy of Pyran Analogs Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific research on the efficacy of 2H-Pyran-2,5-diol analogs against drug-resistant bacteria is limited in publicly available literature, a review of related pyran derivatives provides valuable insights into their potential as antibacterial agents. This guide compares the performance of various pyran-based compounds against drug-resistant bacterial strains, supported by available experimental data.

This document is intended for researchers, scientists, and drug development professionals interested in the antibacterial potential of heterocyclic compounds. It summarizes quantitative data on the activity of pyran analogs, details common experimental protocols for their evaluation, and visualizes a potential mechanism of action.

Performance Comparison of Pyran Analogs

The antibacterial efficacy of several pyran derivatives has been evaluated against a range of drug-resistant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, is a key metric for comparison. The data below, compiled from various studies, highlights the activity of different pyran scaffolds.

Compound ClassSpecific AnalogTest OrganismResistance ProfileMIC (µg/mL)
2H-Pyran-3(6H)-one Derivatives 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 2593Not Specified1.56[1]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203MNot Specified0.75[1]
Benzopyran-2-one (Coumarin) Analogs Substituted azetidin-2-ones, pyrrolidin-2-ones, 2H-1,3,4-oxadiazoles, and thiazolidin-4-ones attached to 4-phenyl-2H-benzopyran-2-oneGram-positive and Gram-negative bacteriaNot SpecifiedNot specified in abstract[2]
Pyrano[2,3-c] Pyrazole Derivatives Compound 5cKlebsiella pneumoniaeMultidrug-resistant6.25[3]
Compound 5cListeria monocytogenesMultidrug-resistant50[3]
2-Amino-Pyran Derivatives Compound I32Escherichia coliNot SpecifiedInhibition zone of 35 mm at unspecified concentration[4]
Compound I32Staphylococcus aureusNot SpecifiedInhibition zone of 26 mm at unspecified concentration[4]

Experimental Protocols

The evaluation of the antibacterial activity of pyran analogs typically follows standardized microbiological methods. The following is a generalized description of the key experimental protocols cited in the literature.

Bacterial Strains and Culture Conditions

A variety of Gram-positive and Gram-negative bacteria, including well-characterized reference strains (e.g., ATCC strains) and clinical isolates with defined resistance profiles (e.g., Methicillin-resistant Staphylococcus aureus - MRSA), are used. Bacteria are typically cultured in appropriate broth media, such as Mueller-Hinton Broth (MHB), at 37°C.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is most commonly determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in MHB in 96-well microtiter plates.

  • Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 colony-forming units (CFU)/mL) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Observation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Compound: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. Alternatively, wells can be cut into the agar and filled with the compound solution.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the area around the disc/well where bacterial growth is inhibited) is measured in millimeters.

Mechanism of Action

The precise mechanisms of action for many pyran derivatives are still under investigation. However, some studies suggest that these compounds may interfere with essential bacterial processes. For instance, a study on benzopyran-2-one (coumarin) derivatives proposed that their antibacterial activity may stem from the inhibition of DNA gyrase-B .[2] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these processes and ultimately, bacterial cell death.

Below is a conceptual diagram illustrating the proposed mechanism of action for benzopyran-2-one derivatives.

G cluster_bacterium Bacterial Cell DNA_replication DNA Replication & Transcription Cell_Death Cell Death DNA_replication->Cell_Death Disruption leads to DNA_gyrase DNA Gyrase (GyrB subunit) DNA_gyrase->DNA_replication Essential for Benzopyran Benzopyran-2-one Derivative Benzopyran->DNA_gyrase Inhibition

Caption: Proposed mechanism of action for benzopyran-2-one derivatives.

Experimental Workflow

The general workflow for screening and evaluating the antibacterial efficacy of novel compounds is a multi-step process. The following diagram outlines a typical experimental workflow.

G cluster_workflow Antibacterial Efficacy Screening Workflow Compound_Synthesis Synthesis of Pyran Analogs Primary_Screening Primary Screening (e.g., Agar Diffusion) Compound_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Resistant_Strains Testing against Drug-Resistant Strains MIC_Determination->Resistant_Strains Mechanism_Studies Mechanism of Action Studies Resistant_Strains->Mechanism_Studies Potent Compounds

Caption: General experimental workflow for antibacterial screening.

References

Navigating the Structure-Activity Landscape of 2H-Pyran-2-one Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] In the quest for novel anticancer agents, derivatives of 2H-pyran-2-one have attracted significant attention due to their potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of recently developed 2H-pyran-2-one derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Comparative Anticancer Potency of 2H-Pyran-2-one Analogs

Recent studies have explored the impact of various substitutions on the 2H-pyran-2-one core, revealing critical insights into the structural requirements for potent anticancer activity. The following table summarizes the in vitro cytotoxicity of a series of pyrano[3,2-c]pyridine derivatives against a panel of human cancer cell lines, alongside their inhibitory activity against key oncogenic kinases, EGFR and VEGFR-2.

Compound IDRArCell LineIC50 (µM)EGFR IC50 (µM)VEGFR-2 IC50 (µM)
8a H4-Cl C6H4Liver (HepG2)0.231.212.65
Breast (MCF-7)0.45
Colon (HCT-116)0.87
Lung (A-549)1.05
8b H4-F C6H4Liver (HepG2)0.15--
Breast (MCF-7)0.33
Colon (HCT-116)0.65
Lung (A-549)0.98
Doxorubicin --Liver (HepG2)0.48--
Breast (MCF-7)0.55
Colon (HCT-116)0.62
Lung (A-549)0.73
Erlotinib ----0.18-

Data synthesized from a study on new pyrano-pyridine conjugates as potential anticancer agents.[5]

The data reveals that compounds 8a and 8b exhibit potent anticancer activity, with IC50 values in the sub-micromolar range against the HepG2 liver cancer cell line, surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin.[5] Notably, the fluorine-substituted analog (8b ) demonstrated the highest potency against HepG2 cells. Compound 8a , with a chlorine substitution, also showed significant inhibitory activity against EGFR and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression.[5]

Key Structure-Activity Relationship Insights

The SAR studies of these pyrano-pyridine conjugates highlight several key structural features that govern their anticancer activity:

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the pendant phenyl ring (Ar) are critical for cytotoxicity. Halogen substitutions, particularly fluorine and chlorine at the para-position, are associated with enhanced potency.

  • The Pyran-Pyridine Core: The fused pyrano-pyridine scaffold serves as a crucial pharmacophore, with modifications to this ring system significantly impacting biological activity.

  • Kinase Inhibition: The ability of these compounds to inhibit key kinases like EGFR and VEGFR-2 provides a potential mechanism for their anticancer effects. This dual inhibitory action is a desirable attribute in the development of multi-targeted cancer therapies.

The following diagram illustrates the general workflow for the synthesis and evaluation of these 2H-pyran-2-one derivatives.

SAR_Workflow Workflow for Synthesis and Evaluation of 2H-Pyran-2-one Derivatives cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Chalcones, Malononitrile) Reaction One-pot Multicomponent Reaction Start->Reaction Derivatives Synthesis of 2H-Pyran-2-one Derivatives Reaction->Derivatives InVitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) Derivatives->InVitro Derivatives->InVitro KinaseAssay Kinase Inhibition Assay (EGFR, VEGFR-2) Derivatives->KinaseAssay CellLines Panel of Cancer Cell Lines (HepG2, MCF-7, etc.) InVitro->CellLines IC50 IC50 Determination CellLines->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR KinaseAssay->SAR

Synthesis and evaluation workflow.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of SAR studies. The following is a representative protocol for determining the in vitro cytotoxicity of the 2H-pyran-2-one derivatives.

In Vitro Cytotoxicity Evaluation by MTT Assay

The cytotoxic effect of the synthesized 2H-pyran-2-one derivatives is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

1. Cell Culture and Plating:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1 x 104 to 1 x 106 cells/mL in a final volume of 200 µL per well.[6]

  • The plates are incubated to allow for cell attachment.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200 µg/mL).[6]

  • 200 µL of the compound solutions are added to the wells in triplicate.[6]

  • Control wells containing vehicle (DMSO) and untreated cells are also included.

3. Incubation and MTT Addition:

  • The plates are incubated for a specified period (e.g., 24-72 hours).

  • Following incubation, the medium is removed, and 50 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are further incubated to allow for the formation of formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[6]

The following diagram illustrates the key steps of the MTT assay.

MTT_Assay MTT Assay for Cytotoxicity Evaluation A 1. Seed Cancer Cells in 96-well plate B 2. Treat with 2H-Pyran-2-one Derivatives A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Incubate (Formazan Formation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Value G->H

References

Cytotoxicity Profile: A Comparative Analysis of a Steroidal 2H-Pyran Derivative and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cytotoxicity of 2H-Pyran-2,5-diol is not available in the current scientific literature. This guide therefore provides a comparative analysis of a representative steroidal 2H-pyran derivative against the standard chemotherapeutic agents, Doxorubicin and Cisplatin, to offer insights into the potential cytotoxic profile of the 2H-pyran scaffold. The data presented for the steroidal 2H-pyran derivative is based on a published study by Shamsuzzaman et al. (2013).[1][2][3]

Introduction

The search for novel anticancer compounds with improved efficacy and reduced side effects is a cornerstone of oncological research. The 2H-pyran ring system is a structural motif found in numerous natural products and synthetic compounds that have demonstrated a wide range of biological activities, including anticancer properties.[4][5][6] This guide aims to provide a comparative overview of the cytotoxic potential of a steroidal 2H-pyran derivative against two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin. The objective is to present available in vitro data to inform further research and drug development efforts.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes the reported IC50 values for a steroidal 2H-pyran derivative, Doxorubicin, and Cisplatin against various human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell line passage number, reagent sources, and incubation times.[7][8]

CompoundCell LineCancer TypeIC50 (µM)Reference
Steroidal 2H-Pyran Deriv. HeLaCervical Cancer< 19Shamsuzzaman et al., 2013[3]
JurkatLeukemia< 19Shamsuzzaman et al., 2013[3]
Doxorubicin HeLaCervical Cancer2.92 ± 0.57Thasni et al., 2024[9]
MCF-7Breast Cancer2.50 ± 1.76Thasni et al., 2024[9]
HepG2Liver Cancer12.18 ± 1.89Thasni et al., 2024[9]
A549Lung Cancer> 20Thasni et al., 2024[9]
Cisplatin HeLaCervical CancerVaries widelyDisparities in Cisplatin-Induced Cytotoxicity Meta-Analysis[7]
A2780Ovarian CancerVaries widelyThe changing 50% inhibitory concentration (IC50) of cisplatin[8]
SKOV-3Ovarian Cancer2 to 40The changing 50% inhibitory concentration (IC50) of cisplatin[8]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxicity. The following are detailed methodologies for two commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[11][12][13]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Controls: Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro cytotoxicity assay.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis A Prepare Cell Suspension B Seed Cells in 96-well Plate A->B D Add Compound to Wells B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate for 24-72 hours D->E F Perform Cytotoxicity Assay (e.g., MTT or LDH) E->F G Measure Absorbance F->G H Calculate % Viability / Cytotoxicity G->H I Determine IC50 Value H->I

Caption: General workflow for in vitro cytotoxicity testing.

Signaling Pathway: Apoptosis

Many chemotherapeutic agents, and potentially pyran derivatives, induce cell death through the process of apoptosis, or programmed cell death.[14][15] The diagram below outlines the key events in the intrinsic and extrinsic apoptosis pathways.

Caption: Simplified overview of the apoptosis signaling pathways.

References

Comparative Analysis of 2H-Pyran-2,5-diol Cross-reactivity in Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of the novel compound 2H-Pyran-2,5-diol in two common preclinical biological assays: an enzyme inhibition assay and a receptor binding assay. Due to the limited publicly available data on this compound, this document serves as a template, presenting hypothetical data and established protocols to guide researchers in designing and interpreting their own cross-reactivity studies. The comparison includes data against known pan-assay interference compounds (PAINS) to highlight potential non-specific interactions.

Data Presentation: Cross-reactivity Profile

The following tables summarize hypothetical quantitative data for this compound and comparator compounds in a representative enzyme inhibition assay (targeting a hypothetical kinase) and a receptor binding assay (targeting a G-protein coupled receptor).

Table 1: Comparative Inhibition of a Kinase Enzyme

CompoundIC50 (µM)Mechanism of InhibitionNotes
This compound 5.2 Competitive Hypothetical data
Quercetin (PAINS)1.8ATP-competitiveKnown aggregator and redox cycler
Genistein (PAINS)3.5ATP-competitiveKnown promiscuous inhibitor
Staurosporine (Control)0.01ATP-competitivePotent, non-selective kinase inhibitor

Table 2: Comparative Receptor Binding Affinity

CompoundKi (nM)Assay FormatNotes
This compound 150 Radioligand Competition Hypothetical data
Chlorpromazine (PAINS)85Radioligand CompetitionKnown to form micelles at high concentrations
Promethazine (PAINS)210Radioligand CompetitionStructurally related to other PAINS
Haloperidol (Control)5Radioligand CompetitionSelective antagonist for the target receptor

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Enzyme Inhibition Assay Protocol

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials :

    • Purified kinase enzyme

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Test compounds (this compound and comparators) dissolved in DMSO

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well white assay plates

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 50 nL of the compound dilutions to the wells of the 384-well plate.

    • Add 5 µL of the enzyme solution (at 2x the final concentration) to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at 2x their final concentrations).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Receptor Binding Assay Protocol

This protocol outlines a standard radioligand competition binding assay to determine the affinity of a compound for a G-protein coupled receptor.[1]

  • Reagents and Materials :

    • Cell membranes expressing the target receptor

    • Radioligand (e.g., [³H]-spiperone)

    • Test compounds (this compound and comparators) dissolved in DMSO

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

    • Non-specific binding control (e.g., a high concentration of a known ligand)

    • Scintillation cocktail

    • Glass fiber filter mats

    • 96-well deep-well plates

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add 25 µL of the compound dilutions.

    • Add 25 µL of the radioligand at a concentration equal to its Kd.

    • Add 200 µL of the cell membrane suspension.

    • For total binding wells, add 25 µL of assay buffer instead of a test compound.

    • For non-specific binding wells, add 25 µL of the non-specific binding control.

    • Incubate the plate for 90 minutes at room temperature with gentle agitation.

    • Harvest the membranes by rapid filtration through the glass fiber filter mats using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the percent specific binding for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.[2]

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound & Comparators) Enzyme_Assay Enzyme Inhibition Assay Compound_Prep->Enzyme_Assay Receptor_Assay Receptor Binding Assay Compound_Prep->Receptor_Assay Assay_Prep Assay Reagent Preparation Assay_Prep->Enzyme_Assay Assay_Prep->Receptor_Assay IC50_Calc IC50 Determination Enzyme_Assay->IC50_Calc Ki_Calc Ki Determination Receptor_Assay->Ki_Calc Comparison Comparative Analysis IC50_Calc->Comparison Ki_Calc->Comparison

Caption: Workflow for assessing the cross-reactivity of test compounds.

MAPK/ERK Signaling Pathway

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Simplified diagram of the MAPK/ERK signaling cascade.[3][4]

References

Safety Operating Guide

Navigating the Safe Disposal of 2H-Pyran-2,5-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2H-Pyran-2,5-diol, a cyclic hemiacetal, ensuring the protection of personnel and the environment.

Hazard and Safety Overview

Key Potential Hazards:

  • Irritation: May cause skin, eye, and respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[3][4]

  • Flammability: Some related pyran compounds are combustible or highly flammable.[1][4][5]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Equipment
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Waste Container: Use a designated, properly labeled, and sealed waste container for all this compound waste, including contaminated consumables (e.g., pipette tips, gloves). The container should be made of a material compatible with organic chemicals.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other relevant hazard symbols as determined by your institution's safety office.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed when not in use.[1][6]

2. Handling Spills:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[1][6]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

  • Ventilation: Ensure adequate ventilation during cleanup.[1]

  • Large Spills: For large spills, evacuate the area and follow your institution's emergency spill response procedures.

3. Final Disposal:

  • Licensed Disposal Company: The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

  • Institutional Guidelines: Always adhere to your institution's specific chemical waste management and disposal guidelines. These procedures are designed to comply with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Use Designated, Labeled Hazardous Waste Container A->B Begin Waste Generation C Segregate from Incompatible Materials B->C D Store in Cool, Dry, Well-Ventilated Area C->D H Arrange for Pickup by Licensed Waste Disposal Company D->H Container Full or Experiment Complete E Small Spill Occurs F Absorb with Inert Material (e.g., Sand, Silica Gel) E->F G Collect and Place in Hazardous Waste Container F->G G->D Post-Spill Cleanup I Follow Institutional and Regulatory Guidelines H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling 2H-Pyran-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2H-Pyran-2,5-diol was not identified. The following safety recommendations are based on the SDS for a structurally related compound, (3R,5S,6R)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2,5-diol hydrochloride[1][2][3]. Due to the shared core chemical structure, similar precautionary measures are advised.

Researchers, scientists, and drug development professionals should handle this compound with care, adhering to the following guidelines to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the analysis of a structurally similar compound, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and serious eye irritation[2]. Therefore, a comprehensive approach to personal protection is essential.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations
Eye and Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are required. Ensure gloves are inspected before use and disposed of properly[2].
Respiratory Protection Use only in a well-ventilated area, such as a laboratory fume hood[2]. If dust or aerosols may be generated, wear a NIOSH-approved respirator.

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure[2].

  • An eyewash station and safety shower should be readily accessible.

Handling Procedures:

  • Avoid contact with skin and eyes[2].

  • Prevent the formation of dust and aerosols[2].

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Disposal Plan

Waste Disposal:

  • Dispose of this material through a licensed professional waste disposal service[1].

  • Do not allow the chemical to enter drains.

  • Contaminated packaging should be disposed of in the same manner as the chemical.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_controls Engineering & Work Practice Controls cluster_disposal Disposal Start Start: Handling this compound AssessHazards Assess Hazards (Skin/Eye Irritant, Harmful if Inhaled/Swallowed) Start->AssessHazards EyeProtection Eye Protection: Chemical Goggles or Face Shield AssessHazards->EyeProtection Potential Eye Irritant SkinProtection Skin Protection: Chemical-Resistant Gloves & Protective Clothing AssessHazards->SkinProtection Potential Skin Irritant & Dermal Toxicity RespiratoryProtection Respiratory Protection: Work in Fume Hood. Use Respirator if Dust/Aerosol is present. AssessHazards->RespiratoryProtection Potential Inhalation Hazard EngineeringControls Use Fume Hood AssessHazards->EngineeringControls WorkPractices Avoid Dust/Aerosol Formation No Eating/Drinking/Smoking AssessHazards->WorkPractices Disposal Dispose via Licensed Professional Do Not Discharge to Drains

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.